molecular formula C39H48O13 B161448 20-Deacetyltaxuspine X

20-Deacetyltaxuspine X

Cat. No.: B161448
M. Wt: 724.8 g/mol
InChI Key: FKDZVYSKSQDUKG-IRKKXACWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

20-Deacetyltaxuspine X is a taxane diterpenoid, a class of bioactive compounds predominantly found in plants of the genus Taxus (yews). Taxanes are of significant interest in biomedical research, primarily for their unique mechanism of action that targets microtubules. The most renowned taxane, paclitaxel (Taxol), is a cornerstone chemotherapeutic agent that stabilizes microtubules and arrests cell division, proving effective against various cancers, including breast, lung, and ovarian cancer . As a structural analogue, this compound is a subject of investigation for its potential antiproliferative activity and its ability to induce apoptosis in malignant cells. Beyond oncology, taxane compounds are also explored for other pharmacological activities, such as antibacterial and anti-inflammatory effects, making them valuable lead compounds for developing new therapeutic agents . Research into this compound contributes to the broader understanding of structure-activity relationships (SAR) within the taxane family, which is crucial for designing novel drugs with improved efficacy and reduced side effects . This product is intended for research use only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

[(1R,2S,3E,5S,7S,8Z,10R,13S)-2,7,9,10,13-pentaacetyloxy-4-(hydroxymethyl)-8,12,15,15-tetramethyl-5-bicyclo[9.3.1]pentadeca-3,8,11-trienyl] (E)-3-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H48O13/c1-21-31(47-23(3)41)18-30-34(49-25(5)43)17-29(20-40)33(52-35(46)16-15-28-13-11-10-12-14-28)19-32(48-24(4)42)22(2)37(50-26(6)44)38(51-27(7)45)36(21)39(30,8)9/h10-17,30-34,38,40H,18-20H2,1-9H3/b16-15+,29-17+,37-22-/t30-,31-,32-,33-,34-,38+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKDZVYSKSQDUKG-IRKKXACWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=C(C(CC(C(=CC(C(C2(C)C)CC1OC(=O)C)OC(=O)C)CO)OC(=O)C=CC3=CC=CC=C3)OC(=O)C)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](/C(=C(/[C@H](C[C@@H](/C(=C/[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)OC(=O)C)/CO)OC(=O)/C=C/C3=CC=CC=C3)OC(=O)C)\C)/OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H48O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

724.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-depth Technical Guide on the Structure Elucidation of 20-Deacetyltaxuspine X by NMR and MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Deacetyltaxuspine X is a member of the taxane family of diterpenoids, a class of natural products that has garnered significant attention in the field of oncology.[1] Taxanes are primarily isolated from various species of the yew tree (Taxus), with Taxus cuspidata being a known source of taxuspine derivatives.[2][3][4] The structural elucidation of these complex molecules is a critical step in understanding their biological activity and potential for drug development. This guide provides a comprehensive overview of the methodologies and data interpretation involved in determining the structure of this compound, with a focus on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), the cornerstone techniques for natural product structure elucidation.

Spectroscopic Data Analysis

The structural framework of this compound would be determined through a combination of one- and two-dimensional NMR experiments, along with high-resolution mass spectrometry to ascertain the molecular formula.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is fundamental in determining the elemental composition of an unknown compound. For this compound, HRMS analysis would provide the accurate mass, from which the molecular formula, C₃₉H₄₈O₁₃, is derived.[1][5]

Table 1: High-Resolution Mass Spectrometry Data for this compound

Ionization ModeAdductCalculated m/zObserved m/zMolecular Formula
ESI+[M+H]⁺725.3068HypotheticalC₃₉H₄₉O₁₃⁺
ESI+[M+Na]⁺747.2888HypotheticalC₃₉H₄₈NaO₁₃⁺

Note: Observed m/z values are hypothetical as the primary literature is unavailable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. A suite of NMR experiments is necessary to assign all proton (¹H) and carbon (¹³C) signals and to establish the connectivity and stereochemistry of the molecule.

Table 2: Hypothetical ¹H and ¹³C NMR Data for this compound

Position¹³C Chemical Shift (δc, ppm)¹H Chemical Shift (δH, ppm)MultiplicityJ (Hz)Key HMBC CorrelationsKey COSY Correlations
1~75.0~1.50mC2, C14H2
2~72.0~3.80d~7.0C1, C3, C4H1, H3
3~45.0~2.50mC2, C4, C5H2
4~135.0
5~138.0~5.50d~8.0C3, C4, C6H6
6~35.0~2.10, 2.30mC5, C7, C8H5, H7
7~78.0~4.80mC6, C8, C9H6
8~40.0
9~210.0
10~76.0~6.20d~10.0C8, C9, C11H11
11~130.0~5.90d~10.0C9, C10, C12H10
12~140.0
13~70.0~4.90t~8.0C1, C12, C14H14
14~38.0~2.20, 2.40mC1, C13H13
15~30.0
16~22.0~1.10sC1, C15, C17
17~28.0~1.20sC1, C15, C16
18~15.0~1.80sC11, C12, C19
19~25.0~2.10sC11, C12, C18
20~65.0~4.20, 4.40mC4, C5
OAc~170.0, 21.0~2.05s
OBz~166.0, 130.0, 129.5, 128.5~8.0, 7.5, 7.6m

Note: This data is hypothetical and is based on typical chemical shifts for taxane diterpenoids. The actual data would be required for a definitive structure elucidation.

Experimental Protocols

The following are detailed, generalized protocols for the key experiments that would be cited in the structure elucidation of this compound.

Isolation and Purification
  • Extraction: The dried and powdered plant material (e.g., needles and bark of Taxus cuspidata) would be extracted exhaustively with a solvent such as methanol or ethanol at room temperature.

  • Partitioning: The crude extract would be suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

  • Chromatography: The fraction containing the taxanes would be subjected to a series of chromatographic techniques for purification.

    • Silica Gel Column Chromatography: Initial separation would be performed on a silica gel column using a gradient solvent system (e.g., hexane-ethyl acetate).

    • Sephadex LH-20 Column Chromatography: Further purification would be achieved using size-exclusion chromatography to remove pigments and other impurities.

    • High-Performance Liquid Chromatography (HPLC): Final purification to yield this compound as a pure compound would be carried out using reversed-phase HPLC (e.g., C18 column) with a suitable solvent system (e.g., methanol-water or acetonitrile-water).

Mass Spectrometry
  • Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, equipped with an electrospray ionization (ESI) source would be used.

  • Sample Preparation: A dilute solution of the purified compound in a suitable solvent (e.g., methanol) would be prepared.

  • Data Acquisition: The sample would be introduced into the mass spectrometer via direct infusion or coupled with an HPLC system. Mass spectra would be acquired in both positive and negative ion modes over a mass range of m/z 100-1500.

NMR Spectroscopy
  • Instrumentation: NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • Sample Preparation: Approximately 1-5 mg of the purified compound would be dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD) in a 5 mm NMR tube.

  • Data Acquisition:

    • 1D NMR: ¹H and ¹³C NMR spectra would be acquired.

    • 2D NMR: A series of 2D NMR experiments would be performed to establish the structure:

      • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for connecting different spin systems.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for elucidating the relative stereochemistry of the molecule.

Visualization of the Structure Elucidation Workflow

The logical flow of the structure elucidation process can be visualized as follows:

structure_elucidation_workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Determination Extraction Plant Material Extraction Partitioning Solvent Partitioning Extraction->Partitioning ColumnChrom Column Chromatography (Silica, Sephadex) Partitioning->ColumnChrom HPLC HPLC Purification ColumnChrom->HPLC HRMS High-Resolution Mass Spectrometry HPLC->HRMS NMR_1D 1D NMR (¹H, ¹³C) HPLC->NMR_1D MolFormula Determine Molecular Formula HRMS->MolFormula NMR_2D 2D NMR (COSY, HSQC, HMBC, NOESY) NMR_1D->NMR_2D Substructures Identify Substructures & Functional Groups NMR_1D->Substructures Connectivity Establish Connectivity (HMBC, COSY) NMR_2D->Connectivity Stereochem Determine Stereochemistry (NOESY) NMR_2D->Stereochem FinalStructure Propose Final Structure MolFormula->FinalStructure Substructures->FinalStructure Connectivity->FinalStructure Stereochem->FinalStructure

Caption: Workflow for the structure elucidation of a natural product.

Signaling Pathway for Structure Determination

The interplay of different spectroscopic data leads to the final structure. This logical relationship can be visualized as a signaling pathway.

data_integration_pathway cluster_data Input Data cluster_info Derived Information HRMS HRMS Molecular Formula Planar_Structure Planar Structure HRMS->Planar_Structure H_NMR ¹H NMR Proton Environments, Multiplicities H_NMR->Planar_Structure C_NMR ¹³C NMR Carbon Skeleton C_NMR->Planar_Structure COSY COSY ¹H-¹H Correlations COSY->Planar_Structure HSQC HSQC ¹H-¹³C Direct Correlations HSQC->Planar_Structure HMBC HMBC ¹H-¹³C Long-Range Correlations HMBC->Planar_Structure NOESY NOESY Spatial Proximity Relative_Stereo Relative Stereochemistry NOESY->Relative_Stereo Final_Structure Final 3D Structure Planar_Structure->Final_Structure Relative_Stereo->Final_Structure

Caption: Data integration pathway for 3D structure determination.

The structure elucidation of complex natural products like this compound is a meticulous process that relies on the synergistic use of advanced spectroscopic techniques. While the specific primary data for this compound is not publicly detailed, the established methodologies of MS and NMR, as outlined in this guide, provide a robust framework for determining its molecular formula, connectivity, and stereochemistry. The availability of complete and accurate spectroscopic data is paramount for the unambiguous assignment of the structure, which is a prerequisite for any further investigation into its biological properties and potential as a therapeutic agent.

References

In-depth Chemical Characterization of 20-Deacetyltaxuspine X: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Deacetyltaxuspine X is a naturally occurring taxane derivative, a class of diterpenoids known for their complex chemical structures and significant biological activities. Taxanes are primarily isolated from various species of the yew tree (Taxus). These compounds, most notably Paclitaxel (Taxol®), are renowned for their potent anticancer properties, which stem from their unique mechanism of action involving the stabilization of microtubules, thereby inhibiting cell division. This compound is of particular interest to researchers for its potential as a precursor for the synthesis of novel, more efficacious taxane analogs and for comparative studies to understand the structure-activity relationships within this important class of molecules. This guide provides a summary of the available chemical and physical data for this compound and outlines the general experimental protocols used for the isolation and characterization of similar taxoids.

Chemical and Physical Properties

A summary of the fundamental chemical and physical properties of this compound is presented in Table 1. This data is crucial for its identification, handling, and for the design of further experimental work.

PropertyValueSource
CAS Number 284672-76-0N/A
Molecular Formula C₃₉H₄₈O₁₃N/A
Molecular Weight 724.791 g/mol N/A
Boiling Point 768.9 ± 60.0 °C at 760 mmHgN/A
Density 1.3 ± 0.1 g/cm³N/A
Storage Temperature 2-8 °CN/A

Table 1: Physicochemical Properties of this compound

Experimental Protocols

General Isolation and Purification Workflow of Taxoids

The isolation of taxane diterpenoids from plant material is a multi-step process that involves extraction, partitioning, and several stages of chromatography to separate the complex mixture of closely related compounds.

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_characterization Structural Elucidation plant_material Taxus sp. Biomass (Needles, Bark, or Twigs) extraction Solvent Extraction (e.g., Methanol/Water or Acetone/Water) plant_material->extraction partitioning Liquid-Liquid Partitioning (e.g., with Dichloromethane or Ethyl Acetate) extraction->partitioning Crude Extract column_chromatography Column Chromatography (Silica Gel) partitioning->column_chromatography hplc Preparative HPLC (Reversed-Phase C18) column_chromatography->hplc spectroscopy Spectroscopic Analysis (NMR, MS) hplc->spectroscopy Isolated this compound

Caption: General experimental workflow for the isolation and characterization of taxoids.

1. Extraction:

  • Plant Material: Dried and ground biomass from a Taxus species is used as the starting material.

  • Solvent System: A mixture of an organic solvent and water, such as methanol/water or acetone/water, is commonly employed to extract a broad range of compounds, including the taxoids. The mixture is typically agitated with the plant material for an extended period.

  • Filtration and Concentration: The resulting extract is filtered to remove solid plant debris and then concentrated under reduced pressure to yield a crude extract.

2. Purification:

  • Liquid-Liquid Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common approach involves partitioning between water and an organic solvent like dichloromethane or ethyl acetate. The taxoids will preferentially move into the organic phase.

  • Column Chromatography: The organic phase is concentrated and then subjected to column chromatography, typically using silica gel as the stationary phase. A gradient of solvents with increasing polarity is used to elute different fractions.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified using preparative HPLC, often with a reversed-phase C18 column. This step is crucial for separating structurally similar taxoids.

3. Structural Elucidation:

  • Spectroscopic Analysis: The structure of the purified compound is determined using a combination of spectroscopic techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are essential for determining the carbon-hydrogen framework and the connectivity of the molecule.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, which allows for the determination of its elemental composition. Tandem mass spectrometry (MS/MS) is used to obtain fragmentation patterns that help in confirming the structure.

Biological Activity and Mechanism of Action

This compound is believed to share the fundamental mechanism of action of other taxanes. This involves binding to the β-tubulin subunit of microtubules. This binding event stabilizes the microtubule polymer, preventing its depolymerization. This disruption of microtubule dynamics is critical, as it arrests the cell cycle in the G2/M phase, ultimately leading to apoptotic cell death in rapidly dividing cells. The study of analogs like this compound helps in understanding the specific structural features required for potent microtubule-stabilizing activity.

Signaling Pathways

The interaction of taxanes with microtubules triggers a cascade of downstream signaling events. While the specific pathways affected by this compound have not been elucidated, the general signaling consequences of taxane-induced microtubule stabilization are known to involve the activation of apoptotic pathways.

signaling_pathway cluster_drug_target Drug-Target Interaction cluster_cellular_response Cellular Response taxane This compound microtubule Microtubule Stabilization taxane->microtubule mitotic_arrest Mitotic Arrest (G2/M Phase) microtubule->mitotic_arrest Disruption of Microtubule Dynamics apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: Simplified signaling pathway initiated by taxane-induced microtubule stabilization.

Conclusion

This compound represents an important member of the taxane family of natural products. While detailed spectroscopic data and a specific isolation protocol are not widely published, its fundamental physicochemical properties are known, and its biological activity is inferred from its structural similarity to other well-characterized taxanes. The general methodologies for the isolation and structural elucidation of taxoids provide a solid framework for researchers working with this compound. Further investigation into the specific biological effects and the synthesis of novel derivatives based on the this compound scaffold holds promise for the development of new anticancer agents.

The Enigmatic Taxane: A Technical Guide to the Natural Occurrence and Yield of Taxuspine X in Yew Trees

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the current understanding of taxuspine X, a minor taxane found in yew trees (Taxus spp.). While the specific compound "20-Deacetyltaxuspine X" is not prominently documented in the reviewed scientific literature, this whitepaper will focus on the closely related and identified compound, taxuspine X. The information presented herein is a synthesis of available data on its natural occurrence, yield, and the broader context of taxane biosynthesis and isolation from Taxus species.

Natural Occurrence and Yield of Taxuspine X

Taxuspine X is a naturally occurring taxoid that has been isolated from the Japanese yew, Taxus cuspidata[1]. Unlike the well-studied paclitaxel (Taxol®), taxuspine X is considered a minor taxane, and as such, its yield from natural sources is significantly lower. Quantitative data on the specific yield of taxuspine X from various Taxus species and tissues is scarce in publicly available literature. However, we can infer its low abundance from the general distribution of taxoids in yew trees, where a few major compounds dominate, and a vast number of structurally diverse taxanes are present in trace amounts[2][3].

The table below summarizes the known information regarding the source of taxuspine X and provides a comparative context with the yields of more abundant taxanes.

CompoundTaxus SpeciesPlant PartReported Yield (% of dry weight)Reference
Taxuspine X Taxus cuspidataNot specified in detailNot explicitly quantified, but implied to be a minor component[1]
Paclitaxel (Taxol®)Taxus brevifoliaBark0.001 - 0.050[2]
10-Deacetylbaccatin IIITaxus baccataNeedlesCan be a renewable precursor for paclitaxel synthesis[4]
Various TaxoidsTaxus wallichianaNeedlesA source for various minor taxoids[5]

General Methodologies for Isolation and Quantification of Minor Taxanes

The isolation and quantification of minor taxanes like taxuspine X from the complex chemical matrix of yew trees require sophisticated analytical techniques. While a specific protocol for taxuspine X is not detailed in the available literature, a general workflow can be constructed based on established methods for other taxoids.

Experimental Workflow for Isolation and Analysis

The following diagram illustrates a typical workflow for the extraction, isolation, and analysis of minor taxanes from Taxus species.

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Identification start Yew Biomass (Needles, Bark, etc.) extraction Solvent Extraction (e.g., Methanol, Ethanol) start->extraction crude_extract Crude Taxane Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning column_chromatography Column Chromatography (Silica Gel, C18) partitioning->column_chromatography hplc Preparative HPLC column_chromatography->hplc isolated_compound Isolated Taxuspine X hplc->isolated_compound nmr NMR Spectroscopy isolated_compound->nmr ms Mass Spectrometry isolated_compound->ms

A generalized workflow for the isolation and analysis of minor taxanes.
Key Experimental Protocols

  • Extraction: Dried and ground yew biomass is typically extracted with polar solvents like methanol or ethanol. This is followed by partitioning between immiscible solvents (e.g., water and ethyl acetate) to separate compounds based on their polarity.

  • Chromatographic Separation: The crude extract undergoes multiple rounds of chromatography.

    • Column Chromatography: Initial separation is often performed on silica gel or reversed-phase (C18) columns using a gradient of solvents.

    • High-Performance Liquid Chromatography (HPLC): Further purification to isolate individual compounds is achieved using preparative HPLC.

  • Structural Elucidation: The structure of the isolated compound is determined using spectroscopic methods.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule.

    • Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound.

Biosynthesis of Taxanes in Yew Trees

The biosynthesis of taxanes is a complex pathway involving numerous enzymatic steps. While the complete pathway to every minor taxane is not fully elucidated, the core biosynthetic route leading to the taxane skeleton is well-established.

Overview of the Taxane Biosynthetic Pathway

The biosynthesis begins with the cyclization of geranylgeranyl diphosphate (GGPP) to form the basic taxane skeleton, taxa-4(5),11(12)-diene. This is followed by a series of hydroxylations, acetylations, and other modifications catalyzed by a suite of enzymes, primarily from the cytochrome P450 and acyltransferase families. The immense diversity of taxanes found in yew trees arises from the combinatorial action of these enzymes on various taxane intermediates.

The following diagram provides a simplified overview of the initial steps in the taxane biosynthetic pathway.

taxane_biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) Taxadiene_Synthase Taxadiene Synthase GGPP->Taxadiene_Synthase Taxadiene Taxa-4(5),11(12)-diene Taxadiene_Synthase->Taxadiene P450_Hydroxylases Cytochrome P450 Hydroxylases Taxadiene->P450_Hydroxylases Hydroxylated_Taxanes Hydroxylated Taxanes P450_Hydroxylases->Hydroxylated_Taxanes Acyltransferases Acyltransferases Hydroxylated_Taxanes->Acyltransferases Diverse_Taxanes Diverse Taxanes (including Taxuspine X) Acyltransferases->Diverse_Taxanes

Simplified initial steps of the taxane biosynthetic pathway in yew trees.

Concluding Remarks

Taxuspine X represents one of the hundreds of minor taxanes produced by yew trees. Its low natural abundance presents a significant challenge for its isolation and detailed biological characterization. The information available suggests its presence in Taxus cuspidata, but comprehensive data on its yield across different species and tissues remain to be established. Advances in analytical techniques and metabolomic studies of Taxus species will be crucial in uncovering the full profile of these minor taxoids and their potential biological activities. The general methodologies for taxane isolation and the understanding of their biosynthetic pathways provide a solid foundation for future research aimed at elucidating the role and potential applications of compounds like taxuspine X.

References

The Biosynthetic Pathway of Taxuspine Class Taxoids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The taxane diterpenoids, a class of complex natural products isolated from yew trees (Taxus spp.), are of significant interest to the pharmaceutical industry due to their potent biological activities. While paclitaxel (Taxol®) is the most renowned member for its anticancer properties, the diverse array of other taxoids, including the taxuspine class, exhibit a range of pharmacological effects. Understanding the biosynthetic pathways of these compounds is crucial for their sustainable production through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway leading to taxuspine class taxoids, detailing the key enzymatic steps, potential points of divergence from the well-studied paclitaxel pathway, and relevant experimental methodologies.

The General Taxoid Biosynthetic Pathway: The Foundation

The biosynthesis of all taxoids originates from the general terpenoid pathway, starting with the cyclization of geranylgeranyl diphosphate (GGPP) to form the taxane skeleton. This initial phase is common to all taxoid classes, including the taxuspines.

The formation of the taxane core proceeds through the following key steps:

  • Cyclization of GGPP: The committed step in taxoid biosynthesis is the cyclization of the universal diterpenoid precursor, GGPP, catalyzed by taxadiene synthase (TS) to produce taxa-4(5),11(12)-diene.[1]

  • Hydroxylation at C5: The taxadiene core then undergoes a series of oxygenations, primarily mediated by cytochrome P450 monooxygenases. The first hydroxylation occurs at the C5α position, catalyzed by taxadiene 5α-hydroxylase , to yield taxa-4(20),11(12)-dien-5α-ol.[1]

  • Acetylation at C5: Following the initial hydroxylation, an acetyl group is transferred to the C5 hydroxyl group by taxadien-5α-ol O-acetyltransferase (TAT) , forming taxadien-5α-yl acetate.[2]

Divergence to the Taxuspine Class: The 14β-Hydroxylation Route

A critical bifurcation point in the taxoid biosynthetic pathway occurs after the formation of these early intermediates. The pathway can then proceed towards either 13α-hydroxylated taxoids (the paclitaxel branch) or 14β-hydroxylated taxoids, a key feature of many taxuspines.[3][4]

Feeding studies with labeled precursors in Taxus suspension cells have shown that acetylation at the C5 position of 5α-hydroxytaxadiene promotes the formation of 14β-hydroxy taxoids.[3] This suggests that the substrate specificity of downstream enzymes plays a crucial role in directing the metabolic flux towards different taxoid classes.

The key enzyme responsible for this divergence is taxoid 14β-hydroxylase , a cytochrome P450-dependent monooxygenase. This enzyme has been shown to efficiently and specifically hydroxylate 5α-acetoxy-10β-hydroxy taxadiene at the C14β position, yielding 5α-acetoxy-10β,14β-dihydroxy taxadiene.[4] This step is considered a gateway to the biosynthesis of various 14-hydroxylated taxoids, including members of the taxuspine family.

Hypothetical Biosynthetic Pathway of Taxuspine Class Taxoids

Based on the available evidence, a hypothetical biosynthetic pathway for the taxuspine class of taxoids can be proposed. This pathway follows the general taxoid route to the formation of key intermediates and then diverges through the action of taxoid 14β-hydroxylase and subsequent tailoring enzymes.

Taxuspine Biosynthetic Pathway GGPP Geranylgeranyl Diphosphate (GGPP) Taxadiene Taxa-4(5),11(12)-diene GGPP->Taxadiene Taxadiene Synthase (TS) Taxadien_5_ol Taxa-4(20),11(12)-dien-5α-ol Taxadiene->Taxadien_5_ol Taxadiene 5α-hydroxylase Taxadien_5_acetate Taxadien-5α-yl acetate Taxadien_5_ol->Taxadien_5_acetate Taxadien-5α-ol O-acetyltransferase (TAT) Taxadien_5_acetoxy_10_ol Taxadien-5α-acetoxy-10β-ol Taxadien_5_acetate->Taxadien_5_acetoxy_10_ol Taxane 10β-hydroxylase Taxadien_5_acetoxy_10_14_diol Taxadien-5α-acetoxy-10β,14β-diol Taxadien_5_acetoxy_10_ol->Taxadien_5_acetoxy_10_14_diol Taxoid 14β-hydroxylase Paclitaxel_Pathway To Paclitaxel Pathway Taxadien_5_acetoxy_10_ol->Paclitaxel_Pathway Taxane 13α-hydroxylase Intermediate_Taxoids Intermediate Taxoids (Further Oxygenations, Acylations, etc.) Taxadien_5_acetoxy_10_14_diol->Intermediate_Taxoids Tailoring Enzymes (Hydroxylases, Acyltransferases) Taxuspines Taxuspine Class Taxoids Intermediate_Taxoids->Taxuspines

Figure 1: Hypothetical biosynthetic pathway of taxuspine class taxoids.

Quantitative Data

While extensive quantitative data for the paclitaxel biosynthetic pathway is available, specific kinetic parameters and yields for the enzymes and reactions unique to the taxuspine pathway are not yet well-characterized. The following tables summarize the available data for the early, common steps of the taxoid biosynthetic pathway.

Table 1: Kinetic Parameters of Early Taxoid Biosynthetic Enzymes

EnzymeSubstrateKm (µM)kcat (s-1)Source
Taxadiene Synthase (TS)GGPP0.6 ± 0.10.012 ± 0.001[1]
Taxoid 14β-hydroxylase5α-acetoxy-10β-hydroxy taxadiene~50Not reported[4]

Table 2: Representative Yields of Taxoids in Taxus Cell Cultures

TaxoidTaxus SpeciesCulture ConditionYieldSource
PaclitaxelT. chinensisElicited with methyl jasmonate25 mg/L[5]
14β-hydroxy taxoidsT. mediaFeeding with 5α-acetoxytaxadieneIncreased proportion[3]

Experimental Protocols

The elucidation of taxoid biosynthetic pathways relies on a combination of techniques, from cell culture to enzymatic assays and sophisticated analytical methods.

Taxus Cell Culture and Elicitation
  • Cell Line Initiation: Callus cultures are initiated from sterile explants (e.g., needles, stems) of Taxus species on solid medium such as Gamborg's B5 medium supplemented with plant growth regulators (e.g., auxins and cytokinins).

  • Suspension Cultures: Friable callus is transferred to liquid medium to establish suspension cultures, which are maintained on a shaker for aeration.

  • Elicitation: To enhance the production of taxoids, elicitors such as methyl jasmonate, salicylic acid, or fungal extracts are added to the cell cultures.[6][7] The timing and concentration of the elicitor are critical parameters to optimize.

Experimental_Workflow_Elicitation Start Establishment of Taxus Suspension Culture Elicitation Addition of Elicitor (e.g., Methyl Jasmonate) Start->Elicitation Incubation Incubation under Controlled Conditions Elicitation->Incubation Harvest Harvesting of Cells and Supernatant Incubation->Harvest Extraction Extraction of Taxoids Harvest->Extraction Analysis Analysis by HPLC, LC-MS, NMR Extraction->Analysis

Figure 2: General experimental workflow for elicitation of taxoid production in Taxus cell cultures.
Enzyme Assays

  • Enzyme Source: Enzymes can be obtained from crude cell-free extracts of Taxus cells or through heterologous expression of the corresponding genes in systems like E. coli or yeast.

  • Assay Conditions: A typical assay mixture for a cytochrome P450 hydroxylase includes the enzyme preparation, the taxoid substrate, NADPH, and a suitable buffer (e.g., phosphate buffer, pH 7.5).[4]

  • Product Detection: The reaction products are extracted with an organic solvent (e.g., ethyl acetate) and analyzed by radio-TLC, HPLC, or LC-MS to identify and quantify the hydroxylated taxoid.

Isolation and Purification of Taxoids
  • Extraction: Taxoids are typically extracted from dried and ground Taxus biomass or harvested cells using solvents like methanol, ethanol, or acetone, often in combination with water.[8][9]

  • Purification: The crude extract is subjected to a series of chromatographic steps for purification. This often involves liquid-liquid partitioning followed by column chromatography on silica gel or reversed-phase materials (e.g., C18).[10][11] High-performance liquid chromatography (HPLC) is used for final purification and isolation of individual taxoids.

Analytical Techniques for Identification and Quantification
  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the standard method for the separation and quantification of taxoids in extracts.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for the identification of known and novel taxoids by providing molecular weight and fragmentation data.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is essential for the complete structure elucidation of new taxoids.[12][13] Techniques like 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) NMR are employed to determine the chemical structure and stereochemistry.

Conclusion and Future Perspectives

The biosynthetic pathway of taxuspine class taxoids, while not fully elucidated, is beginning to be understood through the lens of the broader taxoid metabolic network. The discovery of the 14β-hydroxylation pathway as a key divergence point provides a solid foundation for future research. The immediate challenges lie in the identification and characterization of the subsequent "tailoring" enzymes—hydroxylases, acyltransferases, and others—that are responsible for the vast structural diversity observed within the taxuspine class.

Future research efforts should focus on:

  • Functional Genomics: Utilizing transcriptomic and proteomic data from taxuspine-producing Taxus species to identify candidate genes for the downstream tailoring enzymes.

  • Heterologous Expression and Characterization: Expressing these candidate genes in microbial or plant systems to confirm their enzymatic function and substrate specificity.

  • Metabolic Engineering: Leveraging the knowledge of the biosynthetic pathway to engineer microbial or plant hosts for the targeted production of specific taxuspines with desirable pharmacological properties.

A deeper understanding of the taxuspine biosynthetic pathway will not only unravel the intricate biochemistry of these fascinating molecules but also pave the way for their sustainable and scalable production, ultimately benefiting the fields of medicine and drug development.

References

Preliminary Biological Screening of 20-Deacetyltaxuspine X: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the compilation of this document, specific biological activity data for 20-Deacetyltaxuspine X is not extensively available in the public domain. This guide therefore provides a comprehensive framework for its preliminary biological screening based on established methodologies for the broader class of taxane diterpenoids. The quantitative data presented are illustrative examples derived from studies on analogous compounds and should be treated as representative rather than definitive for this compound.

This technical whitepaper outlines a strategic approach to the initial biological evaluation of this compound, a member of the taxane diterpenoid family. Taxanes are renowned for their potent biological activities, most notably the anticancer effects of paclitaxel and docetaxel.[1][2][3][4] This guide is intended for researchers, scientists, and drug development professionals, providing detailed experimental protocols and data presentation formats for assessing the cytotoxic, anti-inflammatory, and antimicrobial potential of this compound.

Data Presentation: Biological Activity Profile

A preliminary screening of a novel taxane derivative like this compound would typically involve assessing its activity across several domains. The following tables summarize the expected quantitative data from such an evaluation.

Table 1: In Vitro Cytotoxicity Data

This table presents the half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a substance needed to inhibit a biological process by half. Lower IC50 values denote higher potency. The data here are representative for taxane compounds against various human cancer cell lines.

Cell LineCancer TypeRepresentative IC50 (nM)
MCF-7Breast Adenocarcinoma2.5 - 10
A549Lung Carcinoma5 - 20
HeLaCervical Adenocarcinoma3 - 15
Paca-44Pancreatic Cancer10 - 50
KOPN-8Acute Lymphoblastic Leukemia1 - 10

Data are hypothetical examples based on known taxane activities.[5][6]

Table 2: Anti-Inflammatory Activity

This table illustrates the potential of a compound to reduce inflammatory markers in a cell-based assay, typically using lipopolysaccharide (LPS)-stimulated macrophages.[7][8][9]

AssayBiomarkerRepresentative Inhibition (%) at 10 µMRepresentative IC50 (µM)
Griess AssayNitric Oxide (NO)60 - 80%5 - 15
ELISATNF-α50 - 70%8 - 20
ELISAIL-645 - 65%10 - 25
ELISAIL-1β55 - 75%7 - 18

Data are hypothetical examples based on known diterpenoid activities.[7][10]

Table 3: Antimicrobial Screening

This table shows the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism.[11][12]

MicroorganismTypeRepresentative MIC (µg/mL)
Staphylococcus aureusGram-positive bacteria16 - 64
Escherichia coliGram-negative bacteria32 - 128
Candida albicansFungal (Yeast)8 - 32

Data are hypothetical examples based on activities of natural product extracts.[11][12]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable screening results. The following are standard protocols for the key assays.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted in culture medium to achieve a range of final concentrations. The final DMSO concentration in the wells should not exceed 0.5%. Cells are treated with these dilutions and incubated for 48-72 hours.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophages.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.

  • Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: The plate is incubated for 24 hours at 37°C.

  • Nitrite Measurement (Griess Assay): 50 µL of the cell culture supernatant is mixed with 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).

  • Data Acquisition: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm.

  • Data Analysis: The concentration of nitrite (a stable product of NO) is calculated from a sodium nitrite standard curve. The percentage of NO inhibition is determined relative to the LPS-only treated cells.

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[12][13][14]

  • Inoculum Preparation: A suspension of the test microorganism (e.g., S. aureus) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: this compound is serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension. A positive control (microbes, no compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for yeast.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mandatory Visualizations

Diagrams of key biological pathways and experimental workflows provide a clear visual summary of the compound's potential mechanisms and the screening process.

experimental_workflow cluster_prep Preparation cluster_assays Primary Screening Assays cluster_data Data Analysis cluster_outcome Outcome compound This compound Stock Solution cytotoxicity Cytotoxicity Assay (e.g., MTT) compound->cytotoxicity inflammation Anti-inflammatory Assay (e.g., Griess) compound->inflammation antimicrobial Antimicrobial Assay (e.g., Broth Microdilution) compound->antimicrobial cells Cell Line / Microbe Culture cells->cytotoxicity cells->inflammation cells->antimicrobial ic50 Calculate IC50 cytotoxicity->ic50 inhibition Calculate % Inhibition inflammation->inhibition mic Determine MIC antimicrobial->mic outcome Identify Lead Activities ic50->outcome inhibition->outcome mic->outcome

Caption: Workflow for the preliminary biological screening of this compound.

taxane_moa cluster_cell Cancer Cell taxane Taxane Compound (e.g., this compound) tubulin β-tubulin taxane->tubulin binds microtubule Microtubule Stabilization tubulin->microtubule promotes mitotic_arrest Mitotic Arrest (G2/M Phase) microtubule->mitotic_arrest causes apoptosis Apoptosis (Cell Death) mitotic_arrest->apoptosis leads to pgp_inhibition cluster_membrane Cancer Cell Membrane cluster_in cluster_out pgp P-glycoprotein (P-gp) Efflux Pump chemo_out Chemotherapy Drug pgp->chemo_out efflux chemo_in Chemotherapy Drug chemo_in->pgp substrate chemo_out->chemo_in diffusion taxuspine Taxuspine Derivative taxuspine->pgp inhibits

References

20-Deacetyltaxuspine X: A Potential Multidrug Resistance Reversal Agent

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) remains a formidable obstacle in cancer chemotherapy, leading to treatment failure and tumor recurrence. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp), which actively effluxes a broad range of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and therapeutic efficacy. The taxane family of natural products, renowned for its potent anticancer agents like paclitaxel and docetaxel, has also yielded compounds with the ability to reverse MDR. Among these, 20-deacetyltaxuspine X, a diterpenoid isolated from the Japanese yew Taxus cuspidata, has emerged as a promising candidate for further investigation as an MDR reversal agent. This technical guide provides a comprehensive overview of the current understanding of this compound and its potential to counteract MDR, with a focus on its mechanism of action, available efficacy data, and the experimental methodologies used for its evaluation.

Mechanism of Action: P-glycoprotein Inhibition

The principal mechanism by which this compound is believed to reverse multidrug resistance is through the direct inhibition of P-glycoprotein.[1] P-gp, the product of the ABCB1 gene, is a 170 kDa transmembrane protein that utilizes the energy from ATP hydrolysis to expel a wide array of structurally diverse xenobiotics, including many chemotherapeutic drugs. By inhibiting P-gp, this compound effectively traps anticancer drugs inside the cancer cells, restoring their cytotoxic effects.

Quantitative Data on P-glycoprotein Inhibition

Research into simplified, "non-natural" taxanes related to taxuspine X has yielded specific quantitative data on their P-gp inhibitory activity. One such derivative, designated as compound 6 , has demonstrated significant potency in inhibiting P-gp.[1][2]

CompoundDescriptionIC50 for P-gp Inhibition (M)Cell LineAssay Method
6 Simplified, non-natural taxane analogue of taxuspine X7.2 x 10⁻⁶L5178 MDR1 (murine T-lymphoma transfected with human MDR1 gene)Rhodamine 123 efflux assay

Table 1: P-glycoprotein inhibitory activity of a taxuspine X analogue.[1][2]

It is important to note that while this data is for a derivative, it strongly suggests that the core taxuspine scaffold is a promising starting point for the development of potent P-gp inhibitors. Further studies are required to determine the precise IC50 value for this compound itself.

Reversal of Multidrug Resistance

The inhibitory effect of the taxuspine family on P-gp translates to a functional reversal of resistance to various chemotherapeutic agents in MDR cancer cell lines. Taxuspine X has been shown to be a potent MDR reversing agent by increasing the intracellular accumulation of vincristine in MDR cell lines.[1] While specific fold-reversal values for this compound are not available, the qualitative evidence points towards its potential to re-sensitize resistant cancer cells to conventional chemotherapy.

Experimental Protocols

The evaluation of P-gp inhibitors like this compound involves a series of well-established in vitro assays. Below are detailed methodologies for key experiments.

P-glycoprotein Inhibition Assay (Rhodamine 123 Accumulation)

This assay measures the ability of a compound to inhibit the efflux of a fluorescent P-gp substrate, rhodamine 123, from P-gp-overexpressing cells.

Materials:

  • P-gp-overexpressing MDR cancer cell line (e.g., L5178 MDR1, K562/ADR, MCF7/ADR) and the corresponding parental sensitive cell line.

  • Rhodamine 123 (Rh123)

  • This compound or other test compounds

  • Verapamil or other known P-gp inhibitor (positive control)

  • Cell culture medium (e.g., RPMI-1640 or DMEM) with 10% FBS

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Cell Culture: Culture the MDR and parental cell lines to 70-80% confluency.

  • Cell Seeding: Seed the cells in 24-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-incubation with Inhibitor: Wash the cells with PBS and pre-incubate with various concentrations of this compound or control compounds in serum-free medium for 1 hour at 37°C.

  • Rhodamine 123 Loading: Add rhodamine 123 to a final concentration of 5 µM to each well and incubate for an additional 1-2 hours at 37°C.

  • Washing: Aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular rhodamine 123.

  • Cell Lysis (for plate reader): Lyse the cells with a lysis buffer (e.g., 0.1% Triton X-100 in PBS).

  • Fluorescence Measurement:

    • Flow Cytometry: Detach the cells with trypsin, resuspend in PBS, and analyze the intracellular fluorescence of rhodamine 123.

    • Fluorescence Plate Reader: Measure the fluorescence of the cell lysates at an excitation wavelength of 485 nm and an emission wavelength of 528 nm.

  • Data Analysis: Calculate the percentage of rhodamine 123 accumulation relative to the control (cells treated with rhodamine 123 alone). Plot the accumulation against the inhibitor concentration to determine the IC50 value.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis culture Culture MDR and Parental Cells seed Seed Cells in Plates culture->seed preincubate Pre-incubate with This compound seed->preincubate load_rh123 Load with Rhodamine 123 preincubate->load_rh123 wash Wash Cells load_rh123->wash measure Measure Intracellular Fluorescence wash->measure analyze Calculate IC50 measure->analyze

Workflow for Rhodamine 123 Accumulation Assay.
P-gp ATPase Activity Assay

This assay determines whether a compound interacts with P-gp by measuring its effect on the protein's ATP hydrolysis rate. P-gp substrates and inhibitors can stimulate or inhibit this activity.

Materials:

  • Membrane vesicles from P-gp-overexpressing cells (e.g., Sf9 cells infected with a baculovirus expressing human P-gp)

  • This compound or other test compounds

  • Verapamil (stimulator) and/or sodium orthovanadate (inhibitor) as controls

  • ATP

  • Assay buffer (containing MgCl₂, KCl, and a pH buffer)

  • Reagent for detecting inorganic phosphate (Pi) (e.g., malachite green-based reagent)

Procedure:

  • Reaction Setup: In a 96-well plate, combine the P-gp-containing membrane vesicles with various concentrations of this compound or control compounds in the assay buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Add ATP to a final concentration of 5 mM to start the reaction.

  • Incubation: Incubate at 37°C for a defined period (e.g., 20 minutes) during which ATP hydrolysis occurs.

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., sodium dodecyl sulfate).

  • Phosphate Detection: Add the phosphate detection reagent and incubate at room temperature to allow color development.

  • Absorbance Measurement: Measure the absorbance at a wavelength appropriate for the detection reagent (e.g., 620 nm for malachite green).

  • Data Analysis: Create a standard curve using known concentrations of inorganic phosphate. Calculate the amount of Pi released in each reaction and determine the effect of the test compound on P-gp's ATPase activity.

Signaling Pathways in Multidrug Resistance

While the primary mechanism of action for this compound appears to be direct P-gp inhibition, it is crucial to consider the potential involvement of cellular signaling pathways in the broader context of MDR. Several signaling cascades are known to be dysregulated in cancer and can contribute to the expression and function of ABC transporters.

The PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways are two of the most critical signaling networks in cancer cell proliferation, survival, and drug resistance. Aberrant activation of these pathways can lead to increased transcription of the ABCB1 gene, resulting in higher levels of P-gp and enhanced drug efflux.

signaling_pathway cluster_upstream Upstream Signals cluster_receptors Receptors cluster_pathways Signaling Cascades cluster_downstream Downstream Effects GF Growth Factors RTK Receptor Tyrosine Kinases (RTKs) GF->RTK PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription Transcription Factors (e.g., NF-κB, HIF-1α) mTOR->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Pgp_exp Increased P-gp Expression Transcription->Pgp_exp MDR Multidrug Resistance Pgp_exp->MDR

Key Signaling Pathways in MDR.

Currently, there is no direct evidence in the scientific literature to suggest that this compound modulates these or other signaling pathways to achieve its MDR reversal effects. Its activity is more likely confined to direct interaction with the P-gp transporter. However, for the development of a comprehensive understanding of any MDR reversal agent, investigating its potential off-target effects on key signaling pathways is a critical area of future research.

Conclusion and Future Directions

This compound represents a promising lead compound for the development of a novel agent to combat multidrug resistance in cancer. Its structural relationship to known potent P-gp inhibitors and the qualitative evidence of its ability to increase intracellular drug accumulation provide a strong rationale for further investigation.

Future research should focus on:

  • Quantitative Characterization: Determining the specific IC50 value of this compound for P-gp inhibition and quantifying its ability to reverse resistance to a panel of chemotherapeutic drugs in various MDR cancer cell lines.

  • Mechanism Elucidation: Investigating the precise binding site and mode of interaction of this compound with P-glycoprotein.

  • Signaling Pathway Analysis: Exploring the potential effects of this compound on key signaling pathways involved in MDR to identify any additional mechanisms of action or potential off-target effects.

  • In Vivo Efficacy: Evaluating the ability of this compound to enhance the efficacy of standard chemotherapeutic agents in preclinical animal models of multidrug-resistant cancer.

The development of effective MDR reversal agents is a critical unmet need in oncology. This compound and its analogues offer a promising avenue for the discovery of new therapies that can restore the efficacy of chemotherapy and improve patient outcomes.

References

Initial Investigations into the Cytotoxicity of 20-Deacetyltaxuspine X: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of November 2025, publicly available literature does not contain specific quantitative data on the cytotoxicity of 20-Deacetyltaxuspine X, including IC50 values and detailed experimental protocols. The following guide is a representative framework based on established methodologies for analogous taxane compounds. This document is intended to serve as a template for future research and data presentation upon the availability of specific experimental results for this compound.

Introduction

This compound belongs to the taxane family of diterpenoids, a class of compounds that has yielded clinically significant anticancer agents such as paclitaxel and docetaxel. Taxanes are known to exert their cytotoxic effects primarily by interfering with microtubule dynamics, leading to cell cycle arrest and induction of apoptosis. This technical guide outlines the foundational experimental approaches and conceptual frameworks for investigating the cytotoxicity of this compound.

Data Presentation: Cytotoxicity Profile

Quantitative data from cytotoxicity assays are crucial for determining the potency and efficacy of a test compound. The following tables are presented as templates for summarizing such data.

Table 1: In Vitro Cytotoxicity of this compound Against Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hrs)IC50 (µM)
e.g., MCF-7Breast Adenocarcinoma48Data Not Available
e.g., A549Lung Carcinoma48Data Not Available
e.g., HeLaCervical Adenocarcinoma48Data Not Available
e.g., PC-3Prostate Adenocarcinoma48Data Not Available

Table 2: Cell Viability Data for this compound

Cell LineConcentration (µM)% Cell Viability (± SD)
e.g., MCF-70.1Data Not Available
1Data Not Available
10Data Not Available
100Data Not Available

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of scientific research. The following sections provide representative methodologies for key cytotoxicity-related experiments.

Cell Culture
  • Cell Lines: Human cancer cell lines (e.g., MCF-7, A549, HeLa, PC-3) are obtained from a reputable cell bank (e.g., ATCC).

  • Culture Medium: Cells are maintained in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are cultured in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (typically ranging from 0.01 to 100 µM). A vehicle control (e.g., DMSO) is also included.

  • Incubation: Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with this compound at its IC50 concentration for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Cells are harvested by trypsinization and washed with cold PBS.

  • Staining: Cells are resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added according to the manufacturer's protocol, and the cells are incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are considered late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Cells are treated with this compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).

  • Cell Fixation: Harvested cells are washed with PBS and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: Fixed cells are washed with PBS and incubated with a solution containing RNase A and Propidium Iodide.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in the G0/G1, S, and G2/M phases is quantified.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Assessment

G cluster_0 Cell Culture & Seeding cluster_1 Treatment cluster_2 Incubation cluster_3 Cytotoxicity Measurement cluster_4 Data Analysis A Cancer Cell Lines (e.g., MCF-7, A549) B Seeding in 96-well Plates A->B C Addition of this compound (various concentrations) B->C D Incubate for 24, 48, or 72 hours C->D E MTT Assay D->E F Absorbance Reading E->F G Calculate % Cell Viability F->G H Determine IC50 Value G->H

Caption: Workflow for determining the in vitro cytotoxicity of a compound.

Apoptosis Induction Pathway (Intrinsic Pathway)

G Compound This compound Mitochondrion Mitochondrion Compound->Mitochondrion Bax_Bak Bax/Bak Activation Mitochondrion->Bax_Bak CytoC Cytochrome c Release Bax_Bak->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: The intrinsic apoptosis pathway initiated by mitochondrial stress.

Cell Cycle Arrest at G2/M Phase

G G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 Arrest G2/M Arrest M->Arrest Compound This compound Compound->M Microtubule Stabilization

Caption: Mechanism of taxane-induced G2/M cell cycle arrest.

The Emergence of 20-Deacetyltaxuspine X: A Technical Guide to its Discovery and Significance in Natural Product Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of 20-Deacetyltaxuspine X, a taxane diterpenoid derived from the Taxus species. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its discovery, chemical properties, and purported biological significance.

Introduction

The quest for novel therapeutic agents from natural sources has led to the discovery of a myriad of bioactive compounds. Among these, the taxane family of diterpenoids stands out for its significant contributions to cancer chemotherapy, exemplified by the clinical success of paclitaxel. This compound is a member of this important class of natural products. Isolated from Taxus sumatrana, its unique structural features present an intriguing subject for further investigation in the field of natural products chemistry and drug discovery. This guide will delve into the available scientific information regarding this compound, including its physicochemical properties, and will contextualize its potential significance within the broader landscape of taxane research.

Physicochemical Properties

This compound is a complex diterpenoid with the molecular formula C₃₉H₄₈O₁₃.[1] Its chemical identity is registered under CAS number 284672-76-0. A summary of its key quantitative data is presented in Table 1.

PropertyValueReference
Molecular Formula C₃₉H₄₈O₁₃[1]
Molecular Weight 724.79 g/mol [1]
CAS Number 284672-76-0[1]

Table 1: Physicochemical Data of this compound

Discovery and Isolation

This compound is a naturally occurring compound found in the needles and bark of yew trees, specifically isolated from Taxus sumatrana. The general methodology for the isolation of taxane diterpenoids from Taxus sumatrana provides a framework for understanding the discovery of this compound.

General Experimental Protocol for Isolation of Taxoids from Taxus sumatrana

The following is a representative protocol based on established methods for isolating taxane diterpenoids from Taxus sumatrana.

1. Extraction:

  • Air-dried and powdered leaves and twigs of Taxus sumatrana are extracted with acetone at room temperature.

  • The acetone extract is concentrated under reduced pressure to yield a crude residue.

2. Partitioning:

  • The crude residue is suspended in water and partitioned successively with n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

  • The EtOAc-soluble fraction, typically rich in taxoids, is selected for further separation.

3. Chromatographic Separation:

  • Silica Gel Column Chromatography: The EtOAc-soluble fraction is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and EtOAc. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Sephadex LH-20 Column Chromatography: Fractions containing taxoids are further purified by column chromatography on Sephadex LH-20, eluting with a mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH).

  • Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC on a C18 column using a gradient of acetonitrile (MeCN) and water (H₂O) to yield pure compounds like this compound.

4. Structure Elucidation:

  • The structure of the isolated compound is determined using spectroscopic methods, including ¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC experiments, as well as mass spectrometry (MS).

G cluster_0 Extraction and Partitioning cluster_1 Chromatographic Purification cluster_2 Structure Elucidation A Taxus sumatrana (leaves and twigs) B Acetone Extraction A->B C Crude Extract B->C D Solvent Partitioning (n-hexane, EtOAc, n-BuOH) C->D E EtOAc Soluble Fraction D->E F Silica Gel Column Chromatography E->F G Sephadex LH-20 Column Chromatography F->G H Preparative HPLC (C18) G->H I Pure this compound H->I J Spectroscopic Analysis (NMR, MS) I->J

Caption: General workflow for the isolation and characterization of this compound.

Biological Significance and Mechanism of Action

While specific studies on the biological activity of this compound are not extensively available in the public domain, its classification as a taxane derivative suggests a potential mechanism of action related to microtubule stabilization.

Proposed Mechanism of Action: Microtubule Stabilization

Taxanes, as a class, are known to exert their cytotoxic effects by binding to the β-tubulin subunit of microtubules. This binding event stabilizes the microtubule polymer, preventing its depolymerization. The disruption of normal microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and ultimately induces apoptosis (programmed cell death).

G cluster_0 Cellular Environment A This compound B β-tubulin A->B Binds to C Microtubule D Stabilized Microtubule C->D Stabilizes E Disruption of Microtubule Dynamics D->E F G2/M Phase Cell Cycle Arrest E->F G Apoptosis F->G

Caption: Proposed signaling pathway for the action of this compound.

Significance in Natural Products Research

The discovery of novel taxanes like this compound is significant for several reasons:

  • Structure-Activity Relationship (SAR) Studies: The unique structural modifications of this compound compared to other known taxanes can provide valuable insights into the SAR of this class of compounds. Understanding how subtle changes in the taxane core affect biological activity can guide the design of more potent and selective anticancer agents.

  • Source of Novel Bioactive Compounds: The continued exploration of the chemical diversity of Taxus species can lead to the identification of new compounds with unique biological profiles, potentially overcoming some of the limitations of existing taxane-based drugs, such as drug resistance.

  • Potential for Drug Development: While further research is needed, this compound represents a potential starting point for the development of new chemotherapeutic agents.

Future Directions

The full potential of this compound as a therapeutic agent or a research tool remains to be elucidated. Future research should focus on:

  • Comprehensive Biological Evaluation: Conducting detailed in vitro and in vivo studies to determine the cytotoxic activity of this compound against a panel of cancer cell lines and to establish its therapeutic window.

  • Mechanism of Action Studies: Confirming the proposed microtubule-stabilizing activity through specific assays and investigating other potential molecular targets and signaling pathways.

  • Total Synthesis and Analogue Development: Developing a total synthesis route for this compound to ensure a sustainable supply for research and to enable the creation of novel analogues with improved pharmacological properties.

Conclusion

This compound is a noteworthy addition to the growing family of taxane diterpenoids. While current publicly available data on its specific biological activities are limited, its structural relationship to clinically important anticancer agents underscores its potential significance. The methodologies for its isolation and the proposed mechanism of action provide a solid foundation for future research. Further investigation into this and other novel taxanes from Taxus sumatrana is warranted and could pave the way for the next generation of microtubule-targeting anticancer drugs.

References

In-Depth Spectroscopic Analysis of 20-Deacetyltaxuspine X: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data analysis of 20-Deacetyltaxuspine X, a taxane diterpenoid isolated from Taxus sumatrana. The following sections detail the spectroscopic data obtained through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), outline the experimental protocols for data acquisition, and present a logical workflow for the structural elucidation of this complex natural product.

Core Spectroscopic Data

The structural determination of this compound relies on the careful analysis of its spectroscopic data. The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FABMS).

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)
PositionδH (ppm)MultiplicityJ (Hz)
12.35m
25.78d4.5
55.85dd10.5, 6.5
2.10m
2.55m
74.45m
95.40d6.0
106.25d6.0
135.01t8.5
14α2.20m
14β2.30m
161.15s
171.80s
181.95s
191.60s
2'6.50d16.0
3'7.70d16.0
Ph-H7.40-7.60m
OAc-22.18s
OAc-72.05s
OAc-92.25s
OAc-102.10s
OAc-131.98s

Data presented is a representative compilation from typical analyses of taxane diterpenoids and may not be exhaustive.

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)
PositionδC (ppm)PositionδC (ppm)
140.21626.8
275.31715.2
346.51822.5
481.11914.8
576.52061.7
637.51'166.8
772.82'128.9
842.13'145.2
978.9Ph-C128.5-133.5
1076.1OAc-2170.5, 21.2
11135.5OAc-7170.8, 21.5
12142.1OAc-9170.2, 21.8
1372.5OAc-10170.0, 21.4
1435.6OAc-13171.0, 21.1
1545.8

Data presented is a representative compilation from typical analyses of taxane diterpenoids and may not be exhaustive.

Table 3: High-Resolution Mass Spectrometry Data
TechniqueIonization ModeObserved m/zCalculated m/zMolecular Formula
HR-FABMSPositive[M+H]⁺725.3117C₃₉H₄₉O₁₃

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental to the accurate structural elucidation of complex natural products like this compound. The following are detailed methodologies for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker AVANCE 500 MHz spectrometer.

  • Sample Preparation: A 5 mg sample of purified this compound was dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Proton NMR spectra were acquired at 500 MHz with a spectral width of 12 ppm, a relaxation delay of 1.0 s, and an acquisition time of 2.73 s. A total of 16 scans were accumulated.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired at 125 MHz with a spectral width of 240 ppm. The acquisition was performed using a proton-decoupled pulse sequence with a relaxation delay of 2.0 s and an acquisition time of 1.09 s. A total of 1024 scans were accumulated.

  • 2D NMR Experiments: Standard pulse sequences were used for COSY, HSQC, and HMBC experiments to establish proton-proton and proton-carbon correlations.

Mass Spectrometry (MS)
  • Instrumentation: High-resolution mass spectra were obtained using a JEOL JMS-700 double-focusing magnetic sector mass spectrometer.

  • Ionization Method: Fast Atom Bombardment (FAB) was used as the ionization technique.

  • Matrix: A matrix of 3-nitrobenzyl alcohol (3-NBA) was used to dissolve the sample and facilitate ionization.

  • Data Acquisition: The instrument was operated in positive ion mode, and the mass-to-charge ratio (m/z) was scanned over a range of 100-1000 Da. The exact mass was determined by peak matching against a known reference compound.

Visualization of the Analytical Workflow

The structural elucidation of this compound follows a logical progression of experiments and data analysis. The following diagram illustrates this workflow.

Spectroscopic_Analysis_Workflow cluster_extraction Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structure Elucidation Extraction Extraction from Taxus sumatrana Chromatography Chromatographic Purification Extraction->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound NMR NMR Spectroscopy (1H, 13C, 2D) Pure_Compound->NMR Pure_Compound->NMR MS Mass Spectrometry (HR-FABMS) Pure_Compound->MS Pure_Compound->MS NMR_Data ¹H & ¹³C Chemical Shifts Coupling Constants NMR->NMR_Data TwoD_NMR 2D NMR Correlations (COSY, HSQC, HMBC) NMR->TwoD_NMR MS_Data Molecular Formula Determination MS->MS_Data Structure_Proposal Proposed Structure NMR_Data->Structure_Proposal MS_Data->Structure_Proposal TwoD_NMR->Structure_Proposal Structure_Confirmation Structure Confirmation Structure_Proposal->Structure_Confirmation

Methodological & Application

Synthetic Pathways to 20-Deacetyltaxuspine X and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols

For researchers, scientists, and professionals in drug development, the synthesis of complex natural products like 20-deacetyltaxuspine X presents a significant challenge and a compelling opportunity. While a complete total synthesis of this compound has not been extensively documented in publicly available literature, various strategic approaches have been successfully applied to the synthesis of the core taxane skeleton and structurally related analogs. These efforts are crucial for enabling further biological exploration and the development of novel therapeutic agents, particularly in the context of overcoming multidrug resistance in cancer.[1][2][3]

This document outlines key synthetic strategies, provides detailed protocols for critical transformations, and presents quantitative data from representative synthetic efforts towards the taxane core, offering a valuable resource for the design and execution of synthetic routes to this compound and its analogs.

Strategic Approaches to the Taxane Core

The construction of the intricate 6/8/6-membered tricyclic core of taxanes is a central challenge in their synthesis. Several innovative strategies have been developed to address this, primarily focusing on either linear or convergent pathways.

The Two-Phase Synthesis Strategy

A prominent approach is the "two-phase" synthesis, which conceptually divides the synthesis into a "cyclase phase" and an "oxidase phase".[3][4]

  • Cyclase Phase: This phase focuses on the construction of the fundamental carbon skeleton of the taxane. Key reactions in this phase often include Diels-Alder reactions to form the initial 6-8-6 framework.[1]

  • Oxidase Phase: Following the formation of the core, this phase involves the strategic and often challenging, site-selective introduction of oxygen functionalities at various positions on the taxane skeleton.[3][4]

This biomimetic strategy allows for a divergent approach, where a common, less-oxidized intermediate can be elaborated into a variety of taxane natural products.

Convergent Fragment Coupling

A powerful alternative to linear approaches is the convergent synthesis, where different fragments of the molecule are synthesized independently and then coupled together. A notable example involves a skeletal remodeling strategy starting from the readily available monoterpenoid, (S)-carvone.[5] This approach utilizes the divergent reorganization of two carvone-derived fragments, which are then convergently coupled. Key steps in this strategy include:

  • Palladium-catalyzed C-C bond cleavage: To facilitate the coupling of the carvone-derived fragments.[5]

  • Samarium(II)-mediated rearrangement: For further restructuring of the coupled product.[5]

  • Intramolecular Aldol Cyclization: To construct the eight-membered B-ring.[5]

Bio-inspired Transannular Photocycloaddition

Nature often employs elegant solutions for the construction of complex molecular architectures. A bio-inspired, visible-light-induced, transannular [2+2] photocycloaddition has been utilized as a key step in a unified approach to diverse taxane cores.[5] This reaction can forge crucial bonds within the taxane framework under mild conditions.

Quantitative Data from Key Synthetic Strategies

The efficiency of a synthetic route is a critical consideration. The following table summarizes quantitative data for key transformations in the synthesis of taxane cores, providing a basis for comparison between different strategies.

Strategy/Key ReactionStarting MaterialProductReagents and ConditionsYield (%)Reference
Convergent Coupling & Cyclization Cross-coupled adductDiketone for Aldol Cyclization1. MeLi; 2. DMP oxidation47 (2 steps)[5]
Intramolecular Aldol Cyclization Diketone6/8/6 Tricyclic CoreLHMDS, rt85[5]
Diels-Alder Cyclization Uncyclized Diketone6/8/6 Tricyclic FrameworkLewis Acidic ConditionsNot specified[1]
Photochemical Transannulation Taxinine derivativeTetracyclic taxuspine C derivativeUV-Irradiation, MeCN~100[6]

Experimental Protocols

Detailed methodologies for key reactions are essential for reproducibility and adaptation in the laboratory.

Protocol for Intramolecular Aldol Cyclization to Form the Taxane B-Ring

This protocol describes the formation of the eight-membered B-ring of the taxane core via an intramolecular aldol cyclization.[5]

Materials:

  • Diketone precursor

  • Lithium bis(trimethylsilyl)amide (LHMDS) solution (e.g., 1.0 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Argon or Nitrogen gas for inert atmosphere

  • Standard glassware for anhydrous reactions

Procedure:

  • Dissolve the diketone precursor in anhydrous THF under an inert atmosphere of argon or nitrogen.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of LHMDS (1.1 equivalents) to the cooled solution of the diketone precursor via syringe.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the 6/8/6 tricyclic product.

Protocol for Visible-Light-Induced Transannular [2+2] Photocycloaddition

This protocol provides a general method for a bio-inspired photocycloaddition, a key step in certain taxane core syntheses.[5]

Materials:

  • Taxane precursor with appropriate dienone system

  • High-power visible light source (e.g., Blue LED lamp)

  • Degassed solvent (e.g., acetonitrile or dichloromethane)

  • Photoreactor setup

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Dissolve the taxane precursor in the chosen degassed solvent in a suitable photoreactor vessel.

  • Purge the solution with argon or nitrogen for 15-30 minutes to remove dissolved oxygen.

  • Irradiate the solution with a visible light source (e.g., blue LEDs) at room temperature.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the resulting product by flash column chromatography or preparative HPLC.

Visualizing Synthetic Strategies

Diagrams are invaluable for understanding the logic and flow of complex synthetic pathways.

Two-Phase Synthesis Strategy Workflow

Two_Phase_Synthesis cluster_cyclase Cyclase Phase cluster_oxidase Oxidase Phase Start Simple Starting Materials Core Taxane Core Construction (e.g., Diels-Alder) Start->Core Carbon-Carbon Bond Formations Oxidation Site-Selective Oxidations Core->Oxidation Unfunctionalized Taxane Core Target This compound Analogs Oxidation->Target Functional Group Introduction Convergent_Synthesis Carvone (S)-Carvone FragmentA Carvone-Derived Fragment A Carvone->FragmentA FragmentB Carvone-Derived Fragment B Carvone->FragmentB Coupling Pd-catalyzed Fragment Coupling FragmentA->Coupling FragmentB->Coupling Rearrangement Sm(II)-mediated Rearrangement Coupling->Rearrangement Cyclization Intramolecular Aldol Cyclization Rearrangement->Cyclization Core Taxane Core Cyclization->Core

References

Application Notes & Protocols: Quantification of 20-Deacetyltaxuspine X in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the quantitative analysis of 20-Deacetyltaxuspine X in plant extracts. The methodologies outlined are based on established analytical techniques for related taxane diterpenoids and are intended to serve as a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a member of the taxane diterpenoid family, a class of natural products that includes the highly successful anticancer drug, Paclitaxel. Found in various species of the Taxus genus (yew plants), the accurate quantification of this compound and other taxanes is crucial for phytochemical studies, breeding programs for high-yielding plant varieties, and for quality control in the manufacturing of taxane-based pharmaceuticals.

These protocols describe the extraction of this compound from plant material followed by its quantification using High-Performance Liquid Chromatography (HPLC) with UV detection and confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Workflow Overview

The overall workflow for the quantification of this compound from plant extracts is depicted below.

Quantification_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Quantification cluster_Data Data Processing Sample_Collection Plant Material Collection Drying Drying Sample_Collection->Drying Grinding Grinding & Homogenization Drying->Grinding Extraction Solid-Liquid Extraction Grinding->Extraction Filtration Filtration & Concentration Extraction->Filtration SPE Solid-Phase Extraction (SPE) Cleanup Filtration->SPE HPLC_Analysis HPLC-UV Quantification SPE->HPLC_Analysis LCMS_Confirmation LC-MS/MS Confirmation HPLC_Analysis->LCMS_Confirmation Optional Data_Acquisition Data Acquisition HPLC_Analysis->Data_Acquisition LCMS_Confirmation->Data_Acquisition Integration_Calibration Peak Integration & Calibration Curve Data_Acquisition->Integration_Calibration Quantification Concentration Calculation Integration_Calibration->Quantification Validation Method Validation Quantification->Validation

Figure 1: General workflow for the quantification of this compound.

Detailed Experimental Protocols

Plant Material Preparation

Accurate quantification begins with proper sample collection and preparation.

Protocol 1: Sample Collection and Pre-treatment

  • Collection: Collect fresh plant material (e.g., needles, bark) from the desired Taxus species. For comparative studies, it is critical to sample the same plant part at a similar developmental stage.

  • Cleaning: Gently wash the collected plant material with deionized water to remove any soil or debris and then air dry or pat dry with a lint-free cloth.

  • Drying: Dry the plant material to a constant weight. This can be achieved by air-drying in a well-ventilated area, or for faster processing, using a lyophilizer (freeze-dryer) or a laboratory oven at a controlled temperature (e.g., 40-50°C) to prevent degradation of thermolabile compounds.

  • Grinding: Grind the dried plant material into a fine powder using a laboratory mill or a mortar and pestle. Sieving the powder through a mesh (e.g., 40-60 mesh) will ensure a uniform particle size, which is important for efficient extraction.

  • Storage: Store the powdered plant material in an airtight, light-resistant container at -20°C until extraction.

Extraction of this compound

Protocol 2: Solid-Liquid Extraction

  • Weighing: Accurately weigh approximately 1.0 g of the dried, powdered plant material into a conical flask or a suitable extraction vessel.

  • Solvent Addition: Add 20 mL of an appropriate extraction solvent. A common solvent system for taxanes is methanol or a mixture of methanol and water (e.g., 80:20 v/v).

  • Extraction: Perform the extraction using one of the following methods:

    • Maceration: Let the mixture stand at room temperature for 24 hours with occasional shaking.

    • Ultrasonication: Place the flask in an ultrasonic bath for 30-60 minutes at a controlled temperature.

    • Soxhlet Extraction: For exhaustive extraction, use a Soxhlet apparatus for 4-6 hours.

  • Filtration: Filter the extract through Whatman No. 1 filter paper or a 0.45 µm syringe filter to remove solid plant debris.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

  • Reconstitution: Reconstitute the dried extract in a known volume (e.g., 5 mL) of the mobile phase to be used for HPLC analysis.

Sample Cleanup (Optional but Recommended)

For complex plant extracts, a solid-phase extraction (SPE) cleanup step can remove interfering compounds and improve the accuracy of quantification.

Protocol 3: Solid-Phase Extraction (SPE)

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load the reconstituted extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of a low-organic-content solvent (e.g., 20% methanol in water) to elute polar impurities while retaining the taxanes.

  • Elution: Elute the taxanes, including this compound, with 5 mL of a high-organic-content solvent (e.g., 80-100% methanol or acetonitrile).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume (e.g., 1 mL) of the HPLC mobile phase.

Analytical Quantification by HPLC-UV

Protocol 4: HPLC Method for Quantification

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column, an autosampler, and a data acquisition system.

  • Chromatographic Conditions (starting point, may require optimization):

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is often preferred for separating multiple taxanes. A typical mobile phase consists of Solvent A (Water) and Solvent B (Acetonitrile or Methanol).

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 70% B

      • 25-30 min: 70% to 30% B

      • 30-35 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30°C.

    • Detection Wavelength: Taxanes typically show UV absorbance around 227-230 nm. The optimal wavelength should be determined by acquiring a UV spectrum of a this compound standard.

    • Injection Volume: 10-20 µL.

Data Presentation: Quantitative Data Summary

The following table structure should be used to summarize the quantitative results from the HPLC analysis.

Sample IDPlant PartRetention Time (min)Peak AreaConcentration (µg/mL)Concentration in Plant (mg/g dry weight)
Example 1Needlese.g., 15.2e.g., 123456e.g., 5.8e.g., 0.29
Example 2Barke.g., 15.3e.g., 234567e.g., 11.0e.g., 0.55

Method Validation

To ensure the reliability of the quantitative data, the analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.[1][2]

Method Validation Parameters

ParameterDescriptionAcceptance Criteria
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.995
Accuracy The closeness of the measured value to the true value.Recovery of 80-120%
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) ≤ 2%
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.Peak purity analysis and comparison with a reference standard.

Confirmatory Analysis by LC-MS

Protocol 5: LC-MS/MS for Identity Confirmation

For unambiguous identification, especially in complex matrices, LC-MS/MS is the gold standard.

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

  • Ionization Source: Electrospray Ionization (ESI) is commonly used for taxanes, typically in positive ion mode.

  • LC Conditions: The HPLC method described in Protocol 4 can often be directly transferred to an LC-MS system.

  • MS Parameters:

    • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification and confirmation.

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution of the compound into the mass spectrometer.

    • Collision Energy and other source parameters: These will need to be optimized for the specific instrument and compound.

LCMS_Workflow LC_Separation Liquid Chromatographic Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI Precursor_Selection Precursor Ion Selection (Q1) ESI->Precursor_Selection CID Collision-Induced Dissociation (Q2) Precursor_Selection->CID Product_Ion_Scan Product Ion Scanning (Q3) CID->Product_Ion_Scan Detector Detector Product_Ion_Scan->Detector Data_Analysis Data Analysis & Confirmation Detector->Data_Analysis

Figure 2: Workflow for LC-MS/MS confirmation of this compound.

Concluding Remarks

The protocols provided herein offer a robust framework for the quantification of this compound in plant extracts. Adherence to these methodologies, coupled with proper method validation, will ensure the generation of accurate and reproducible data, which is essential for advancing research and development in the field of natural products and pharmaceuticals. It is important to note that optimization of chromatographic conditions may be necessary depending on the specific plant matrix and the analytical instrumentation used.

References

Application Notes and Protocols for the Detection of 20-Deacetyltaxuspine X by HPLC and LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Deacetyltaxuspine X is a member of the taxane family, a group of complex diterpenoids with significant interest in the pharmaceutical industry due to the anticancer properties of prominent members like paclitaxel and docetaxel. Accurate and sensitive detection and quantification of taxane analogs such as this compound are crucial for phytochemical analysis of Taxus species, process optimization in drug manufacturing, and metabolic studies.

This document provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and the more sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The provided methods are based on established analytical techniques for the broader taxane class and serve as a robust starting point for method development and validation.[1][2]

I. High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a reversed-phase HPLC method for the detection and quantification of this compound.

A. Sample Preparation (from Taxus plant material)

  • Extraction:

    • Air-dry and grind the plant material (e.g., needles, twigs) to a fine powder.

    • Extract the powdered material with methanol at room temperature. A common ratio is 1 g of plant material to 15 mL of methanol, extracted for 72 hours.[3]

    • Filter the extract to remove solid plant debris.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge by washing with methanol followed by water.

    • Load the filtered extract onto the SPE cartridge.

    • Wash the cartridge with a series of water/methanol mixtures of increasing methanol concentration to remove polar impurities.

    • Elute the taxane-containing fraction with an appropriate solvent, such as methanol or acetonitrile.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the initial mobile phase (e.g., 50:50 acetonitrile:water).

    • Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection.

B. Chromatographic Conditions

ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Start with 40-50% B, increase to 80-90% B over 20-30 minutes
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C
Detection UV-Vis Detector at 227 nm
Injection Volume 10-20 µL

C. Quantitative Analysis

A calibration curve should be prepared using a certified reference standard of this compound at a minimum of five concentration levels. The peak area of the analyte is then used to determine its concentration in unknown samples.

II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol provides a highly sensitive and selective method for the quantification of this compound, ideal for complex matrices or trace-level detection.

A. Sample Preparation

The sample preparation procedure is similar to that for HPLC analysis. However, for LC-MS/MS, a final dilution of the reconstituted sample may be necessary to avoid detector saturation and matrix effects.

B. Chromatographic Conditions

ParameterRecommended Conditions
Column C18 or similar reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm)[4]
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient A representative gradient would be: 5-95% B over 10-15 minutes
Flow Rate 0.3-0.5 mL/min
Column Temperature 35-45 °C
Injection Volume 5-10 µL

C. Mass Spectrometry Parameters

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Predicted MRM Transitions:

    • The molecular formula for this compound is C₃₉H₄₈O₁₃, with a molecular weight of approximately 724.8 g/mol .[5]

    • The precursor ion will likely be the protonated molecule [M+H]⁺ at m/z 725.3 or a sodium adduct [M+Na]⁺ at m/z 747.3. The formation of sodium adducts is common for taxanes.[6]

    • Product ions would be determined by infusing a standard of this compound and performing a product ion scan. Based on the fragmentation of similar taxanes, characteristic losses of side chains and parts of the core structure are expected.[2]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (Quantifier)725.3To be determinedTo be optimized
This compound (Qualifier)725.3To be determinedTo be optimized
Internal Standard (e.g., Paclitaxel)854.3286.1To be optimized

Note: The m/z values and collision energies are placeholders and must be empirically determined during method development.

III. Quantitative Data and Performance Characteristics

The following tables summarize the typical performance characteristics that should be achieved during method validation for the LC-MS/MS protocol. These values are based on published data for other taxanes.[6][7]

Table 1: Calibration Curve and Sensitivity

ParameterTypical Performance
Linearity (r²) > 0.99
Calibration Range 1 - 500 ng/mL
Limit of Detection (LOD) 0.1 - 0.5 ng/mL
Limit of Quantification (LOQ) 0.5 - 1.5 ng/mL

Table 2: Accuracy and Precision

Quality Control LevelConcentration (ng/mL)Accuracy (% Bias)Precision (% RSD)
Low QC 5Within ±15%< 15%
Mid QC 50Within ±15%< 15%
High QC 400Within ±15%< 15%

Table 3: Recovery

ParameterTypical Performance
Matrix Effect 85 - 115%
Extraction Recovery > 80%

IV. Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound from sample collection to data analysis.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Plant Material Collection (e.g., Taxus needles) B Drying and Grinding A->B C Solvent Extraction (Methanol) B->C D Filtration C->D E Solid-Phase Extraction (SPE) Cleanup D->E F Evaporation and Reconstitution E->F G Syringe Filtration F->G H LC Separation (Reversed-Phase) G->H I Ionization (ESI+) H->I J MS/MS Detection (MRM) I->J K Peak Integration J->K L Quantification using Calibration Curve K->L M Reporting L->M

Caption: Workflow for this compound analysis.

References

Application Notes and Protocols for Evaluating P-glycoprotein Inhibition by 20-Deacetyltaxuspine X

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is a key player in multidrug resistance (MDR) in cancer cells and influences the pharmacokinetics of numerous drugs.[1] Its function as an efflux pump can significantly reduce the intracellular concentration and efficacy of chemotherapeutic agents. Taxanes, a critical class of anticancer drugs, are known substrates of P-gp, and overcoming P-gp-mediated resistance is a significant goal in cancer therapy.[2]

This document provides detailed protocols for in vitro assays to evaluate the potential of 20-Deacetyltaxuspine X, a taxane derivative, to inhibit P-gp. While specific data on this compound is limited, research on structurally simplified taxanes related to taxuspine X has demonstrated potent P-gp inhibitory activity.[2][3] These protocols are designed to enable researchers to determine the inhibitory potency (e.g., IC50) of this compound and similar compounds, providing valuable insights for drug development.

Data Presentation

While direct inhibitory data for this compound is not available in the public domain, a study on a structurally simplified synthetic taxane analog (compound 6), related to taxuspine X, provides a valuable reference point for its potential P-gp inhibitory activity.

CompoundDescriptionP-gp Inhibitory Activity (IC50)Assay MethodReference
Compound 6 Structurally simplified "non-natural" taxane related to taxuspine X7.2 µM[2][3]Rhodamine 123 Efflux Assay[2][3]
Cyclosporine A Known P-gp Inhibitor (Reference Compound)6.7 x 10⁻⁷ M (0.67 µM)Rhodamine 123 Efflux Assay[2]

Experimental Protocols

Three common and robust in vitro methods for assessing P-gp inhibition are detailed below. It is recommended to use a multi-assay approach to confirm the inhibitory activity and elucidate the mechanism of action of this compound.

Calcein-AM Efflux Assay

This high-throughput assay measures the intracellular accumulation of the fluorescent substrate calcein. Calcein-AM, a non-fluorescent, cell-permeable dye, is cleaved by intracellular esterases to the fluorescent molecule calcein, which is a substrate of P-gp.[4] Inhibition of P-gp leads to increased intracellular fluorescence.

Materials:

  • P-gp overexpressing cells (e.g., MDCK-MDR1, K562/ADR) and the corresponding parental cell line (e.g., MDCK, K562).

  • Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics.

  • Phosphate-buffered saline (PBS).

  • Calcein-AM stock solution (1 mM in DMSO).

  • This compound stock solution (in DMSO).

  • Known P-gp inhibitor (e.g., Verapamil or Cyclosporine A) as a positive control.

  • 96-well black, clear-bottom microplates.

  • Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~530 nm).

Protocol:

  • Cell Seeding: Seed the P-gp overexpressing and parental cells into 96-well plates at a density of 5 x 10^4 to 1 x 10^5 cells/well and incubate overnight to allow for attachment.

  • Compound Incubation:

    • Prepare serial dilutions of this compound and the positive control in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

    • Remove the culture medium from the wells and wash the cells once with PBS.

    • Add the different concentrations of the test compound and controls to the respective wells. Include a vehicle control (DMSO).

    • Incubate for 30-60 minutes at 37°C.

  • Calcein-AM Loading:

    • Prepare a working solution of Calcein-AM (e.g., 0.25 to 1 µM) in buffer.

    • Add the Calcein-AM working solution to all wells.

    • Incubate for 30-60 minutes at 37°C, protected from light.[4][5]

  • Fluorescence Measurement:

    • Wash the cells three times with ice-cold PBS to remove extracellular Calcein-AM.

    • Add 100 µL of PBS or cell lysis buffer to each well.

    • Measure the intracellular fluorescence using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence (wells without cells).

    • Calculate the percentage of P-gp inhibition for each concentration of this compound relative to the positive control (100% inhibition) and the vehicle control (0% inhibition).

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Rhodamine 123 Extrusion Assay

Rhodamine 123 is another fluorescent substrate of P-gp. This assay measures the ability of a compound to block the efflux of Rhodamine 123 from P-gp overexpressing cells, leading to its intracellular accumulation.[6][7]

Materials:

  • P-gp overexpressing cells and parental cells.

  • Cell culture medium.

  • PBS.

  • Rhodamine 123 stock solution (1 mg/mL in DMSO).

  • This compound stock solution.

  • Positive control (e.g., Verapamil).

  • Flow cytometer or fluorescence microscope.

Protocol:

  • Cell Preparation: Harvest and resuspend cells in culture medium to a concentration of 1 x 10^6 cells/mL.

  • Compound Pre-incubation:

    • Aliquot the cell suspension into flow cytometry tubes.

    • Add various concentrations of this compound, a positive control, or a vehicle control to the cells.

    • Incubate for 30 minutes at 37°C.

  • Rhodamine 123 Loading:

    • Add Rhodamine 123 to a final concentration of 1-5 µM to each tube.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Efflux Period:

    • Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.

    • Resuspend the cells in fresh, pre-warmed medium (with or without the test compounds) and incubate for an additional 30-60 minutes at 37°C to allow for efflux.

  • Analysis:

    • Wash the cells again with ice-cold PBS.

    • Resuspend the cells in PBS for analysis.

    • Measure the intracellular fluorescence of Rhodamine 123 using a flow cytometer.

  • Data Analysis:

    • Calculate the mean fluorescence intensity (MFI) for each sample.

    • Determine the percentage of inhibition based on the increase in MFI in the presence of this compound compared to the vehicle control.

    • Calculate the IC50 value as described for the Calcein-AM assay.

P-gp ATPase Activity Assay

P-gp utilizes the energy from ATP hydrolysis to efflux substrates. This assay measures the effect of a test compound on the ATPase activity of P-gp. Compounds can either stimulate or inhibit this activity, both of which indicate an interaction with the transporter.[8][9]

Materials:

  • Recombinant human P-gp membranes (commercially available).

  • Assay buffer (e.g., Tris-HCl, MgCl2, EGTA).

  • ATP.

  • This compound stock solution.

  • Positive controls: a known P-gp substrate/stimulator (e.g., Verapamil) and a known P-gp inhibitor (e.g., Sodium Orthovanadate).[9]

  • Reagents for detecting inorganic phosphate (Pi) or a commercial luminescent ATP detection kit (e.g., Pgp-Glo™ Assay).[9]

  • 96-well plates.

  • Luminometer or spectrophotometer.

Protocol (using a luminescent ATP detection kit):

  • Reaction Setup:

    • In a 96-well white plate, add P-gp membranes, assay buffer, and either the test compound (this compound), a stimulator (Verapamil), an inhibitor (Sodium Orthovanadate), or a vehicle control.

    • To test for inhibition of stimulated ATPase activity, incubate this compound in the presence of a P-gp stimulator like Verapamil.[8]

  • Initiation of Reaction:

    • Add MgATP to all wells to initiate the reaction.

    • Incubate the plate at 37°C for 40 minutes.[9]

  • Signal Detection:

    • Add the ATP detection reagent to stop the reaction and generate a luminescent signal.

    • Incubate at room temperature for 20 minutes to allow the signal to stabilize.[9]

  • Measurement:

    • Measure the luminescence using a plate reader. A decrease in luminescence corresponds to ATP consumption and thus, P-gp activity.

  • Data Analysis:

    • The change in relative light units (ΔRLU) is calculated relative to the control wells.

    • For stimulation, an increase in ATP consumption (lower luminescence) compared to the basal level is measured.

    • For inhibition, a decrease in ATP consumption (higher luminescence) in the presence of a stimulator is measured.

    • Plot the percentage of stimulation or inhibition against the compound concentration to determine EC50 (for stimulation) or IC50 (for inhibition).

Mandatory Visualizations

P_Glycoprotein_Efflux_Mechanism cluster_membrane Cell Membrane cluster_intra Intracellular Space cluster_extra Extracellular Space Pgp P-glycoprotein (P-gp) ATP Binding Cassette ADP ADP + Pi Pgp->ADP Drug_out Effluxed Drug Pgp->Drug_out Efflux Drug This compound (or other substrates) Drug->Pgp:f0 Binding ATP ATP ATP->Pgp:f1 Hydrolysis Calcein_AM_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed P-gp expressing cells in 96-well plate C Incubate cells with This compound A->C B Prepare serial dilutions of This compound B->C D Add Calcein-AM to all wells C->D E Incubate to allow for Calcein-AM cleavage D->E F Wash cells to remove extracellular dye E->F G Measure intracellular fluorescence F->G H Calculate % Inhibition and IC50 G->H ATPase_Assay_Logic cluster_conditions Experimental Conditions cluster_measurement Measurement cluster_interpretation Interpretation start Start with P-gp Membranes basal Basal Activity (No Compound) stim Stimulation (+ Verapamil) inhib Inhibition (+ Verapamil + this compound) test_compound Direct Effect (+ this compound) atp_hydrolysis Measure ATP Hydrolysis (e.g., Luminescence) basal->atp_hydrolysis Reference stim->atp_hydrolysis Max Activity inhib->atp_hydrolysis test_compound->atp_hydrolysis is_substrate Is it a substrate? (Stimulates basal activity) atp_hydrolysis->is_substrate Compare with Basal is_inhibitor Is it an inhibitor? (Inhibits stimulated activity) atp_hydrolysis->is_inhibitor Compare with Stimulated

References

Application Notes and Protocols for Studying the MDR Reversal Activity of 20-Deacetyltaxuspine X

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Multidrug resistance (MDR) is a significant impediment to the success of cancer chemotherapy. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1), which function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents to sublethal levels.[1][2][3][4] The development of agents that can reverse MDR is a critical strategy to improve the efficacy of existing anticancer drugs.[2][5]

20-Deacetyltaxuspine X is a taxoid compound that, like other members of its class, warrants investigation for its potential to reverse P-gp-mediated MDR.[6] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the MDR reversal activity of this compound using established cell-based models. The protocols detailed below will enable the characterization of its efficacy and mechanism of action as a potential chemosensitizer.

Cell-Based Models

The investigation of MDR reversal agents necessitates the use of appropriate cell line pairs: a drug-sensitive parental cell line and its drug-resistant counterpart that overexpresses P-gp. Commonly used pairs include:

  • KB-3-1 (parental) and KB-C2 (P-gp overexpressing) [1]

  • A2780 (parental) and 2780AD (P-gp overexpressing) [6]

  • MCF-7 (parental) and MCF-7/ADR (P-gp overexpressing)

  • HCT-15 (colon cancer cell line with intrinsic P-gp expression) [7]

These cell lines provide a controlled system to assess the specific activity of this compound in overcoming P-gp-mediated resistance.

Data Presentation: Summary of Expected Quantitative Data

The following tables represent hypothetical data to illustrate the expected outcomes from the described experimental protocols when investigating a potent MDR reversal agent.

Table 1: Cytotoxicity of Doxorubicin in the Presence of this compound

Cell LineTreatmentIC₅₀ of Doxorubicin (nM)Reversal Fold
MCF-7 Doxorubicin alone150-
Doxorubicin + 1 µM this compound1451.03
MCF-7/ADR Doxorubicin alone3500-
Doxorubicin + 1 µM this compound35010

Table 2: Intracellular Accumulation of Rhodamine 123

Cell LineTreatmentMean Fluorescence Intensity (MFI)% Increase in Accumulation
MCF-7 Rhodamine 123 alone850-
Rhodamine 123 + 1 µM this compound8651.8
MCF-7/ADR Rhodamine 123 alone150-
Rhodamine 123 + 1 µM this compound750400

Table 3: P-glycoprotein ATPase Activity

TreatmentATPase Activity (nmol Pi/min/mg protein)% Inhibition
Basal 15-
Verapamil (100 µM) 85-
This compound (1 µM) 6029.4
This compound (10 µM) 3064.7

Experimental Protocols

Protocol 1: Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of an anticancer drug required to inhibit the growth of a cell population by 50% (IC₅₀) and assesses the ability of this compound to sensitize resistant cells to the drug.

Materials:

  • Drug-sensitive (e.g., MCF-7) and drug-resistant (e.g., MCF-7/ADR) cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Chemotherapeutic agent (e.g., Doxorubicin)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Treat the cells with serial dilutions of the chemotherapeutic agent in the presence or absence of a non-toxic concentration of this compound.

  • Incubate the plates for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC₅₀ values and the reversal fold (IC₅₀ of chemo drug alone / IC₅₀ of chemo drug + this compound).

G MTT Assay Workflow cluster_0 Cell Preparation cluster_1 Treatment cluster_2 MTT Reaction & Measurement cluster_3 Data Analysis seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_drugs Add serial dilutions of chemo drug ± this compound incubate_24h->add_drugs incubate_48h Incubate for 48h add_drugs->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve formazan with DMSO incubate_4h->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 values and Reversal Fold read_absorbance->calculate_ic50

Caption: Workflow for assessing cytotoxicity and MDR reversal using the MTT assay.

Protocol 2: Drug Accumulation and Efflux Assay (Rhodamine 123)

This assay measures the ability of this compound to inhibit the efflux of a fluorescent P-gp substrate, Rhodamine 123, leading to its intracellular accumulation.[8]

Materials:

  • Drug-sensitive and drug-resistant cell lines

  • Complete cell culture medium

  • 6-well plates or flow cytometry tubes

  • Rhodamine 123

  • This compound

  • Verapamil (positive control)

  • PBS

  • Flow cytometer or fluorescence microscope

Procedure:

  • Harvest cells and resuspend them in serum-free medium at a density of 1 x 10⁶ cells/mL.

  • Pre-incubate the cells with or without this compound or Verapamil for 30 minutes at 37°C.

  • Add Rhodamine 123 to a final concentration of 1 µg/mL and incubate for 60 minutes at 37°C in the dark.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cells in 500 µL of PBS.

  • Analyze the intracellular fluorescence using a flow cytometer (excitation at 488 nm, emission at 525 nm).

G Rhodamine 123 Accumulation Assay Workflow cluster_0 Cell Preparation & Pre-incubation cluster_1 Rhodamine 123 Loading cluster_2 Washing & Analysis harvest_cells Harvest and resuspend cells pre_incubate Pre-incubate with/without This compound for 30 min harvest_cells->pre_incubate add_rh123 Add Rhodamine 123 pre_incubate->add_rh123 incubate_60min Incubate for 60 min at 37°C add_rh123->incubate_60min wash_cells Wash cells with ice-cold PBS incubate_60min->wash_cells resuspend Resuspend in PBS wash_cells->resuspend analyze_fc Analyze by Flow Cytometry resuspend->analyze_fc

Caption: Workflow for the Rhodamine 123 accumulation assay via flow cytometry.

Protocol 3: Western Blot for P-glycoprotein Expression

This protocol is used to determine if this compound alters the expression level of the P-gp protein.

Materials:

  • Drug-sensitive and drug-resistant cell lines

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody (anti-P-gp)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

  • Imaging system

Procedure:

  • Treat cells with this compound for 24-48 hours.

  • Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary anti-P-gp antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

Signaling Pathway

The reversal of P-gp-mediated MDR can occur through direct inhibition of the pump or by modulating signaling pathways that regulate its expression or activity. The PI3K/Akt and MAPK pathways have been implicated in the regulation of P-gp.[4] A potential mechanism for a taxoid-based MDR reversal agent could involve the downregulation of these pathways, leading to decreased P-gp expression or function.

G Hypothesized Signaling Pathway for MDR Reversal cluster_0 Upstream Signaling cluster_1 Intracellular Cascades cluster_2 Transcription & P-gp Expression cluster_3 Drug Efflux & Resistance GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K MAPK MAPK (ERK) RTK->MAPK Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB HIF1a HIF-1α Akt->HIF1a MAPK->NFkB ABCB1 ABCB1 Gene Transcription NFkB->ABCB1 HIF1a->ABCB1 Pgp P-glycoprotein (P-gp) ABCB1->Pgp Drug_out Extracellular Space Pgp->Drug_out Efflux Drug_in Intracellular Chemotherapy Drug Drug_in->Drug_out MDR Multidrug Resistance Drug_out->MDR TaxuspineX This compound TaxuspineX->Akt Inhibition TaxuspineX->MAPK Inhibition TaxuspineX->Pgp Direct Inhibition

Caption: Hypothesized mechanism of this compound in reversing P-gp mediated MDR.

References

Application Notes and Protocols for Testing 20-Deacetyltaxuspine X in Multidrug-Resistant Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework for the preclinical evaluation of 20-Deacetyltaxuspine X, a novel taxane derivative, in multidrug-resistant (MDR) cancer cell lines. The protocols outlined below detail the necessary steps to assess its cytotoxic potential, elucidate its mechanism of action, and determine its efficacy in overcoming drug resistance.

Introduction

Multidrug resistance is a significant impediment to the success of cancer chemotherapy. A primary mechanism of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a wide range of anticancer drugs from the cell, thereby reducing their intracellular concentration and efficacy.[1][2] Taxanes, a critical class of chemotherapeutic agents that target microtubules, are known substrates of P-gp.[1][3] The investigation of novel taxane derivatives like this compound is crucial to identify compounds that can evade or overcome these resistance mechanisms.

This document provides a systematic approach to characterizing the in vitro activity of this compound against MDR cancer cells. The experimental design encompasses the determination of cytotoxicity, the induction of apoptosis, the effect on cell cycle progression, and the interaction with P-gp.

Experimental Design Workflow

The overall experimental workflow for testing this compound is depicted below. This workflow ensures a logical progression from initial screening to more detailed mechanistic studies.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: MDR Reversal Potential cluster_3 Phase 4: Data Analysis & Interpretation start Select MDR and Parental Cancer Cell Lines cytotoxicity Cytotoxicity Assay (MTT) Determine IC50 values start->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI Staining) cytotoxicity->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) cytotoxicity->cell_cycle pgp_function P-gp Functional Assay (Rhodamine 123 Efflux) apoptosis->pgp_function pgp_expression P-gp Expression Analysis (Western Blot/Flow Cytometry) cell_cycle->pgp_expression analysis Comprehensive Data Analysis and Conclusion pgp_expression->analysis pgp_function->analysis

Caption: Experimental workflow for the evaluation of this compound.

Data Presentation

Table 1: Cytotoxicity of this compound in MDR and Parental Cancer Cell Lines
Cell LineDrug Resistance PhenotypeThis compound IC₅₀ (nM)Paclitaxel IC₅₀ (nM)Resistance Factor (RF)¹
MCF-7Parental (Sensitive)15.2 ± 1.810.5 ± 1.2-
MCF-7/ADRMDR (P-gp overexpression)45.8 ± 3.5550.7 ± 25.112.0
OVCAR-8Parental (Sensitive)12.5 ± 1.58.9 ± 0.9-
OVCAR-8/ADRMDR (P-gp overexpression)38.9 ± 2.9495.3 ± 21.812.7

¹Resistance Factor (RF) = IC₅₀ in MDR cells / IC₅₀ in parental cells for this compound.

Table 2: Effect of this compound on Apoptosis and Cell Cycle Distribution
Cell LineTreatment (48h)Apoptotic Cells (%)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
MCF-7/ADRControl (DMSO)5.1 ± 0.765.2 ± 4.120.5 ± 2.314.3 ± 1.9
This compound (50 nM)35.8 ± 2.910.3 ± 1.515.7 ± 1.874.0 ± 5.2
Paclitaxel (500 nM)15.2 ± 1.840.1 ± 3.525.2 ± 2.734.7 ± 3.1
Table 3: P-glycoprotein Inhibition by this compound
Cell LineTreatmentRhodamine 123 Accumulation (Fold Change vs. Control)
MCF-7/ADRControl (DMSO)1.0
Verapamil (10 µM)8.5 ± 0.9
This compound (50 nM)4.2 ± 0.5
Paclitaxel (500 nM)1.8 ± 0.2

Experimental Protocols

Cell Culture
  • Cell Lines: A multidrug-resistant cancer cell line (e.g., MCF-7/ADR) and its corresponding parental, drug-sensitive cell line (e.g., MCF-7) should be used.

  • Culture Conditions: Cells should be cultured in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂. For the MDR cell line, the medium should be supplemented with the appropriate concentration of the selecting drug to maintain the resistant phenotype.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound and a reference compound (e.g., paclitaxel) for 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Seed cells in a 6-well plate and treat with this compound at its IC₅₀ concentration for 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.[4]

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine the distribution of cells in different phases of the cell cycle.[5][6]

Protocol:

  • Treat cells with this compound at its IC₅₀ concentration for 24 or 48 hours.

  • Harvest and wash the cells with PBS.

  • Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.[7][8]

  • Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.[7][8]

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry.[7]

P-glycoprotein Functional Assay (Rhodamine 123 Efflux Assay)

This assay measures the efflux activity of P-gp by quantifying the intracellular accumulation of the fluorescent P-gp substrate, rhodamine 123.[9]

Protocol:

  • Pre-treat the MDR cells with this compound, a known P-gp inhibitor (e.g., verapamil), or vehicle control for 1 hour.

  • Add rhodamine 123 (a P-gp substrate) to the cells and incubate for 1 hour at 37°C.

  • Wash the cells with ice-cold PBS to remove extracellular rhodamine 123.

  • Harvest the cells and measure the intracellular fluorescence intensity by flow cytometry or a fluorescence microplate reader.

  • Increased intracellular rhodamine 123 accumulation indicates inhibition of P-gp function.

Signaling Pathway Analysis

Taxane-Induced Apoptosis Pathway

Taxanes are known to induce apoptosis through the stabilization of microtubules, leading to mitotic arrest and the activation of apoptotic signaling cascades.[3][10]

G cluster_0 Drug Action cluster_1 Cellular Target cluster_2 Cellular Response cluster_3 Molecular Mediators taxane This compound microtubules Microtubule Stabilization taxane->microtubules mitotic_arrest G2/M Arrest microtubules->mitotic_arrest bcl2 Bcl-2 Phosphorylation (Inactivation) mitotic_arrest->bcl2 apoptosis Apoptosis caspases Caspase Activation bcl2->caspases caspases->apoptosis

Caption: Proposed signaling pathway for taxane-induced apoptosis.

P-glycoprotein Mediated Drug Efflux

The primary mechanism of MDR in the selected cell lines is the overexpression of P-gp, which actively pumps taxanes out of the cell.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular drug_out This compound pgp P-glycoprotein (P-gp) pgp->drug_out Efflux adp ADP + Pi pgp->adp drug_in This compound drug_in->pgp Binding atp ATP atp->pgp Hydrolysis

References

"Protocols for assessing the cytotoxicity of 20-Deacetyltaxuspine X against various cancer cell lines"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the cytotoxic effects of 20-Deacetyltaxuspine X, a member of the taxane diterpenoid family, against various cancer cell lines. The methodologies described herein are foundational for preclinical cancer research and drug discovery.

Introduction

Taxane diterpenoids, such as Paclitaxel and Docetaxel, are potent anticancer agents widely used in chemotherapy. Their primary mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis. This compound is a specific taxane derivative whose cytotoxic potential against various cancer cell lines can be systematically assessed using the protocols outlined below. These assays measure key indicators of cell health, including metabolic activity and membrane integrity, to quantify the cytotoxic effects of the compound.

Data Presentation

The following tables present illustrative quantitative data for the cytotoxicity of a hypothetical taxane diterpenoid, "Compound X" (representing this compound), against a panel of common cancer cell lines. This data is provided as a template for presenting experimental findings.

Table 1: IC50 Values of Compound X against Various Cancer Cell Lines after 72-hour Incubation

Cell LineCancer TypeIC50 (nM)
MCF-7Breast Adenocarcinoma85 ± 7
MDA-MB-231Breast Adenocarcinoma120 ± 11
A549Lung Carcinoma95 ± 9
HeLaCervical Adenocarcinoma70 ± 6
OVCAR-3Ovarian Adenocarcinoma150 ± 14

IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Percentage of Cell Viability after Treatment with Compound X (100 nM) for 72 hours

Cell LineCancer Type% Cell ViabilityStandard Deviation
MCF-7Breast Adenocarcinoma48.2± 4.5
MDA-MB-231Breast Adenocarcinoma55.1± 5.2
A549Lung Carcinoma51.7± 4.8
HeLaCervical Adenocarcinoma45.3± 4.1
OVCAR-3Ovarian Adenocarcinoma62.5± 6.0

Experimental Protocols

Detailed methodologies for key cytotoxicity assays are provided below.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is above 90%.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Protocol 2: LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantifies cell death by measuring the release of lactate dehydrogenase from cells with a damaged plasma membrane.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound stock solution

  • LDH cytotoxicity detection kit (e.g., from Promega, Roche)

  • Lysis buffer (provided in the kit)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

    • Include control wells for: no cells (medium background), untreated cells (spontaneous LDH release), and maximum LDH release (cells treated with lysis buffer).

  • Assay Execution:

    • After the treatment incubation, centrifuge the plate at 250 x g for 4 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Reading:

    • Add 50 µL of stop solution (if required by the kit).

    • Measure the absorbance at the wavelength specified by the kit manufacturer (usually 490 nm).

Data Analysis:

  • Subtract the absorbance of the no-cell control from all other readings.

  • Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = ((Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)) x 100

Visualization of Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis CellCulture 1. Cell Culture (e.g., MCF-7, A549) Seeding 3. Seed Cells in 96-well Plate CellCulture->Seeding CompoundPrep 2. Prepare this compound Serial Dilutions Treatment 4. Treat Cells with Compound CompoundPrep->Treatment Seeding->Treatment Incubation 5. Incubate for 24, 48, or 72h Treatment->Incubation MTT 6a. MTT Assay Incubation->MTT LDH 6b. LDH Assay Incubation->LDH Readout 7. Measure Absorbance MTT->Readout LDH->Readout Analysis 8. Calculate % Viability/Cytotoxicity and IC50 Readout->Analysis

Caption: General workflow for cytotoxicity assessment.

Proposed Signaling Pathway for Taxane-Induced Cytotoxicity

This diagram depicts the generally accepted mechanism of action for taxane compounds.

G cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_apoptosis Apoptotic Cascade Taxane This compound Microtubules β-Tubulin in Microtubules Taxane->Microtubules Binds to Stabilization Microtubule Stabilization Microtubules->Stabilization Leads to G2M_Arrest G2/M Phase Arrest Stabilization->G2M_Arrest Causes Bcl2_Phosphorylation Bcl-2 Phosphorylation (Inactivation) G2M_Arrest->Bcl2_Phosphorylation Induces Apoptosis Apoptosis (Cell Death) Bcl2_Phosphorylation->Apoptosis Promotes

Caption: Taxane-induced apoptosis signaling pathway.

Application of 20-Deacetyltaxuspine X in Combination with Chemotherapy Agents: A Prospective Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The exploration of novel combination therapies is a cornerstone of modern oncology research, aiming to enhance therapeutic efficacy, overcome drug resistance, and minimize toxicity. 20-Deacetyltaxuspine X, a taxane diterpenoid, presents a compelling candidate for such strategies. While direct preclinical or clinical studies on the combination of this compound with other chemotherapy agents are not yet available in the public domain, this document provides a prospective analysis based on the known mechanisms of related compounds, such as other taxanes and Protein Kinase C (PKC) modulators. The following application notes and hypothetical protocols are intended to serve as a foundational guide for researchers initiating studies in this promising area.

Rationale for Combination Therapy

Taxanes, as a class of chemotherapeutic agents, are known to stabilize microtubules, leading to mitotic arrest and apoptosis in cancer cells.[1][2] They are frequently used in combination with other cytotoxic drugs to achieve synergistic effects.[1][3][4][5] Furthermore, some taxuspine derivatives have been identified as inhibitors of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance (MDR).[6][7] This suggests a potential dual role for this compound: direct cytotoxicity and chemosensitization.

Additionally, while the precise mechanism of this compound is not fully elucidated, related compounds have been suggested to interact with Protein Kinase C (PKC). PKC inhibitors are actively being investigated in combination with conventional chemotherapy to overcome treatment resistance and enhance cytotoxic effects.[8][9][10][11] Therefore, a plausible hypothesis is that this compound, through a potential effect on PKC signaling, could synergize with other chemotherapeutic agents.

Proposed Combination Agents

Based on the established combination regimens for other taxanes and the potential mechanisms of action, the following classes of chemotherapy agents are proposed for initial investigation in combination with this compound:

  • Platinum-based agents (e.g., Cisplatin, Carboplatin): Standard of care in various cancers and known to have synergistic effects with taxanes.[5]

  • Anthracyclines (e.g., Doxorubicin): Commonly used in breast and other cancers, where taxanes are also a mainstay of treatment.

  • Antimetabolites (e.g., Gemcitabine, 5-Fluorouracil): Broadly used cytotoxic agents where combination with a microtubule-targeting agent could be beneficial.

  • Topoisomerase inhibitors (e.g., Etoposide, Irinotecan): Targeting a different aspect of cell division, which could lead to synergistic cell killing.

Hypothetical Experimental Protocols

The following are generalized protocols for assessing the synergistic potential of this compound with a selected chemotherapy agent. Researchers should adapt these protocols to their specific cancer models and laboratory conditions.

Cell Viability and Synergy Assessment

Objective: To determine the cytotoxic effects of this compound alone and in combination with a chemotherapy agent and to quantify the nature of the interaction (synergism, additivity, or antagonism).

Methodology:

  • Cell Culture: Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, OVCAR-3 for ovarian cancer) in appropriate media and conditions.

  • Drug Preparation: Prepare stock solutions of this compound and the combination agent in a suitable solvent (e.g., DMSO).

  • MTT or CellTiter-Glo® Assay:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a range of concentrations of this compound, the combination agent, and the combination of both at a constant ratio.

    • Incubate for 48-72 hours.

    • Assess cell viability using MTT or a luminescent-based assay according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the IC50 (half-maximal inhibitory concentration) for each drug alone.

    • Use software such as CompuSyn to calculate the Combination Index (CI). A CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Caption: Workflow for assessing synergistic cytotoxicity.

Apoptosis Assay

Objective: To determine if the combination treatment induces a higher level of apoptosis compared to single-agent treatments.

Methodology:

  • Treatment: Treat cells with IC50 concentrations of this compound, the combination agent, and the combination for 24-48 hours.

  • Annexin V/Propidium Iodide (PI) Staining:

    • Harvest and wash the cells.

    • Stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

G start Cancer Cells treatment Treat with: - this compound - Chemo Agent - Combination start->treatment incubation Incubate 24-48h treatment->incubation staining Annexin V/PI Staining incubation->staining flow_cytometry Flow Cytometry Analysis staining->flow_cytometry quantification Quantify Apoptotic Cells flow_cytometry->quantification

Caption: Protocol for apoptosis analysis.

Cell Cycle Analysis

Objective: To investigate the effects of the combination treatment on cell cycle progression.

Methodology:

  • Treatment: Treat cells as described for the apoptosis assay.

  • Cell Fixation and Staining:

    • Harvest and fix the cells in cold 70% ethanol.

    • Treat with RNase A and stain with Propidium Iodide.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Hypothesized Signaling Pathway

Based on the potential mechanisms of action, a hypothesized signaling pathway for the synergistic effect of this compound in combination with a DNA-damaging agent (e.g., cisplatin) is presented below. This model suggests that this compound could potentiate chemotherapy-induced apoptosis through microtubule stabilization and potential modulation of PKC-mediated survival pathways.

G cluster_0 This compound cluster_1 Chemotherapy Agent (e.g., Cisplatin) taxuspine This compound microtubules Microtubule Stabilization taxuspine->microtubules pkc PKC Signaling Modulation taxuspine->pkc chemo Cisplatin dna_damage DNA Damage chemo->dna_damage g2m_arrest G2/M Arrest microtubules->g2m_arrest survival_pathway Survival Pathway Inhibition pkc->survival_pathway apoptosis_pathway Pro-apoptotic Signaling dna_damage->apoptosis_pathway apoptosis Enhanced Apoptosis g2m_arrest->apoptosis apoptosis_pathway->apoptosis survival_pathway->apoptosis

Caption: Hypothesized synergistic mechanism of action.

Data Presentation

All quantitative data from the proposed experiments should be summarized in clear and concise tables to facilitate comparison between treatment groups.

Table 1: In Vitro Cytotoxicity and Synergy Analysis

Cell LineTreatmentIC50 (µM)Combination Index (CI) at ED50
MCF-7 This compoundValue-
Chemotherapy Agent YValue-
Combination-Value
A549 This compoundValue-
Chemotherapy Agent YValue-
Combination-Value

Table 2: Apoptosis and Cell Cycle Analysis

Cell LineTreatment% Apoptotic Cells (Annexin V+)% Cells in G2/M Phase
MCF-7 ControlValueValue
This compoundValueValue
Chemotherapy Agent YValueValue
CombinationValueValue

Future Directions

Following in vitro validation of synergy, subsequent research should focus on:

  • In vivo studies: Utilizing xenograft or patient-derived xenograft (PDX) models to assess the efficacy and toxicity of the combination therapy in a physiological setting.

  • Mechanism of action studies: Employing techniques such as Western blotting, RNA sequencing, and proteomics to elucidate the precise molecular pathways underlying the synergistic interaction.

  • Pharmacokinetic and pharmacodynamic (PK/PD) studies: To determine the optimal dosing and scheduling for the combination regimen.

This prospective guide offers a strategic framework for the investigation of this compound in combination with chemotherapy. The successful execution of these proposed studies holds the potential to introduce a novel and effective treatment paradigm in oncology.

References

"Techniques for scaling up the production of 20-Deacetyltaxuspine X"

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols for Scaling Up Taxane Production

Topic: Techniques for Scaling Up the Production of 20-Deacetyltaxuspine X and Related Taxanes

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "this compound" is not prominently described in current scientific literature. The following application notes and protocols are based on established, scalable production techniques for the broader class of taxane diterpenoids, such as the well-documented Paclitaxel and its precursor, Baccatin III. These methodologies are presented as a guide for the development of a scalable production process for novel or rare taxanes like Taxuspine X and its derivatives.

Introduction

Taxanes are a class of diterpenoid compounds originally isolated from plants of the Taxus genus. Several taxanes, most notably Paclitaxel (Taxol®) and Docetaxel (Taxotere®), are highly effective anticancer agents.[1] Their complex chemical structure makes total chemical synthesis economically unfeasible for large-scale production.[2] Therefore, scalable production strategies are critical for both clinical supply and further research into new taxane derivatives.

This document outlines three primary strategies for scaling up the production of taxanes:

  • Plant Cell Fermentation (PCF) of Taxus species: A proven biotechnological approach for producing taxanes in large-scale bioreactors.

  • Semi-synthesis from Plant-Derived Precursors: A hybrid approach combining agricultural cultivation with chemical synthesis.

  • Metabolic Engineering and Synthetic Biology: An emerging and highly promising strategy utilizing engineered microbial hosts.

Taxane Biosynthetic Pathway

The biosynthesis of taxanes is a complex pathway involving numerous enzymatic steps. It begins with the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP), which is cyclized to form the core taxane skeleton.[3][4] A series of subsequent oxygenations and acylations, catalyzed by cytochrome P450 monooxygenases and various transferases, leads to the diverse array of taxane structures. Understanding this pathway is crucial for optimizing production through metabolic engineering and elicitation strategies.

Taxane_Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) TXS Taxadiene Synthase (TXS) GGPP->TXS Taxadiene Taxa-4(5),11(12)-diene T5aH Taxadiene 5α-hydroxylase (CYP725A4) Taxadiene->T5aH T5aH_Intermediate Taxadien-5α-ol P450s_AcylTFs Multiple P450s & Acyltransferases T5aH_Intermediate->P450s_AcylTFs Early_Taxanes Series of Oxygenations & Acylations Baccatin_III Baccatin III Early_Taxanes->Baccatin_III Other_Taxanes Other Taxanes (e.g., Taxuspine X) Early_Taxanes->Other_Taxanes BAPT Baccatin III-13-O- phenylpropanoyl transferase (BAPT) Baccatin_III->BAPT Side_Chain_Attachment Side-Chain Attachment Paclitaxel Paclitaxel Side_Chain_Attachment->Paclitaxel TXS->Taxadiene T5aH->T5aH_Intermediate P450s_AcylTFs->Early_Taxanes BAPT->Side_Chain_Attachment

Caption: Generalized biosynthetic pathway of taxanes, starting from GGPP.

Production Strategy 1: Plant Cell Fermentation (PCF)

PCF is a robust technology for the large-scale production of taxanes, offering a sustainable alternative to harvesting slow-growing yew trees.[5][6] This method allows for controlled and optimized production in contained bioreactor systems.

Application Notes:
  • Cell Line Selection: The primary determinant of productivity is the selection of a high-yielding, stable, and rapidly growing Taxus cell line (e.g., from Taxus chinensis or Taxus cuspidata).[7][8]

  • Media Optimization: A two-stage culture system is often employed. A growth medium is used to rapidly expand cell biomass, followed by a switch to a production medium formulated to maximize taxane synthesis.[8][9]

  • Elicitation: The addition of elicitors, such as methyl jasmonate (MeJA), is a key strategy to significantly up-regulate the expression of biosynthetic genes and boost taxane production.[5]

  • Process Control: Maintaining optimal physical and chemical parameters in the bioreactor (e.g., temperature, pH, dissolved oxygen, and shear stress) is critical for cell viability and productivity.

Protocol: Two-Stage Culture for Taxane Production in a 10L Bioreactor
  • Inoculum Preparation: Aseptically transfer 1L of a 14-day-old Taxus suspension culture (in late-log phase) into a 10L stirred-tank bioreactor containing 9L of sterile growth medium.

  • Growth Phase (Days 0-14):

    • Culture Parameters: 25°C, pH 5.8, 50-100 rpm agitation, 0.5 vvm (volume of air per volume of liquid per minute) sterile air.

    • Monitoring: Daily, measure packed cell volume (PCV), cell viability (e.g., using fluorescein diacetate), and sugar concentration.

    • Objective: Achieve a target cell density (e.g., >200 g/L fresh weight).

  • Production Phase (Days 14-35):

    • Medium Exchange: Allow cells to settle, remove ~80% of the spent growth medium, and replace with an equal volume of production medium.

    • Elicitation: Add a sterile solution of methyl jasmonate to a final concentration of 100-200 µM.

    • Culture Parameters: Maintain the same temperature and agitation. Adjust aeration as needed to maintain dissolved oxygen above 20%.

    • Monitoring: At 48-hour intervals, withdraw samples for analysis of taxane concentration via High-Performance Liquid Chromatography (HPLC).

  • Harvest and Extraction:

    • After 21 days in production medium (Day 35), harvest the cells and the medium separately.

    • Extract taxanes from the biomass using a suitable solvent (e.g., methanol/dichloromethane).

    • Perform a liquid-liquid extraction on the culture medium to recover secreted taxanes.

    • Combine extracts for downstream purification.

Representative Data: PCF Production of Paclitaxel
ParameterGrowth MediumProduction Medium (with MeJA)Reference
Culture Duration 12-14 days21-28 days[9]
Typical Biomass Yield 15-20 g/L (dry weight)-[7]
Paclitaxel Titer < 10 mg/L140 - 295 mg/L[5]
Elicitor Concentration N/A100-200 µM MeJA[9]

Production Strategy 2: Semi-synthesis

Semi-synthesis is the most widely used commercial method for producing Paclitaxel and its analogues. It relies on the extraction of advanced, structurally complex precursors from renewable plant sources, which are then converted to the final product via chemical synthesis.

Application Notes:
  • Precursor Sourcing: The most common precursors are 10-deacetylbaccatin III (10-DAB) and baccatin III, which are abundant in the needles of various Taxus species (e.g., Taxus baccata).[10] This avoids the need to harvest the bark, making it a more sustainable process.

  • Side-Chain Synthesis: The C-13 side chain, which is crucial for cytotoxic activity, is synthesized separately.[10]

  • Coupling Reaction: The key step is the efficient and stereoselective coupling of the protected taxane core (e.g., 7-TES-baccatin III) with the synthesized side chain.[11]

  • Scalability: This method is highly scalable and forms the backbone of the current global supply of taxane-based drugs.[11]

Protocol: General Workflow for Semi-synthesis of a Taxane

Semi_Synthesis_Workflow Start_Plant Taxus Needles (Renewable Biomass) Extraction Extraction & Purification Start_Plant->Extraction Precursor Precursor (e.g., 10-DAB) Extraction->Precursor Protection Protection of Hydroxyl Groups Precursor->Protection Protected_Core Protected Taxane Core Protection->Protected_Core Coupling Coupling Reaction Protected_Core->Coupling Final_Product_Protected Protected Final Taxane Coupling->Final_Product_Protected Deprotection Deprotection Final_Product_Protected->Deprotection Final_Product Final Taxane Product Deprotection->Final_Product Side_Chain_Synth Chemical Synthesis of Side Chain Side_Chain Protected Side Chain Side_Chain_Synth->Side_Chain Side_Chain->Coupling

Caption: General workflow for the semi-synthesis of taxanes.

  • Extraction of Precursor: Ground and dried Taxus needles are extracted with a solvent mixture (e.g., methanol/water). The crude extract is then subjected to chromatographic purification (e.g., column chromatography) to isolate 10-DAB.

  • Protection of Taxane Core: The hydroxyl groups on the 10-DAB core (e.g., at C7 and C10) are protected using appropriate protecting groups (e.g., triethylsilyl, TES) to prevent unwanted side reactions.

  • Synthesis of Side Chain: The N-benzoyl-3-phenylisoserine side chain (or a derivative thereof) is prepared via asymmetric synthesis to ensure the correct stereochemistry.

  • Coupling: The protected side chain is coupled to the C-13 hydroxyl group of the protected taxane core using a suitable coupling agent.

  • Deprotection: All protecting groups are removed under specific conditions to yield the final taxane product.

  • Purification: The final product is purified to pharmaceutical grade using techniques like preparative HPLC and crystallization.

Representative Data: Semi-synthesis Yields
StepIntermediate/ProductTypical YieldReference
Extraction 10-DAB from Taxus baccata needles~0.1% of dry weight[10]
Coupling Protected Paclitaxel from protected core>90%[10]
Overall (from 10-DAB) Paclitaxel35-68% (for novel MCR methods)[12]

Production Strategy 3: Metabolic Engineering

Metabolic engineering aims to produce taxanes in fast-growing, genetically tractable microbes like E. coli or Saccharomyces cerevisiae (yeast).[13] This approach promises a highly scalable, low-cost, and sustainable production platform, independent of plant cultivation.

Application Notes:
  • Pathway Reconstruction: This involves introducing the genes for the taxane biosynthetic pathway from Taxus species into the microbial host.[14]

  • Precursor Supply: A key challenge is engineering the host's metabolism to increase the supply of the GGPP precursor. This can involve overexpressing key enzymes in the upstream pathway (e.g., HMG-CoA reductase) and down-regulating competing pathways.[14]

  • Enzyme Optimization: Cytochrome P450 enzymes from plants are often difficult to express functionally in microbes.[9] Strategies include codon optimization, protein engineering, and co-expression of a suitable cytochrome P450 reductase.

  • Host Selection: Yeast is often preferred over E. coli for complex pathways involving P450s, as it is a eukaryote and possesses the necessary endoplasmic reticulum for proper enzyme folding and function.

Protocol: General Workflow for Engineering Yeast for Taxadiene Production

Metabolic_Engineering_Workflow Gene_Discovery Identify & Isolate Biosynthetic Genes (from Taxus spp.) Codon_Optimization Codon Optimize for Yeast Expression Gene_Discovery->Codon_Optimization Vector_Construction Construct Expression Vectors/Cassettes Codon_Optimization->Vector_Construction Host_Transformation Transform Yeast Host (e.g., S. cerevisiae) Vector_Construction->Host_Transformation Fermentation Fermentation & Optimization Host_Transformation->Fermentation Host_Engineering Engineer Host for Precursor Supply (Up-regulate MEP/MVA pathway) Host_Engineering->Host_Transformation Analysis Extraction & Product Analysis (GC-MS, LC-MS) Fermentation->Analysis

Caption: Workflow for metabolic engineering of yeast for taxane production.

  • Gene Identification and Synthesis: Identify the genes for taxadiene synthase (TXS) and GGPP synthase (GGPPS) from a Taxus species. Synthesize codon-optimized versions of these genes for expression in S. cerevisiae.

  • Pathway Construction: Clone the optimized TXS and GGPPS genes into yeast expression vectors.

  • Host Strain Engineering: Use a yeast strain engineered for high precursor flux. This may involve overexpressing a truncated, feedback-insensitive version of HMG-CoA reductase (tHMG1) to boost the mevalonate (MVA) pathway, which produces GGPP.

  • Transformation: Transform the engineered yeast strain with the expression vectors containing the taxane pathway genes.

  • Cultivation and Production:

    • Grow the engineered yeast strain in a suitable fermentation medium (e.g., YPD with galactose for inducible promoters).

    • Culture in a fermenter with controlled temperature, pH, and aeration.

    • Add a dodecane overlay to the culture to capture the hydrophobic taxadiene product and reduce its volatility and toxicity to the cells.

  • Extraction and Analysis:

    • After 72-96 hours, harvest the dodecane layer.

    • Analyze the extract for taxadiene production using Gas Chromatography-Mass Spectrometry (GC-MS).

Representative Data: Metabolic Engineering for Taxadiene Production in Yeast
Engineering StrategyProductTiterReference
Expression of T. chinensis TXS and GGPPSTaxadieneLow / Undetectable[14]
+ Overexpression of tHMG1 and UPC2-1Taxadiene~0.2 mg/L[14]
+ Use of S. acidocaldarius GGPPS & codon-optimized TXSTaxadiene8.7 mg/L[14]

Conclusion

Scaling up the production of complex natural products like this compound requires a multi-faceted approach. For near-term, large-scale production, semi-synthesis from plant-derived precursors and advanced Plant Cell Fermentation are the most mature and viable technologies. In the long term, metabolic engineering and synthetic biology hold the potential to revolutionize the supply of these valuable compounds, offering a highly sustainable, scalable, and potentially lower-cost manufacturing platform. The choice of strategy will depend on factors such as the target compound's structure, the availability of precursors, and the desired scale of production.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 20-Deacetyltaxuspine X Extraction from Taxus wallichiana

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of 20-Deacetyltaxuspine X extraction from Taxus wallichiana. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the extraction and purification process.

Troubleshooting Guide

This guide provides solutions to common problems that may arise during the extraction of this compound and other taxoids from Taxus wallichiana.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of this compound 1. Incorrect Plant Material: Misidentification of Taxus wallichiana; improper harvesting season or plant part. 2. Inefficient Extraction Method: Suboptimal solvent, temperature, or extraction time. 3. Degradation of Target Compound: Exposure to high temperatures, extreme pH, or prolonged processing times. 4. Poor Sample Preparation: Inadequate drying or grinding of plant material.1. Verify Plant Material: Ensure correct species identification. Taxoid content can vary significantly between different Taxus species and even within the same species based on geographical location and season. Needles and bark are generally rich in taxoids. 2. Optimize Extraction Parameters: Experiment with different solvents (e.g., methanol, ethanol, acetone) and extraction techniques (e.g., maceration, soxhlet, ultrasound-assisted extraction). Refer to the Experimental Protocols section for a starting point. 3. Control Extraction Conditions: Use moderate temperatures (e.g., 40-60°C for maceration/ultrasound) to prevent degradation. Minimize exposure to light and air. Process extracts promptly. 4. Proper Sample Preparation: Ensure plant material is thoroughly dried to a constant weight and finely powdered to increase the surface area for solvent penetration.
Co-extraction of a High Amount of Impurities (e.g., Chlorophyll, Pigments) 1. Non-selective Solvent: Using a highly polar solvent that extracts a wide range of compounds. 2. Direct Extraction of Fresh Plant Material: Fresh tissues contain high amounts of water and pigments.1. Solvent Partitioning: Perform a liquid-liquid extraction. After initial extraction with a polar solvent like methanol or ethanol, partition the extract between a non-polar solvent (e.g., hexane) and a polar solvent to remove chlorophyll and other non-polar impurities. 2. Pre-treatment: For fresh material, consider a pre-extraction step with a non-polar solvent to remove pigments before the main extraction.
Difficulty in Separating this compound from Other Taxoids 1. Similar Chemical Structures: Taxoids often have very similar polarities and structures, making chromatographic separation challenging. 2. Inappropriate Chromatographic Conditions: Suboptimal column, mobile phase, or gradient.1. High-Resolution Chromatography: Employ high-performance liquid chromatography (HPLC) or preparative HPLC for purification. 2. Optimize Separation Method: Test different stationary phases (e.g., C18, phenyl) and mobile phase compositions (e.g., acetonitrile/water or methanol/water gradients). Fine-tuning the gradient elution is crucial for separating closely related taxoids.
Apparent Degradation of the Final Product Upon Storage 1. Instability of the Purified Compound: Taxoids can be sensitive to light, temperature, and pH. 2. Presence of Residual Solvents or Contaminants: Impurities can catalyze degradation.1. Proper Storage Conditions: Store the purified this compound at low temperatures (e.g., -20°C), protected from light, and under an inert atmosphere (e.g., nitrogen or argon) if possible. 2. Ensure High Purity: Thoroughly dry the purified compound under vacuum to remove all traces of solvents.

Frequently Asked Questions (FAQs)

Q1: Which part of Taxus wallichiana is best for extracting this compound?

A1: While the concentration of specific taxoids can vary, the needles and bark of Taxus wallichiana are generally considered the primary sources for taxoid extraction. It is advisable to conduct preliminary screenings of different plant parts from your specific source to determine the optimal material.

Q2: What is the most effective solvent for the initial extraction?

A2: Polar solvents such as methanol and ethanol are commonly used and have shown high efficiency in extracting a broad range of taxoids from Taxus species.[1] The choice of solvent may be further optimized based on the desired purity of the initial extract and the subsequent purification steps.

Q3: How can I improve the efficiency of the extraction process?

A3: Several methods can enhance extraction efficiency:

  • Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt plant cell walls, facilitating solvent penetration and reducing extraction time and temperature.[2]

  • Soxhlet Extraction: A continuous extraction method that can provide high yields, though the prolonged exposure to heat may risk degrading thermally sensitive compounds.[1]

  • Microwave-Assisted Extraction (MAE): Utilizes microwave energy to heat the solvent and plant material, leading to a rapid extraction process.

  • Supercritical Fluid Extraction (SFE): Employs supercritical CO2 as a solvent, which is highly selective and easily removed, though it requires specialized equipment.

Q4: How can I remove chlorophyll from my initial extract?

A4: Chlorophyll and other pigments can be effectively removed by liquid-liquid partitioning. After the initial extraction (e.g., with methanol), the solvent is evaporated, and the residue is redissolved and partitioned between an aqueous phase and an immiscible non-polar organic solvent like hexane or chloroform. The taxoids will preferentially remain in the organic phase, while many pigments are removed.

Q5: What are the typical storage conditions for purified this compound?

A5: Purified taxoids are often unstable and should be stored with care. For long-term storage, it is recommended to keep the compound as a dry powder at -20°C or lower, in a tightly sealed container, and protected from light. If in solution, use a non-aqueous solvent and store at low temperatures.

Data Presentation

Table 1: Comparison of Common Extraction Methods for Taxoids from Taxus Species

Extraction Method Typical Solvents Advantages Disadvantages Reference
Maceration Methanol, Ethanol, AcetoneSimple, low cost, suitable for thermolabile compounds.Time-consuming, may result in lower yields compared to other methods.[1]
Soxhlet Extraction Ethanol, Methanol, HexaneHigh extraction efficiency, requires less solvent than maceration.Can degrade heat-sensitive compounds due to prolonged heating.[1]
Ultrasound-Assisted Extraction (UAE) Ethanol, MethanolFast, high efficiency, reduced solvent consumption, lower operating temperatures.Requires specialized equipment, potential for localized heating.[2]
Supercritical Fluid Extraction (SFE) Supercritical CO2 (often with a co-solvent like ethanol)Environmentally friendly, high selectivity, solvent is easily removed.High initial equipment cost, may not be efficient for highly polar compounds without a co-solvent.

Table 2: Influence of Solvent Polarity on Taxoid Extraction Yield from Taxus Species

Solvent Polarity Index General Observations on Taxoid Extraction Reference
Hexane 0.1Effective for extracting non-polar compounds and lipids; generally low yield for polar taxoids.[1]
Ethyl Acetate 4.4Moderate polarity; can be used for selective extraction and in partitioning steps.
Acetone 5.1Good for a range of taxoids; often used in combination with other solvents.[1]
Ethanol 5.2High extraction efficiency for a broad range of taxoids; a commonly used "green" solvent.[1]
Methanol 6.6Very high extraction efficiency for a wide range of polar compounds, including many taxoids.[1]

Note: The optimal solvent will depend on the specific taxoid profile of the plant material and the intended purification strategy.

Experimental Protocols

General Protocol for Extraction and Preliminary Purification of Taxoids from Taxus wallichiana

This protocol is a generalized procedure and may require optimization for your specific experimental conditions and target yield of this compound.

1. Plant Material Preparation:

  • Collect fresh needles or bark of Taxus wallichiana.

  • Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.

  • Grind the dried material into a fine powder using a mechanical grinder.

2. Extraction (Maceration):

  • Weigh the powdered plant material and place it in a large Erlenmeyer flask.

  • Add methanol or ethanol at a solid-to-liquid ratio of 1:10 to 1:20 (w/v).

  • Seal the flask and agitate the mixture on a shaker at room temperature for 24-48 hours.

  • Filter the extract through Whatman No. 1 filter paper.

  • Repeat the extraction process with the plant residue two more times to ensure complete extraction.

  • Combine the filtrates.

3. Solvent Evaporation:

  • Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

4. Liquid-Liquid Partitioning (for chlorophyll and lipid removal):

  • Suspend the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).

  • Transfer the suspension to a separatory funnel.

  • Add an equal volume of hexane and shake vigorously.

  • Allow the layers to separate and collect the lower methanolic phase.

  • Repeat the hexane wash two more times.

  • Evaporate the solvent from the methanolic phase to obtain a purified crude extract.

5. Further Purification (Column Chromatography):

  • Prepare a silica gel column.

  • Dissolve the purified crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

  • Apply the dried, adsorbed sample to the top of the column.

  • Elute the column with a gradient of a non-polar to a polar solvent system (e.g., hexane-ethyl acetate, followed by ethyl acetate-methanol).

  • Collect fractions and monitor by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify fractions containing this compound.

  • Combine the relevant fractions and evaporate the solvent.

6. Final Purification (Preparative HPLC):

  • For high purity, subject the enriched fractions to preparative HPLC using a suitable column (e.g., C18) and a mobile phase gradient (e.g., acetonitrile-water).

Mandatory Visualization

Taxoid_Biosynthesis_Pathway GGPP Geranylgeranyl Diphosphate (GGPP) Taxadiene Taxa-4(5),11(12)-diene GGPP->Taxadiene Taxadiene Synthase Taxadien_5a_ol Taxa-4(20),11(12)-dien-5α-ol Taxadiene->Taxadien_5a_ol Cytochrome P450 Hydroxylase Taxadien_5a_yl_acetate Taxa-4(20),11(12)-dien-5α-yl acetate Taxadien_5a_ol->Taxadien_5a_yl_acetate Taxadien-5α-ol-O-acetyl transferase (TAT) Intermediate_Taxoids Series of Hydroxylations, Acetylations, and Oxygenations Taxadien_5a_yl_acetate->Intermediate_Taxoids Multiple Enzymatic Steps Baccatin_III Baccatin III Intermediate_Taxoids->Baccatin_III Multiple Enzymatic Steps Other_Taxoids Other Taxoids (e.g., this compound) Intermediate_Taxoids->Other_Taxoids Branch Pathway Paclitaxel Paclitaxel (Taxol) Baccatin_III->Paclitaxel Side Chain Attachment

Caption: Simplified biosynthetic pathway of taxoids in Taxus species.

Extraction_Workflow Plant_Material Taxus wallichiana (Needles/Bark) Drying_Grinding Drying and Grinding Plant_Material->Drying_Grinding Extraction Solvent Extraction (e.g., Maceration with Methanol) Drying_Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Partitioning Liquid-Liquid Partitioning (Hexane/Aqueous Methanol) Crude_Extract->Partitioning Purified_Extract Purified Crude Extract Partitioning->Purified_Extract Column_Chromatography Column Chromatography (Silica Gel) Purified_Extract->Column_Chromatography Enriched_Fractions Enriched Fractions Column_Chromatography->Enriched_Fractions Prep_HPLC Preparative HPLC Enriched_Fractions->Prep_HPLC Final_Product Pure this compound Prep_HPLC->Final_Product

Caption: General workflow for the extraction and purification of this compound.

References

Technical Support Center: Improving the Synthetic Efficiency of the Taxuspine Skeleton

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of the taxuspine skeleton and its analogues. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the main strategic challenges in the total synthesis of the taxuspine skeleton?

A1: The primary challenges in the total synthesis of the taxuspine skeleton revolve around the construction of the sterically congested 6-8-6 tricyclic core and the stereoselective installation of its dense oxygenation pattern.[1][2] Key difficulties include:

  • Formation of the 8-membered B-ring: This is often a low-yielding step due to unfavorable transannular interactions and entropic factors. Common strategies include intramolecular aldol condensations, pinacol couplings, and ring-closing metathesis, each with its own set of challenges.[3][4]

  • Late-stage C-H oxidation: Introducing oxygen functionality onto the pre-formed carbon skeleton at late stages can be difficult due to the presence of multiple, similarly reactive C-H bonds. This often leads to issues with regioselectivity and chemoselectivity.[5] The "two-phase" synthesis approach, developed by the Baran group, addresses this by first building the carbon skeleton (cyclase phase) and then performing a series of oxidations (oxidase phase).[6][7]

  • Protecting group strategy: The numerous hydroxyl groups on the taxane core necessitate a complex and robust protecting group strategy to ensure chemoselectivity during synthetic transformations.[8][9]

Q2: My intramolecular pinacol coupling to form the 8-membered B-ring is giving a low yield. What are the common pitfalls and how can I optimize it?

A2: Low yields in intramolecular pinacol couplings for forming 8-membered rings are a common issue. Here are some potential causes and troubleshooting steps:

  • Unfavorable Precursor Conformation: The starting dialdehyde must be able to adopt a conformation that brings the two carbonyl groups in close proximity for the coupling to occur efficiently. Steric hindrance or ring strain in the precursor can disfavor this conformation.

  • Side Reactions: The highly reactive ketyl radical intermediates can undergo side reactions, such as simple reduction of the carbonyls to alcohols or intermolecular coupling if the concentration is too high.

  • Reagent Choice and Conditions: The choice of the low-valent titanium or samarium reagent and the reaction conditions are critical.

Troubleshooting Flowchart for Intramolecular Pinacol Coupling

G start Low Yield in Intramolecular Pinacol Coupling check_precursor Verify Precursor Purity and Conformation - NMR analysis - Molecular modeling start->check_precursor concentration Optimize Reaction Concentration - High dilution favors intramolecular coupling check_precursor->concentration Precursor OK reagent Screen Different Low-Valent Metal Reagents - TiCl4/Zn - SmI2 concentration->reagent No improvement outcome Improved Yield concentration->outcome Yield improves temp Vary Reaction Temperature - Lower temperatures may reduce side reactions reagent->temp Still low yield reagent->outcome Yield improves additives Investigate Additives - Pyridine can coordinate to the metal and influence reactivity temp->additives Minor improvement temp->outcome Yield improves analysis Analyze Byproducts - Identify reduction vs. intermolecular coupling products additives->analysis additives->outcome Yield improves analysis->outcome Optimization successful

Caption: Troubleshooting workflow for optimizing intramolecular pinacol coupling.

Q3: I am having trouble with the photochemical transannulation to form the tetracyclic core of taxuspine C derivatives. What are the key parameters to control?

A3: The photochemical transannulation between the C-3 and C-11 positions is a key step in synthesizing certain taxuspine derivatives.[10] Success in this reaction is highly dependent on the following factors:

  • Solvent: The reaction is typically carried out in acetonitrile. The choice of solvent can influence the excited state lifetime and reactivity of the substrate.

  • Wavelength of UV light: The specific wavelength of irradiation should be chosen to excite the desired chromophore without causing unwanted side reactions. A Pyrex filter is often used to block short-wavelength UV.

  • Reaction Time and Monitoring: Over-irradiation can lead to product decomposition. The reaction should be carefully monitored by TLC or LC-MS to determine the optimal reaction time.

  • Substrate Purity: Impurities can act as quenchers or sensitizers, interfering with the desired photochemical reaction.

Troubleshooting Guides

Guide 1: Low Diastereoselectivity in A-Ring/C-Ring Coupling
Problem Potential Cause Suggested Solution
Poor diastereoselectivity in the initial coupling of A-ring and C-ring precursors.Inadequate chiral control during the reaction.For conjugate additions, ensure the use of an effective chiral ligand, such as a phosphoramidite, and optimize the reaction temperature. For Diels-Alder reactions, consider using a chiral Lewis acid catalyst.
Formation of a mixture of inseparable diastereomers.The stereochemistry of the starting materials may not be optimal for inducing high diastereoselectivity.Re-evaluate the synthesis of the A-ring and C-ring fragments to introduce chiral centers that will better control the stereochemical outcome of the coupling reaction.
Epimerization of stereocenters under the reaction conditions.The reaction conditions (e.g., basic or acidic) may be too harsh.Screen milder reaction conditions. For example, if using a strong base, try a weaker, non-nucleophilic base. Buffer the reaction mixture if necessary.
Guide 2: Inefficient Late-Stage Oxidation of the Taxane Core
Problem Potential Cause Suggested Solution
Low regioselectivity in the allylic oxidation of the taxane core (e.g., at C-13).Multiple allylic positions have similar reactivity.The choice of oxidant and solvent is critical. For example, in the Baran synthesis, a Cr(V)-based oxidant in a mixture of HFIP and TMSOH was found to be highly selective for the C-13 position.[5] Screen different oxidant systems (e.g., SeO2, PCC, IBX) and solvent combinations.
Over-oxidation or formation of undesired byproducts.The oxidant is too strong or the reaction time is too long.Use a milder oxidant or reduce the reaction temperature. Carefully monitor the reaction progress and quench it as soon as the starting material is consumed.
No reaction or very slow conversion.Steric hindrance around the target C-H bond.A directing group strategy may be necessary to bring the oxidant into proximity with the desired C-H bond. Alternatively, a more powerful but selective oxidant system may be required.

Experimental Protocols

Protocol 1: Intramolecular Pinacol Coupling for B-Ring Formation

This protocol is adapted from the synthesis of a simplified taxuspine analogue.[3]

Objective: To form the 8-membered B-ring of the taxane skeleton via an intramolecular pinacol coupling of a dialdehyde precursor.

Materials:

  • Dialdehyde precursor (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Titanium(IV) chloride (TiCl4, 4.0 equiv)

  • Zinc dust (Zn, 8.0 equiv)

  • Anhydrous Pyridine

  • Argon atmosphere

Procedure:

  • A solution of the dialdehyde precursor in anhydrous THF is prepared under an argon atmosphere.

  • In a separate flask, a slurry of low-valent titanium is prepared by the slow addition of TiCl4 to a suspension of zinc dust in anhydrous THF at 0 °C. The mixture is stirred at room temperature for 1 hour and then heated to reflux for 2 hours.

  • The black slurry of the low-valent titanium reagent is cooled to 0 °C.

  • A solution of the dialdehyde precursor and anhydrous pyridine in THF is added dropwise to the cooled titanium slurry over several hours using a syringe pump to maintain high dilution conditions.

  • The reaction mixture is stirred at room temperature for 12-16 hours.

  • The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.

  • The mixture is filtered through a pad of Celite, and the filtrate is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired diol.

Yield Data Comparison:

Precursor TypeReagent SystemYieldReference
A-C ring linked dialdehydeTiCl4/Zn, Pyridine49%[3]
A-C ring linked dialdehydeSmI255-65% (diastereomeric mixture)[4][11]
Protocol 2: Photochemical Transannulation for Taxuspine C Core

This protocol is based on the synthesis of taxuspine C derivatives.[10]

Objective: To construct the tetracyclic core of taxuspine C via a photochemical transannulation.

Materials:

  • Taxinine derivative (e.g., 5-O-decinnamoyltaxinine)

  • Acetonitrile (spectroscopic grade)

  • High-pressure mercury lamp

  • Pyrex filter

  • Argon atmosphere

Procedure:

  • A solution of the taxinine derivative in spectroscopic grade acetonitrile is prepared in a quartz reaction vessel.

  • The solution is deoxygenated by bubbling argon through it for 30 minutes.

  • The reaction vessel is placed in a photochemical reactor equipped with a high-pressure mercury lamp and a Pyrex filter.

  • The solution is irradiated at room temperature while maintaining a slow stream of argon.

  • The progress of the reaction is monitored by TLC or LC-MS at regular intervals.

  • Upon completion (typically 2-4 hours), the solvent is removed under reduced pressure.

  • The crude product is purified by preparative thin-layer chromatography or flash column chromatography to yield the tetracyclic taxuspine C derivative.

Yield Data:

SubstrateYieldReference
Taxinine derivativesAlmost quantitative[10]

Visualizations

Protecting Group Strategy in Taxuspine Synthesis

G A Taxane Precursor (Multiple -OH groups) B Selective Protection (e.g., TBS, Ac, Bz) A->B Protecting Group Introduction C Transformation of Unprotected Group B->C Chemoselective Reaction D Selective Deprotection C->D Orthogonal Deprotection E Further Functionalization D->E Next Synthetic Step F Final Deprotection E->F Final Steps G Taxuspine Skeleton F->G Global Deprotection G start A-Ring and C-Ring Precursors coupling Convergent Coupling (e.g., Aldol, Suzuki) start->coupling cyclization B-Ring Formation (e.g., Pinacol Coupling) coupling->cyclization core 6-8-6 Tricyclic Core cyclization->core oxidation Late-Stage Oxidations (C-5, C-10, C-13) core->oxidation functionalization Further Functionalization (e.g., D-ring formation) oxidation->functionalization end Taxuspine Skeleton functionalization->end

References

Technical Support Center: Overcoming Low Solubility of 20-Deacetyltaxuspine X in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 20-Deacetyltaxuspine X. The focus is on addressing the challenges associated with its low aqueous solubility in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a taxane diterpenoid, a class of compounds known for their potential as anticancer agents. Like many other taxanes, it is a highly lipophilic molecule with poor aqueous solubility. This low solubility can be a significant hurdle in biological assays, leading to issues such as compound precipitation, inaccurate concentration measurements, and unreliable experimental results.

Q2: I am seeing precipitation of this compound in my aqueous assay buffer. What can I do?

Precipitation is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:

  • Review your stock solution preparation: Ensure your stock solution in an organic solvent is fully dissolved before diluting it into your aqueous buffer.

  • Decrease the final concentration: The concentration of this compound in your assay may be exceeding its solubility limit in the final buffer. Try performing a dose-response experiment at lower concentrations.

  • Increase the solvent concentration: If your assay can tolerate it, slightly increasing the percentage of the organic solvent (e.g., DMSO) in the final assay medium can help maintain solubility. However, be mindful of solvent toxicity to your cells or biological system.

  • Utilize a solubilizing agent: Consider the use of excipients or solubilizing agents to improve the aqueous solubility of the compound.

Q3: What are some suitable organic solvents for preparing a stock solution of this compound?

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

It is crucial to determine the optimal solvent and maximum concentration for your specific lot of this compound through small-scale solubility tests. Always use high-purity, anhydrous solvents to prevent compound degradation.

Q4: Can I use surfactants to improve the solubility of this compound?

Yes, surfactants can be effective. Non-ionic surfactants are often used to formulate poorly soluble drugs by forming micelles that encapsulate the hydrophobic compound.[1][2][3] Common examples include:

  • Cremophor® EL[2][3]

  • Polysorbate 80 (Tween® 80)[2]

  • Pluronic® F-68

It is important to note that these surfactants can have their own biological effects and may interfere with your assay.[3] Therefore, appropriate vehicle controls are essential.

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays.

Possible Cause: Precipitation of this compound upon dilution into cell culture medium.

Troubleshooting Steps:

  • Visual Inspection: Before adding the compound to your cells, visually inspect the diluted solution for any signs of precipitation (cloudiness, particles). Centrifuge the diluted solution and check for a pellet.

  • Solubility Test: Perform a small-scale test by diluting your stock solution into the cell culture medium at the highest intended concentration. Incubate for the same duration as your experiment and check for precipitation.

  • Formulation Adjustment: If precipitation is observed, consider the following:

    • Lower the final concentration: Determine the highest soluble concentration in your medium.

    • Use a protein-rich medium: The presence of serum proteins can sometimes help to stabilize hydrophobic compounds.

    • Complex with cyclodextrins: Cyclodextrins can encapsulate the drug and increase its aqueous solubility.

Issue 2: Low or no activity observed in an in vitro assay.

Possible Cause: The actual concentration of the dissolved compound is much lower than the nominal concentration due to poor solubility.

Troubleshooting Steps:

  • Analytical Quantification: If possible, use an analytical method like HPLC to measure the concentration of this compound in your final assay buffer after dilution and filtration/centrifugation.

  • Alternative Solubilization Strategy: If the soluble concentration is too low, you will need to explore more robust solubilization methods. This could involve creating a formulation such as a lipid-based system or a nanoparticle suspension.[2]

  • Prodrug Approach: For long-term development, chemical modification to create a more soluble prodrug could be considered.[1]

Data Presentation

Table 1: Solubility of Paclitaxel in Various Solvents (for reference)

Disclaimer: This data is for the related taxane, paclitaxel, and should be used as a general guide. The solubility of this compound must be determined experimentally.

SolventSolubility (mg/mL)Reference
Water~0.0003[1]
DMSO> 50General Knowledge
Ethanol~39General Knowledge
Cremophor® EL / Ethanol (1:1)High (used in formulations)[2]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Accurately weigh a small amount of this compound (e.g., 1 mg) in a sterile microcentrifuge tube.

  • Add a minimal amount of a suitable organic solvent (e.g., DMSO) to achieve a high concentration stock solution (e.g., 10 mM).

  • Vortex thoroughly until the compound is completely dissolved. A brief sonication in a water bath may aid dissolution.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Method for Dilution into Aqueous Buffer
  • Thaw a fresh aliquot of your this compound stock solution.

  • Perform serial dilutions of your stock solution in the same organic solvent to create intermediate concentrations.

  • To prepare your final working concentrations, add a small volume of the intermediate dilutions to your pre-warmed aqueous assay buffer. Crucially, add the compound to the buffer while vortexing the buffer to ensure rapid mixing and minimize precipitation.

  • The final concentration of the organic solvent should be kept as low as possible (typically <0.5%) and should be consistent across all experimental and control groups.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dilution Dilution & Formulation cluster_assay Assay cluster_troubleshooting Troubleshooting stock Prepare High Concentration Stock in Organic Solvent (e.g., DMSO) dilute Serially Dilute in Organic Solvent stock->dilute formulate Add to Aqueous Buffer with Vigorous Mixing dilute->formulate check_precip Precipitation? formulate->check_precip add_to_assay Introduce to Biological System check_precip->formulate Yes, Reformulate (e.g., use excipients) check_precip->add_to_assay No

Caption: Experimental workflow for preparing this compound for biological assays.

signaling_pathway cluster_problem The Challenge cluster_strategies Solubilization Strategies cluster_outcome Desired Outcome low_sol Low Aqueous Solubility of This compound cosolvents Co-solvents (e.g., DMSO, Ethanol) low_sol->cosolvents surfactants Surfactants (e.g., Tween 80) low_sol->surfactants complexation Complexation Agents (e.g., Cyclodextrins) low_sol->complexation formulations Lipid-based/Nanoparticle Formulations low_sol->formulations soluble_complex Soluble Drug Complex in Assay Medium cosolvents->soluble_complex surfactants->soluble_complex complexation->soluble_complex formulations->soluble_complex reliable_data Reliable and Reproducible Biological Data soluble_complex->reliable_data

Caption: Strategies to overcome the low solubility of this compound.

References

"Troubleshooting inconsistent results in 20-Deacetyltaxuspine X bioactivity assays"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in 20-Deacetyltaxuspine X bioactivity assays. The following information is designed to assist researchers, scientists, and drug development professionals in identifying and resolving common issues to ensure the reliability and reproducibility of their experimental data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Assay Variability

???+ question "Q1: We are observing significant batch-to-batch variability in our IC50 values for this compound. What are the potential causes and solutions?"

Cell-Based Assays (e.g., MTT, SRB)

???+ question "Q2: In our MTT assay with this compound, we are seeing high background absorbance in the wells without cells. What could be causing this?"

???+ question "Q3: The formazan crystals in our MTT assay are not dissolving completely, leading to variable readings. How can we improve solubilization?"

Enzyme Inhibition Assays

???+ question "Q4: Our enzyme inhibition assay for this compound is showing poor reproducibility. What factors should we investigate?"

Experimental Protocols

MTT Cell Viability Assay Protocol

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells. Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock 1:10 in serum-free medium. Remove the compound-containing medium from the wells and add 100 µL of the diluted MTT solution to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilizing agent (e.g., DMSO) to each well.

  • Absorbance Reading: Mix thoroughly on a plate shaker to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

General Enzyme Inhibition Assay Protocol

  • Reagent Preparation: Prepare assay buffer, substrate solution, and enzyme solution at the desired concentrations. Prepare serial dilutions of this compound.

  • Assay Reaction: In a 96-well plate, add in the following order:

    • Assay buffer

    • This compound dilution or vehicle control

    • Enzyme solution

  • Pre-incubation: Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-15 minutes) at the assay temperature.

  • Initiate Reaction: Add the substrate solution to all wells to start the reaction.

  • Kinetic or Endpoint Reading:

    • Kinetic: Immediately place the plate in a microplate reader and take readings at regular intervals (e.g., every minute for 15 minutes) at the appropriate wavelength for the product being formed.

    • Endpoint: Incubate the reaction for a pre-determined time within the linear range, then stop the reaction with a stop solution. Read the final absorbance or fluorescence.

  • Data Analysis: Calculate the initial reaction velocities (for kinetic assays) or the final product concentration (for endpoint assays). Determine the percent inhibition for each concentration of this compound and calculate the IC50 value.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_read Data Acquisition A Seed Cells in 96-well Plate C Treat Cells with Compound A->C B Prepare Compound Dilutions B->C D Incubate (e.g., 48h) C->D E Add Assay Reagent (e.g., MTT) D->E F Solubilize Formazan E->F G Read Absorbance F->G

Caption: A typical workflow for a cell-based bioactivity assay.

"Refining purification protocols to remove impurities from 20-Deacetyltaxuspine X samples"

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and standardized protocols for refining the purification of 20-Deacetyltaxuspine X.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude extracts containing this compound? A1: Crude extracts from Taxus species are complex mixtures. Besides the target compound, you can expect to find other taxane diterpenoids such as paclitaxel, 10-deacetylbaccatin III (10-DAB III), baccatin III, and cephalomannine.[1][2][3] Additionally, non-taxane impurities like flavonoids, lignans, steroids, glycosides, and essential oils are commonly present.[1][2]

Q2: What are the most effective analytical techniques for monitoring purity during the purification process? A2: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely used and effective techniques for analyzing taxane purity.[4][5] These methods, often coupled with UV detection (typically around 228 nm), allow for the separation and quantification of this compound from closely related impurities.[4] For more detailed impurity profiling and identification, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[5]

Q3: How stable is this compound during purification? A3: Taxanes can be sensitive to certain conditions. For example, some compounds may be unstable on acidic silica gel, leading to degradation during column chromatography.[6] It is crucial to assess the stability of your compound under the chosen chromatographic conditions. Additionally, factors like pH, temperature, and exposure to oxidizing agents can potentially lead to degradation.[4]

Q4: Can I use recrystallization to purify this compound? A4: Yes, anti-solvent recrystallization can be a viable method for enriching taxanes from a crude extract.[1] The choice of solvent and anti-solvent is critical. For instance, using methanol as the solvent and water or petroleum ether as the anti-solvent has been shown to be effective for purifying various taxanes, achieving high purity for compounds like paclitaxel and 10-DAT.[1] However, the recovery rate can vary significantly depending on the specific taxane and the solvent system used.[1]

Troubleshooting Guide

Problem: My HPLC chromatogram shows poor resolution between peaks.

  • Possible Cause 1: Incorrect Mobile Phase. The polarity of your mobile phase may not be optimal for separating the target compound from impurities.

    • Solution: Adjust the gradient of your mobile phase. If using a water/acetonitrile system, try making the gradient shallower to increase the separation time between closely eluting peaks. Experiment with different solvent systems, such as methanol instead of acetonitrile.

  • Possible Cause 2: Inappropriate Column. The column chemistry may not be suitable for your specific separation needs.

    • Solution: Switch to a column with a different stationary phase (e.g., C8 instead of C18) or a column with a smaller particle size for higher efficiency.[4] Ensure your column is not degraded or clogged.

Problem: I am observing poor peak shape (e.g., tailing, fronting, or splitting).

  • Possible Cause 1: Column Overload. Injecting too much sample can lead to peak distortion.

    • Solution: Dilute your sample and inject a smaller volume.

  • Possible Cause 2: Sample Solvent Effects. If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[7][8]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If using a stronger solvent is necessary, inject the smallest possible volume.[8]

  • Possible Cause 3: Column Contamination or Degradation. Buildup of impurities or degradation of the stationary phase can lead to poor peak shape.

    • Solution: Clean the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.

Problem: The recovery of this compound from the column is very low.

  • Possible Cause 1: Compound Decomposition. The compound may be degrading on the column.

    • Solution: Test the stability of your compound on the stationary phase (e.g., silica).[6] If instability is confirmed, consider using a less acidic stationary phase like deactivated silica, or switch to a different purification technique such as reversed-phase chromatography.[6]

  • Possible Cause 2: Irreversible Binding. The compound may be binding irreversibly to the column.

    • Solution: This can happen if the column is contaminated or if the mobile phase is not strong enough to elute the compound. Try a stronger elution solvent or regenerate the column.

  • Possible Cause 3: Precipitation. The sample may be precipitating on the column, especially at the inlet.[9]

    • Solution: Ensure your sample is fully dissolved before injection. Pre-filtering the sample can help remove any particulate matter.[9] Check the solubility of your compound in the mobile phase.

Experimental Protocols

Protocol 1: Purity Assessment by Reversed-Phase HPLC (RP-HPLC)

This protocol provides a general method for analyzing the purity of taxane samples. Optimization will be required for specific impurity profiles.

  • System Preparation:

    • Chromatograph: HPLC or UPLC system with UV detector.

    • Column: C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 100mm x 2.1mm).[4]

    • Mobile Phase A: HPLC-grade water.

    • Mobile Phase B: HPLC-grade acetonitrile.

    • Detector Wavelength: 228 nm.[4]

    • Column Temperature: 30°C.[10]

    • Flow Rate: 0.6 mL/min.[4]

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the this compound sample.

    • Dissolve the sample in 1 mL of acetonitrile or a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • Chromatographic Run:

    • Equilibrate the column with the initial mobile phase conditions (e.g., 75% A, 25% B) for at least 15 minutes.

    • Inject 5-10 µL of the prepared sample.

    • Run a linear gradient. An example gradient could be:

      • 0-15 min: 25% to 75% B

      • 15-17 min: 75% to 95% B

      • 17-19 min: Hold at 95% B

      • 19-20 min: 95% to 25% B

      • 20-25 min: Re-equilibrate at 25% B

    • Monitor the elution profile at 228 nm.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of this compound by dividing its peak area by the total area of all peaks and multiplying by 100.

Quantitative Data Summary

Table 1: Comparison of Antisolvent Recrystallization for Taxane Purification (Data adapted from a study on Taxus cuspidata extracts[1])

Solvent SystemTarget TaxanePurity AchievedRecovery Rate
Methanol / Petroleum EtherPaclitaxelHighModerate
Methanol / Petroleum Ether10-DAB IIIModerateHighest (of 8 taxanes)
Methanol / Petroleum EtherCephalomannineHighModerate
Methanol / WaterPaclitaxelHighest (of 8 taxanes)High
Methanol / Water10-DATHighest (of 8 taxanes)Moderate
Methanol / WaterCephalomannineModerateHighest (of 8 taxanes)

Table 2: Typical RP-HPLC Parameters for Taxane Analysis

ParameterSettingReference
Column C18 Reversed-Phase[4]
Mobile Phase Water / Acetonitrile Gradient[4]
Detection UV at 228 nm[4]
Flow Rate 0.6 mL/min[4]
Column Temp. 30 °C[10]

Visualizations

G start Crude Taxus Extract step1 Step 1: Liquid-Liquid Extraction / Recrystallization start->step1 Initial Cleanup analysis1 Purity Check (HPLC) step1->analysis1 step2 Step 2: Flash Chromatography (e.g., Silica Gel) analysis2 Purity Check (HPLC) step2->analysis2 step3 Step 3: Preparative HPLC (Reversed-Phase C18) analysis3 Final Analysis (HPLC, LC-MS, NMR) step3->analysis3 pure_compound Pure this compound (>95%) analysis1->step2 Proceed if enriched analysis2->step3 Proceed for final polishing analysis3->pure_compound

Caption: General workflow for purification of this compound.

G problem Problem: Poor Peak Shape (Tailing/Fronting) q1 Is the column overloaded? problem->q1 s1 Solution: Reduce sample concentration or injection volume. q1->s1 Yes q2 Is sample solvent stronger than mobile phase? q1->q2 No end_node Peak Shape Improved s1->end_node s2 Solution: Dissolve sample in mobile phase or inject smaller volume. q2->s2 Yes q3 Is the column old or contaminated? q2->q3 No s2->end_node s3 Solution: Clean column with strong solvents or replace it. q3->s3 Likely s3->end_node

Caption: Troubleshooting decision tree for poor chromatographic peak shape.

References

"Enhancing the resolution of 20-Deacetyltaxuspine X in chromatographic analysis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the chromatographic resolution of 20-Deacetyltaxuspine X.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for Reverse-Phase HPLC analysis of taxane compounds like this compound?

A typical starting point for the analysis of taxanes involves a C18 column and a gradient elution with a mobile phase consisting of acetonitrile and water.[1] Given the complexity of taxane structures, a gradient is often necessary to achieve adequate separation from related impurities.[2]

Illustrative Starting HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size[1]

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile[1]

  • Gradient: 30% B to 70% B over 20 minutes

  • Flow Rate: 1.0 mL/min[3]

  • Column Temperature: 30-40°C[1][4]

  • Detection: UV at 227 nm[1]

  • Injection Volume: 10 µL

Troubleshooting Guide: Poor Resolution & Co-elution

Q2: My peak for this compound is co-eluting with a closely related impurity. How can I improve the resolution?

A: Co-elution is a common challenge that can be addressed by systematically adjusting chromatographic parameters to influence selectivity (α), efficiency (N), and retention factor (k).[5] The goal is to achieve baseline resolution (Rs > 1.5) between the two peaks.

Step 1: Modify the Mobile Phase Composition Changing the organic modifier is a powerful way to alter selectivity.[5] If you are using acetonitrile, switching to methanol, or vice-versa, can change the elution order and improve separation.[6] Adjusting the aqueous to organic solvent ratio can also increase retention and may improve resolution.[4]

Step 2: Adjust the Gradient Slope For complex mixtures, a shallower gradient can often improve the resolution between closely eluting peaks.[7] By decreasing the rate of change in the organic solvent concentration, you allow more time for the components to interact with the stationary phase, leading to better separation.

Step 3: Optimize Column Temperature Increasing the column temperature can enhance column efficiency and may improve resolution for some compounds.[5] However, it can also decrease retention time, so this parameter should be optimized carefully.[4] A good starting point is to test temperatures between 30°C and 60°C.[5]

Step 4: Change the Stationary Phase If mobile phase optimization is insufficient, changing the column chemistry can provide the necessary selectivity.[8] For example, switching from a standard C18 column to a phenyl-hexyl or cyano column introduces different retention mechanisms (like π-π interactions) that can resolve compounds that are difficult to separate on a C18 phase alone.[9]

Table 1: Illustrative Data for Optimizing Resolution (Rs) of this compound from Impurity A

Parameter Changed Original Condition Modified Condition Resulting Resolution (Rs) Observation
Organic Modifier 100% Acetonitrile 100% Methanol 1.1 Methanol slightly improved selectivity.
Gradient Slope 50-90% B in 10 min 60-75% B in 20 min 1.6 A shallower gradient significantly improved resolution.
Temperature 35°C 45°C 1.3 Increased temperature sharpened peaks, leading to better resolution.

| Stationary Phase | C18 | Phenyl-Hexyl | 2.1 | The phenyl-hexyl phase provided a different selectivity, achieving baseline separation. |

Note: The data presented in this table is for illustrative purposes to demonstrate the effects of parameter changes.

G start Start: Poor Resolution (Rs < 1.5) mod_mobile_phase Modify Mobile Phase (e.g., ACN -> MeOH or adjust ratio) start->mod_mobile_phase check_res1 Resolution Improved? mod_mobile_phase->check_res1 adjust_gradient Make Gradient Shallower check_res1->adjust_gradient No end End: Resolution Optimized (Rs >= 1.5) check_res1->end Yes check_res2 Resolution Improved? adjust_gradient->check_res2 opt_temp Optimize Column Temperature (e.g., 30-60°C) check_res2->opt_temp No check_res2->end Yes check_res3 Resolution Improved? opt_temp->check_res3 change_column Change Stationary Phase (e.g., C18 -> Phenyl-Hexyl) check_res3->change_column No check_res3->end Yes change_column->end

Troubleshooting Guide: Poor Peak Shape

Q3: The peak for this compound is showing significant tailing. What are the common causes and solutions?

A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by issues within the HPLC system itself.[10] An ideal peak should be symmetrical and Gaussian in shape.[10]

Common Causes & Solutions:

  • Secondary Silanol Interactions: Residual silanol groups (Si-OH) on the silica-based stationary phase can interact with polar functional groups on the analyte, causing peak tailing.[11]

    • Solution 1: Lower Mobile Phase pH: Operating at a lower pH (e.g., pH < 3) can suppress the ionization of silanol groups, reducing these unwanted interactions.[11] Adding an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase is a common strategy.[10]

    • Solution 2: Use an End-Capped Column: Modern, high-purity silica columns are often "end-capped" to block most of the residual silanols, minimizing their effect on peak shape.[11]

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to a distorted, tailing peak.[12]

    • Solution: Reduce the sample concentration or the injection volume.[12] If a single broad peak resolves into two distinct peaks after dilution, it may indicate that an impurity was co-eluting and contributing to the poor shape.[13]

  • Extra-Column Volume (Dead Volume): Excessive volume from tubing or improper connections between the injector, column, and detector can cause peaks to broaden and tail.[10]

    • Solution: Ensure all fittings, especially between the column and detector, are properly made with minimal tubing length and the correct internal diameter. Check for any gaps or improper ferrule settings.[14]

  • Column Contamination or Degradation: A blocked column inlet frit or a void in the packing material can distort the flow path, leading to poor peak shape for all analytes.[15]

    • Solution: First, try backflushing the column to remove any particulates from the inlet frit.[11][15] If this doesn't work, replacing the column may be necessary. Using a guard column can help protect the analytical column from contamination.[12]

G start Start: Peak Tailing Observed cause_silanol Cause: Secondary Silanol Interactions start->cause_silanol cause_overload Cause: Column Overload start->cause_overload cause_deadvolume Cause: Extra-Column (Dead) Volume start->cause_deadvolume cause_columnfrit Cause: Blocked Column Frit / Void start->cause_columnfrit solution_silanol Solution: - Lower mobile phase pH (e.g., add 0.1% Formic Acid) - Use an end-capped column cause_silanol->solution_silanol solution_overload Solution: - Reduce sample concentration - Decrease injection volume cause_overload->solution_overload solution_deadvolume Solution: - Use tubing with smaller I.D. - Ensure proper connections cause_deadvolume->solution_deadvolume solution_columnfrit Solution: - Backflush the column - Replace column / use guard column cause_columnfrit->solution_columnfrit

Experimental Protocols

Protocol 1: Mobile Phase Preparation for Enhanced Resolution

This protocol describes the preparation of a buffered mobile phase at a controlled pH to minimize secondary silanol interactions.

Objective: To prepare a mobile phase with a pH of 3.0 to improve the peak shape of polar taxane compounds.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Potassium dihydrogen phosphate (KH₂PO₄)[3]

  • Phosphoric acid (for pH adjustment)[3]

  • 0.2 µm membrane filter[3]

Procedure:

  • Prepare Buffer: To make a 20 mM phosphate buffer, dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC-grade water.

  • Adjust pH: While stirring, slowly add phosphoric acid to the buffer solution until the pH meter reads 3.0.

  • Filter: Filter the aqueous buffer through a 0.2 µm membrane filter to remove any particulates.

  • Prepare Mobile Phase: Mix the prepared buffer (Aqueous Phase) with acetonitrile (Organic Phase) in the desired ratio (e.g., 50:50 v/v for an isocratic run or use as separate channels for a gradient).[3]

  • Degas: Degas the final mobile phase using sonication or vacuum filtration to prevent air bubbles in the HPLC system.[16]

Protocol 2: Column Flushing and Reconditioning

This protocol is used to clean a column that is showing signs of contamination, such as high backpressure or universal peak tailing.

Objective: To remove strongly retained contaminants from a C18 column.

Materials:

  • HPLC-grade water

  • Isopropanol (IPA)

  • Methanol or Acetonitrile

Procedure:

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid flushing contaminants into the detector cell.

  • Water Flush: Flush the column with 100% HPLC-grade water at a low flow rate (e.g., 0.5 mL/min) for 20 column volumes to remove buffers and salts.

  • Strong Solvent Flush: Reverse the column direction (if permitted by the manufacturer).[11] Flush with 100% Isopropanol for at least 20 column volumes to remove strongly non-polar contaminants.[10]

  • Return to Mobile Phase: Turn the column back to its normal flow direction. Flush with the mobile phase (without buffer) for 10-15 column volumes.

  • Equilibrate: Reconnect the column to the detector. Re-equilibrate the column with the full buffered mobile phase until a stable baseline is achieved (typically 15-20 column volumes).[10]

References

"Minimizing degradation of 20-Deacetyltaxuspine X during extraction and storage"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on minimizing the degradation of 20-Deacetyltaxuspine X during extraction and storage. The information is based on established knowledge of taxane chemistry and may require optimization for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause degradation of this compound?

A1: Based on the chemistry of related taxanes, the primary factors contributing to the degradation of this compound are likely to be:

  • pH: Exposure to alkaline conditions (pH > 8) can lead to hydrolysis of ester groups within the molecule. Paclitaxel, a related compound, is most stable in a pH range of 4.0-8.0.[1]

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Light: Exposure to UV light can induce photodegradation.

  • Oxidation: The presence of oxidizing agents can lead to the formation of degradation products.

  • Enzymatic Activity: If extracting from a biological source, endogenous enzymes can modify the compound.

Q2: What are the visible signs of this compound degradation?

A2: Degradation may not always be visible. However, you might observe:

  • Precipitation or Crystallization: Changes in the solution, such as the formation of a precipitate, can indicate that the compound is coming out of solution or degrading into less soluble products. For instance, docetaxel stability is sensitive to conditions that promote crystallization.[2][3]

  • Color Change: A change in the color of the solution could indicate chemical reactions and degradation.

  • Loss of Potency: The most reliable indicator of degradation is a decrease in the biological activity or a change in the chromatographic profile of the compound.

Q3: Which solvents are recommended for the extraction and storage of this compound?

A3: The choice of solvent is critical for minimizing degradation.

  • Extraction: Organic solvents like methanol, ethanol, and dichloromethane are commonly used for extracting taxanes.[4] The selection should be based on maximizing the yield of the target compound while minimizing the extraction of impurities that could promote degradation. For hydrophobic compounds like taxanes, organic solvent extraction is often necessary.[4]

  • Storage: For short-term storage, solutions in anhydrous, high-purity organic solvents stored at low temperatures are preferable. For long-term storage, storing the compound as a dry, amorphous powder under an inert atmosphere is recommended.

Troubleshooting Guides

Issue 1: Low Yield of this compound After Extraction
Possible Cause Troubleshooting Step
Incomplete Extraction Optimize the extraction solvent and method. Consider using techniques like ultrasound-assisted or microwave-assisted extraction to improve efficiency.[4] Ensure the solid-to-liquid ratio is appropriate.
Degradation during Extraction Maintain a low temperature throughout the extraction process. If using heat, minimize the duration of exposure. Protect the extraction mixture from light.
pH-related Degradation Buffer the extraction solvent to a slightly acidic or neutral pH (4.0-7.0).
Issue 2: Appearance of Unknown Peaks in HPLC/UPLC Analysis
Possible Cause Troubleshooting Step
Degradation Products This is a strong indicator of degradation. Compare the chromatogram to a freshly prepared standard. To identify the degradation pathway, conduct forced degradation studies under acidic, basic, thermal, and photolytic conditions.[5]
Contamination Ensure all glassware, solvents, and reagents are of high purity. Run a blank to rule out contamination from the analytical system.
Impurity Co-elution Optimize the chromatographic method (e.g., gradient, column chemistry) to achieve better separation of the target compound from impurities.
Issue 3: Precipitation of the Compound During Storage
Possible Cause Troubleshooting Step
Supersaturation The concentration of the compound may be too high for the storage solvent and temperature. Prepare a more dilute stock solution.
Change in Temperature Fluctuations in temperature can affect solubility. Store solutions at a constant, low temperature. Refrigerated storage has been shown to extend the stability of related taxanes.[6]
Crystallization The amorphous form may be converting to a more stable, less soluble crystalline form. Factors such as insufficient mixing or excessive agitation can promote crystallization.[2][3] Consider storing as a lyophilized powder.

Experimental Protocols

Protocol 1: General Extraction of this compound from Plant Material
  • Preparation of Plant Material: Dry the plant material at a low temperature (e.g., 40°C) and grind it into a fine powder.

  • Solvent Extraction:

    • Macerate the powdered material in methanol (or another suitable organic solvent) at a solid-to-liquid ratio of 1:10 (w/v).

    • Perform the extraction at room temperature for 24 hours with constant agitation, protected from light.

    • Alternatively, use ultrasound-assisted extraction for a shorter duration (e.g., 30 minutes).[4]

  • Filtration and Concentration:

    • Filter the extract to remove solid plant material.

    • Concentrate the filtrate under reduced pressure at a temperature below 40°C.

  • Liquid-Liquid Partitioning:

    • Dissolve the crude extract in a suitable solvent system (e.g., ethyl acetate and water).

    • Perform liquid-liquid extraction to partition the taxanes into the organic phase. The pH of the aqueous phase should be maintained between 4.0 and 7.0.[1]

  • Purification:

    • Further purify the organic phase using techniques such as column chromatography or recrystallization.[7]

Protocol 2: Stability Testing of this compound
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration.

  • Forced Degradation Studies:

    • Acidic Hydrolysis: Add 1 M HCl to the stock solution and incubate at 60°C.

    • Basic Hydrolysis: Add 0.1 M NaOH to the stock solution and incubate at room temperature.

    • Oxidative Degradation: Add 3% H₂O₂ to the stock solution and incubate at room temperature.

    • Thermal Degradation: Heat the solid compound at 105°C.[5]

    • Photodegradation: Expose a solution of the compound to UV light (e.g., 1.2 million lux-hours).[5]

  • Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and analyze by a validated stability-indicating HPLC or UPLC method to quantify the remaining parent compound and detect degradation products.

Visualizations

experimental_workflow start Start: Plant Material extraction Extraction (e.g., Maceration, Sonication) start->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration partitioning Liquid-Liquid Partitioning concentration->partitioning purification Purification (Column Chromatography) partitioning->purification analysis Analysis (HPLC/UPLC, MS) purification->analysis storage Storage (Low Temp, Inert Atmosphere) analysis->storage end End: Purified Compound storage->end

Caption: A generalized workflow for the extraction and purification of this compound.

degradation_pathways compound This compound degradation_product_1 Hydrolysis Product (Loss of Ester Groups) compound->degradation_product_1  pH > 8  (Alkaline Hydrolysis) degradation_product_2 Oxidation Product compound->degradation_product_2  Oxidizing Agents degradation_product_3 Photodegradation Product compound->degradation_product_3  UV Light degradation_product_4 Isomerization Product compound->degradation_product_4  Heat

Caption: Potential degradation pathways for this compound based on known taxane chemistry.

References

"Strategies to improve the yield of specific 20-Deacetyltaxuspine X synthetic steps"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 20-Deacetyltaxuspine X, a complex diterpenoid of the taxane family. The strategies outlined below are designed to help improve the yield of specific synthetic steps.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in the early stages of synthesizing the taxane core?

A1: Low yields in the initial phases of constructing the 6-8-6 tricyclic system characteristic of taxanes often stem from several factors. Incomplete reactions, the formation of side products due to competing reaction pathways, and difficulties in purifying intermediates are common culprits.[1][2] For instance, in reactions like the Diels-Alder cycloaddition to form the A and B rings, suboptimal temperatures or catalyst concentrations can lead to poor conversion rates.[3] Moreover, the inherent strain in the eight-membered B ring can make its formation challenging, often requiring carefully optimized conditions to favor the desired cyclization.[4]

Q2: How can I improve the diastereoselectivity of the intramolecular aldol cyclization to form the B-ring?

A2: Achieving high diastereoselectivity in the formation of the eight-membered B-ring via intramolecular aldol cyclization is crucial. The choice of base and solvent system plays a significant role.[4] Using a bulky base, such as LHMDS, can favor a specific transition state, leading to the desired diastereomer.[4] Temperature control is also critical; running the reaction at low temperatures often enhances selectivity. It is advisable to perform a screening of different bases and solvent combinations to find the optimal conditions for your specific substrate.[4]

Q3: What are effective strategies for the late-stage oxidation of the taxane core?

A3: Late-stage oxidation of the complex taxane scaffold requires highly selective reagents to avoid unwanted side reactions on other functional groups. For allylic oxidations, selenium dioxide (SeO2) has been used effectively, though careful temperature control is necessary to prevent over-oxidation.[5] Another powerful approach is the use of dioxiranes, such as dimethyldioxirane (DMDO), which can perform selective epoxidations and other oxidations under mild conditions.[6] The choice of oxidant will depend on the specific position to be functionalized and the existing functional groups on the molecule.[6]

Q4: Are there any general tips for optimizing catalytic steps in the synthesis of this compound?

A4: Optimizing catalytic reactions is key to improving overall yield.[7] Several parameters should be considered:

  • Catalyst and Ligand Selection: The choice of metal catalyst and its corresponding ligand are interconnected and crucial for reactivity and selectivity.[7] For instance, in cross-coupling reactions, tuning the electronic and steric properties of the phosphine ligand can significantly impact the yield.[4]

  • Solvent and Temperature: These parameters influence reaction rates and selectivity. A solvent screen can identify the optimal medium for your transformation.

  • Catalyst Loading: While higher catalyst loading can increase conversion, it may also lead to more side products and complicates purification. It's essential to find the minimum effective catalyst concentration.

  • Exclusion of Impurities: Catalysts can be sensitive to poisons, such as water or oxygen. Ensuring anhydrous and anaerobic conditions, when necessary, can prevent catalyst deactivation.[7]

Troubleshooting Guides

Problem 1: Low Yield in the Reductive Cyclization to Form the Taxane Core

If you are experiencing low yields during the reductive cyclization of a precursor to form the 6/8/6 taxane core, consider the following troubleshooting steps.

Potential CauseTroubleshooting Step
Ineffective Reducing Agent Radical-based conditions (e.g., AIBN and Bu3SnH) or standard hydride sources like NaBH4 may lead to complex mixtures.[4] Consider using NaBH3CN in a polar aprotic solvent like DMF at elevated temperatures (e.g., 100 °C), which has been shown to be effective for reducing primary alkyl iodides in similar systems.[4]
Formation of Rearranged Byproducts The formation of a rearranged 5/8/6 taxane core can occur as a side reaction.[4] Modifying the reaction temperature or the rate of addition of the reducing agent may help to minimize the formation of this byproduct.
Sub-optimal Additives in SmI2 Reduction If using a SmI2-mediated reduction, the choice of additives is critical. For example, the addition of LiBr has been shown to be vital for achieving higher yields in certain SmI2-mediated transformations.[4]
Problem 2: Poor Selectivity in the Diels-Alder Cycloaddition

For issues with selectivity and yield in the Diels-Alder reaction to construct the ABC ring system, refer to the following guide.

Potential CauseTroubleshooting Step
Low Enantioselectivity The choice of chiral ligand is paramount for achieving high enantioselectivity. For copper-catalyzed reactions, chiral phosphoramidite ligands have proven effective.[3] It is recommended to screen a variety of ligands to find the optimal one for your substrate.
Low Reaction Conversion Increasing the catalyst loading can improve conversion.[4] However, this should be balanced against the potential for increased side reactions. Alternatively, using a more active catalyst system may be necessary.
Formation of Undesired Isomers Reaction temperature can significantly influence the diastereoselectivity of the Diels-Alder reaction. Running the reaction at lower temperatures often favors the formation of the thermodynamically more stable product.

Experimental Protocols

Protocol 1: Optimized Reductive Cyclization of a Taxane Precursor

This protocol is based on a successful method for forming the taxane core.[4]

Reactants:

  • Acyclic precursor with a primary alkyl iodide

  • Sodium cyanoborohydride (NaBH3CN)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the acyclic precursor in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen).

  • Add NaBH3CN to the solution.

  • Heat the reaction mixture to 100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Asymmetric Diels-Alder Reaction

This protocol provides a general method for an enantioselective Diels-Alder reaction to form the taxane core.[3]

Reactants:

  • Diene precursor

  • Dienophile precursor

  • Copper(I) trifluoromethanesulfonate toluene complex (CuTC)

  • Chiral phosphoramidite ligand

  • Anhydrous solvent (e.g., toluene)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the chiral phosphoramidite ligand in anhydrous toluene.

  • Add CuTC and stir the mixture until a homogeneous solution is formed.

  • Cool the catalyst solution to the desired temperature (e.g., -20 °C).

  • In a separate flask, dissolve the diene and dienophile in anhydrous toluene.

  • Slowly add the solution of the diene and dienophile to the catalyst solution via syringe pump over several hours.

  • Allow the reaction to stir at the specified temperature until completion, monitoring by TLC or LC-MS.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Select Precursors reagents Prepare Anhydrous Reagents & Solvents start->reagents setup Assemble Reaction Under Inert Atmosphere reagents->setup addition Controlled Addition of Reagents setup->addition stir Stir at Optimized Temperature addition->stir monitor Monitor Progress (TLC/LC-MS) stir->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract purify Purify by Chromatography extract->purify characterize Characterize Product (NMR, MS) purify->characterize end Determine Yield & Purity characterize->end

Caption: A generalized experimental workflow for a synthetic step.

troubleshooting_yield cluster_incomplete Incomplete Reaction cluster_side_products Side Products Formed cluster_purification Loss During Purification start Low Yield Observed check_conversion Check Reaction Conversion (TLC/NMR) start->check_conversion optimize_time Increase Reaction Time check_conversion->optimize_time Incomplete change_temp Modify Temperature check_conversion->change_temp Complete, but side products optimize_chrom Optimize Chromatography check_conversion->optimize_chrom Complete, clean reaction optimize_temp Increase Temperature optimize_time->optimize_temp optimize_conc Increase Reagent Concentration optimize_temp->optimize_conc change_reagent Change Reagent/Catalyst change_temp->change_reagent change_solvent Screen Solvents change_reagent->change_solvent recrystallize Consider Recrystallization optimize_chrom->recrystallize

Caption: A troubleshooting flowchart for addressing low reaction yields.

References

Validation & Comparative

Structure-Activity Relationship of 20-Deacetyltaxuspine X Analogs as Modulators of Multidrug Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 20-deacetyltaxuspine X analogs, focusing on their structure-activity relationships (SAR) as modulators of multidrug resistance (MDR) in cancer cells. While comprehensive cytotoxic data for a broad series of these specific analogs is not extensively available in the public domain, this guide synthesizes the existing research on their significant activity as P-glycoprotein (P-gp) inhibitors.

I. Comparative Biological Activity

Taxuspine X and its derivatives have emerged as a compelling class of taxoids, not for their direct cytotoxic effects, but for their potent ability to reverse multidrug resistance, a major obstacle in cancer chemotherapy.[1] The primary mechanism of this action is the inhibition of P-glycoprotein (P-gp), a transmembrane efflux pump that expels a wide range of anticancer drugs from cancer cells, thereby reducing their intracellular concentration and efficacy.[1]

For instance, a simplified analog of taxuspine X, designated as Compound 6 in a notable study, exhibited a potent P-gp inhibitory activity with an IC50 of 7.2 x 10⁻⁶ M .[1] This highlights the potential of the taxuspine scaffold in the development of effective MDR modulators.

Table 1: P-glycoprotein Inhibitory Activity of a Simplified Taxuspine X Analog

CompoundDescriptionP-gp Inhibition IC50 (µM)
Compound 6 Simplified "non-natural" taxane related to taxuspine X7.2

Data extracted from studies on simplified taxane analogs designed based on the taxuspine X structure.[1]

The structure-activity relationship studies, although not focused on cytotoxicity, have revealed crucial insights for the design of potent P-gp inhibitors based on the taxuspine framework.

II. Key Structure-Activity Relationship Insights

The development of taxuspine X analogs as MDR reversal agents has been guided by rational design principles aimed at optimizing their interaction with P-glycoprotein.[1] While direct SAR for cytotoxicity of this compound analogs is limited, the studies on P-gp inhibition provide valuable guidance for structural modifications.

A critical determinant for the MDR reversal activity appears to be the nature of the substituent at the C-13 position of the taxane core. The presence of an acyloxy moiety, particularly a benzoyloxy group, has been shown to be important for high MDR reversal activity.[1] This suggests that modifications at this position are pivotal for the interaction with P-gp.

Furthermore, the simplification of the taxane skeleton, while retaining key structural features of taxuspine X, has proven to be a successful strategy in generating potent P-gp inhibitors.[1] This indicates that the entire complex structure of the natural product may not be essential for its MDR reversal activity, opening avenues for the synthesis of more accessible and potentially more effective analogs.

III. Experimental Protocols

The evaluation of this compound analogs as MDR modulators involves a series of in vitro assays to determine their P-gp inhibitory activity and their effect on the cytotoxicity of known anticancer drugs.

A. P-glycoprotein (P-gp) Inhibition Assay

A common method to assess the P-gp inhibitory activity of compounds is the rhodamine 123 efflux assay in P-gp overexpressing cancer cells.

  • Cell Culture: A P-gp overexpressing cancer cell line (e.g., NCI/ADR-RES) and its non-resistant parental cell line are cultured under standard conditions.

  • Compound Incubation: Cells are pre-incubated with various concentrations of the test compounds (this compound analogs) for a specified period.

  • Rhodamine 123 Loading: The fluorescent P-gp substrate, rhodamine 123, is added to the cell culture and incubated to allow for cellular uptake.

  • Efflux Measurement: The cells are washed, and the medium is replaced with fresh medium containing the test compounds. The efflux of rhodamine 123 from the cells is monitored over time using a fluorescence plate reader or flow cytometry.

  • Data Analysis: A decrease in the efflux of rhodamine 123 in the presence of the test compound, compared to the control, indicates P-gp inhibition. The IC50 value, the concentration of the compound that inhibits 50% of the P-gp activity, is then calculated.

B. Chemosensitization Assay (Cytotoxicity Enhancement)

This assay determines the ability of the analogs to enhance the cytotoxic effect of a known anticancer drug that is a P-gp substrate (e.g., paclitaxel, doxorubicin).

  • Cell Seeding: P-gp overexpressing cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • Drug Treatment: The cells are treated with a range of concentrations of a standard anticancer drug, both in the presence and absence of a fixed, non-toxic concentration of the this compound analog.

  • Incubation: The plates are incubated for a period sufficient to allow for the cytotoxic effects of the anticancer drug to manifest (e.g., 48-72 hours).

  • Viability Assessment: Cell viability is determined using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Data Analysis: The IC50 value of the anticancer drug is calculated for both conditions (with and without the analog). A significant reduction in the IC50 of the anticancer drug in the presence of the analog indicates chemosensitization and effective MDR reversal.

IV. Visualizing the Path to MDR Reversal

The following diagrams illustrate the conceptual workflow for the development and evaluation of this compound analogs as MDR reversal agents and a simplified representation of the P-gp-mediated drug efflux mechanism.

experimental_workflow Experimental Workflow for Evaluating this compound Analogs cluster_synthesis Synthesis of Analogs cluster_evaluation Biological Evaluation start This compound modification Chemical Modification (e.g., at C-13) start->modification analogs Library of Analogs modification->analogs pgp_inhibition P-gp Inhibition Assay (Rhodamine 123 Efflux) analogs->pgp_inhibition chemosensitization Chemosensitization Assay (Cytotoxicity Enhancement) analogs->chemosensitization sar_analysis Structure-Activity Relationship Analysis pgp_inhibition->sar_analysis chemosensitization->sar_analysis lead_optimization lead_optimization sar_analysis->lead_optimization Lead Optimization signaling_pathway Mechanism of P-glycoprotein Mediated Multidrug Resistance and its Inhibition cluster_cell Cancer Cell cluster_membrane Cell Membrane pgp P-glycoprotein (P-gp) drug_out Drug Efflux pgp->drug_out ATP-dependent Efflux drug_in Anticancer Drug (e.g., Paclitaxel) drug_in->pgp Binding target Intracellular Target (e.g., Microtubules) drug_in->target Binding apoptosis Cell Death (Apoptosis) target->apoptosis analog This compound Analog analog->pgp Inhibition

References

A Comparative Analysis of P-glycoprotein Inhibitory Activity: 20-Deacetyltaxuspine X vs. Verapamil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the P-glycoprotein (P-gp) inhibitory activity of 20-Deacetyltaxuspine X and the well-characterized inhibitor, verapamil. P-glycoprotein, a key member of the ATP-binding cassette (ABC) transporter family, plays a crucial role in multidrug resistance (MDR) in cancer cells and influences the pharmacokinetics of numerous drugs. The development of potent P-gp inhibitors is a significant strategy to overcome MDR and enhance the efficacy of therapeutic agents. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key processes to facilitate an objective comparison.

Quantitative Comparison of P-gp Inhibitory Activity

The inhibitory potency of this compound and verapamil against P-gp has been evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a biological process. The following table summarizes the reported IC50 values for a simplified analog of taxuspine X and verapamil from different experimental setups.

Disclaimer: The following data is compiled from separate studies employing different cell lines and assay conditions. Direct comparison of IC50 values should be made with caution, as variations in experimental parameters can significantly influence the results.

CompoundAssay TypeCell LineSubstrateIC50 / EC50 (µM)Reference
Simplified Taxuspine X Analog (Compound 6)Rhodamine 123 EffluxL5178 MDR1Rhodamine 1237.2[1][2][3]
VerapamilRhodamine 123 AccumulationMCF7RRhodamine 1231.7[4]
VerapamilCalcein-AM EffluxP388/MDRCalcein-AM2.1

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for common assays used to assess P-gp inhibitory activity.

Rhodamine 123 Accumulation/Efflux Assay

This assay measures the ability of a compound to inhibit the P-gp-mediated efflux of the fluorescent substrate Rhodamine 123 from multidrug-resistant cells.

Materials:

  • P-gp overexpressing cells (e.g., L5178 MDR1, MCF7R) and their parental sensitive cell line.

  • Rhodamine 123 (fluorescent P-gp substrate).

  • Test compounds (this compound analog, Verapamil).

  • Cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Fluorometer (plate reader or flow cytometer).

Protocol:

  • Cell Seeding: Seed the P-gp overexpressing and parental cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Incubation: Pre-incubate the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) or vehicle control for a specified time (e.g., 30-60 minutes) at 37°C.

  • Substrate Addition: Add Rhodamine 123 to a final concentration (e.g., 5 µM) to all wells and incubate for a further period (e.g., 60-90 minutes) at 37°C, protected from light.

  • Washing: After incubation, wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.

  • Fluorescence Measurement: Lyse the cells and measure the intracellular fluorescence using a fluorometer with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 528 nm emission).

  • Data Analysis: Calculate the percentage of inhibition by comparing the fluorescence in compound-treated cells to the vehicle-treated control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Calcein-AM Efflux Assay

This assay is similar to the Rhodamine 123 assay but uses Calcein-AM, a non-fluorescent substrate that is converted to fluorescent calcein by intracellular esterases.

Materials:

  • P-gp overexpressing cells (e.g., P388/MDR) and their parental sensitive cell line.

  • Calcein-AM.

  • Test compounds.

  • Cell culture medium and PBS.

  • Fluorometer.

Protocol:

  • Cell Seeding: Seed cells as described for the Rhodamine 123 assay.

  • Compound Incubation: Pre-incubate cells with test compounds or vehicle.

  • Substrate Loading: Add Calcein-AM (e.g., 0.25 µM) to all wells and incubate for a short period (e.g., 15-30 minutes) at 37°C.

  • Efflux Period: Remove the Calcein-AM solution and add fresh medium containing the test compounds. Incubate for a defined efflux period (e.g., 30-60 minutes).

  • Fluorescence Measurement: Measure the intracellular calcein fluorescence.

  • Data Analysis: Calculate the EC50 value, which is the concentration of the inhibitor that restores 50% of the calcein fluorescence observed in the sensitive parental cells.

P-glycoprotein ATPase Activity Assay

This assay measures the ATP hydrolysis by P-gp in the presence of a test compound. P-gp substrates and inhibitors can modulate the ATPase activity of the transporter.

Materials:

  • P-gp-rich membrane vesicles (e.g., from Sf9 insect cells infected with a baculovirus carrying the MDR1 cDNA).

  • ATP.

  • Test compounds.

  • Buffer solution (containing MgCl2, and ATPase inhibitors for other ATPases).

  • Phosphate detection reagent (e.g., malachite green).

  • Spectrophotometer.

Protocol:

  • Reaction Setup: In a 96-well plate, add the P-gp-rich membrane vesicles to the reaction buffer.

  • Compound Addition: Add various concentrations of the test compounds or vehicle control. Verapamil is often used as a positive control for stimulation of ATPase activity.

  • Initiate Reaction: Start the reaction by adding a defined concentration of ATP. Incubate at 37°C for a specific time (e.g., 20-30 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., sodium dodecyl sulfate).

  • Phosphate Detection: Add the phosphate detection reagent to each well and incubate to allow color development.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 620 nm).

  • Data Analysis: Generate a phosphate standard curve to determine the amount of inorganic phosphate released. The ATPase activity is expressed as nmol of phosphate released per minute per mg of protein. The effect of the test compound is evaluated by comparing the ATPase activity in its presence to the basal activity (without any compound).

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the underlying biological mechanism, the following diagrams are provided.

experimental_workflow_rhodamine123 cluster_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis seed_cells Seed P-gp overexpressing cells in 96-well plate adhere Allow cells to adhere overnight seed_cells->adhere pre_incubate Pre-incubate with test compound/vehicle adhere->pre_incubate add_rhodamine Add Rhodamine 123 pre_incubate->add_rhodamine incubate Incubate at 37°C add_rhodamine->incubate wash_cells Wash cells with ice-cold PBS incubate->wash_cells measure_fluorescence Measure intracellular fluorescence wash_cells->measure_fluorescence analyze_data Calculate % inhibition and IC50 measure_fluorescence->analyze_data

Caption: Workflow for the Rhodamine 123 accumulation/efflux assay.

pgp_inhibition_pathway cluster_cell P-gp Overexpressing Cell cluster_membrane Cell Membrane pgp P-glycoprotein (P-gp) adp ADP + Pi pgp->adp drug_out Drug Efflux pgp->drug_out Efflux accumulation Increased Intracellular Drug Accumulation drug_in Drug Substrate (e.g., Chemotherapy) drug_in->pgp Enters cell drug_in->accumulation Leads to inhibitor P-gp Inhibitor (e.g., this compound, Verapamil) inhibitor->pgp Inhibition atp ATP atp->pgp Hydrolysis

Caption: Mechanism of P-glycoprotein inhibition leading to increased intracellular drug accumulation.

Conclusion

References

In Vivo Validation of Taxane-Based Multidrug Resistance Reversal Effects in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Comparative Efficacy of MDR Reversal Agents

The development of non-cytotoxic taxane-based reversal agents (tRAs) is a promising strategy to overcome MDR. These agents are designed to inhibit P-gp and other ABC transporters without the inherent toxicity of chemotherapeutic taxanes. The following table summarizes the in vitro efficacy of selected taxane derivatives and other well-known MDR modulators.

Compound/AgentClassMechanism of ActionIC50 (MDR Cells)Reversal Fold/EfficacyReference
Ortataxel Semisynthetic Taxane AnalogueInhibits P-gp, MRP-1, and BCRPVaries by cell linePotent modulator[1]
tRA 98006 Non-cytotoxic Taxane-Based Reversal Agent (tRA)Broad-spectrum modulator of P-gp, MRP-1, and BCRPNot specifiedDecreased IC50 of other drugs by up to 97%[1]
SB-T-1214 Second-Generation TaxaneHigher affinity for β-tubulin, P-gp inhibitorLow resistance indexHighly effective in drug-resistant cells in vitro and in vivo[2]
Verapamil First-Generation P-gp InhibitorP-gp inhibitor20 µM (for doxorubicin accumulation)Moderate P-gp inhibition[3][4]
Cyclosporin A First-Generation P-gp InhibitorP-gp inhibitorModerately inhibits P-gp function[4][5]

Experimental Protocols

The in vivo validation of MDR reversal agents is crucial to determine their therapeutic potential. Below are detailed methodologies for key experiments typically employed in these studies.

Xenograft Animal Models
  • Objective: To evaluate the efficacy of an MDR reversal agent in combination with a chemotherapeutic drug in a living organism bearing a human tumor.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are typically used to prevent rejection of human tumor xenografts.

  • Cell Lines: Human cancer cell lines overexpressing MDR transporters (e.g., NCI/ADR-RES, MDA435/LCC6(mdr1)) and their drug-sensitive parental counterparts are used.

  • Procedure:

    • MDR-positive cancer cells are injected subcutaneously or orthotopically into the mice.

    • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

    • Mice are randomly assigned to treatment groups: (1) Vehicle control, (2) Chemotherapeutic agent alone (e.g., paclitaxel, doxorubicin), (3) MDR reversal agent alone, and (4) Combination of chemotherapeutic agent and MDR reversal agent.

    • Drugs are administered via appropriate routes (e.g., intravenous, intraperitoneal, oral) at predetermined schedules.

    • Tumor volume and body weight are measured regularly (e.g., twice weekly).

    • At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, Western blot) to assess target engagement.

  • Endpoints: Tumor growth inhibition, tumor regression, and survival rate.

Pharmacokinetic Analysis
  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of the MDR reversal agent and how it affects the pharmacokinetics of the co-administered chemotherapeutic drug.

  • Procedure:

    • The MDR reversal agent and/or chemotherapeutic drug are administered to rodents (e.g., rats or mice).

    • Blood samples are collected at various time points.

    • Plasma concentrations of the drugs and their metabolites are quantified using methods like high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).[5]

  • Endpoints: Key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of P-glycoprotein-mediated multidrug resistance and a typical experimental workflow for the in vivo validation of an MDR reversal agent.

MDR_Pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane Drug Chemotherapeutic Drug Pgp P-glycoprotein (P-gp) Drug->Pgp Binds to cluster_cell cluster_cell Drug->cluster_cell Enters Cell Pgp->Drug Efflux ReversalAgent MDR Reversal Agent ReversalAgent->Pgp Inhibits Extracellular Extracellular Space

Caption: P-glycoprotein Mediated Multidrug Resistance and Its Inhibition.

Experimental_Workflow cluster_setup Model Preparation cluster_treatment Treatment and Monitoring cluster_analysis Data Analysis arrow arrow CellCulture MDR Cancer Cell Culture Implantation Tumor Cell Implantation in Immunocompromised Mice CellCulture->Implantation TumorGrowth Tumor Growth to Palpable Size Implantation->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Dosing Drug Administration (Chemo +/- Reversal Agent) Randomization->Dosing Monitoring Monitor Tumor Volume and Body Weight Dosing->Monitoring Endpoint Endpoint: Tumor Excision and Pharmacokinetic Sampling Monitoring->Endpoint DataAnalysis Analyze Tumor Growth Inhibition, Survival, and PK Parameters Endpoint->DataAnalysis Conclusion Conclusion on MDR Reversal Efficacy DataAnalysis->Conclusion

Caption: In Vivo Validation Workflow for MDR Reversal Agents.

Conclusion

The in vivo validation of MDR reversal agents is a critical step in the development of more effective cancer therapies. While direct evidence for 20-Deacetyltaxuspine X is pending, the established methodologies and comparative data from other taxane-based agents provide a robust framework for its future evaluation. The use of xenograft models and pharmacokinetic studies are indispensable for determining the clinical potential of these compounds. The ultimate goal is to identify potent and non-toxic MDR modulators that can be co-administered with standard chemotherapeutics to overcome drug resistance and improve patient outcomes.

References

A Comparative Analysis of the Cytotoxic Profiles of 20-Deacetyltaxuspine X and Paclitaxel: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the cytotoxic performance of the novel taxane derivative, 20-Deacetyltaxuspine X, against the well-established chemotherapeutic agent, paclitaxel. This guide provides a framework for analysis, including detailed experimental protocols and illustrative data, to aid researchers in drug development and oncology.

Introduction

Paclitaxel, a member of the taxane family of diterpenoids, is a widely utilized and potent anti-cancer agent effective against a variety of solid tumors, including ovarian, breast, and lung cancers. Its primary mechanism of action involves the stabilization of microtubules, which disrupts the dynamic process of microtubule assembly and disassembly necessary for cell division. This interference with microtubule dynamics leads to a prolonged arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.

This compound is another taxane derivative. While its specific cytotoxic profile is not extensively documented in publicly available literature, its structural similarity to paclitaxel suggests a potential role as a microtubule-targeting agent. This guide outlines a comprehensive, data-driven approach to compare the cytotoxic effects of this compound against paclitaxel, providing researchers with the necessary protocols and data presentation frameworks for such an evaluation.

Comparative Cytotoxicity Data

A crucial aspect of comparing cytotoxic agents is the determination of their half-maximal inhibitory concentration (IC50) across various cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following table presents a summary of reported IC50 values for paclitaxel in several human tumor cell lines and provides a template for presenting comparative data for this compound.

Cell LineCancer TypePaclitaxel IC50 (nM)This compound IC50 (nM)
SK-BR-3Breast (HER2+)Data varies, e.g., ~19 nMHypothetical Data
MDA-MB-231Breast (Triple Negative)Data varies, e.g., ~0.3 µMHypothetical Data
T-47DBreast (Luminal A)Data variesHypothetical Data
Ovarian Carcinoma Cell LinesOvarian0.4 - 3.4 nMHypothetical Data
Human Glioma Cell LinesBrainThreshold dose-dependentHypothetical Data
Eight Human Tumour Cell LinesVarious2.5 - 7.5 nMHypothetical Data

Note: The IC50 values for paclitaxel can vary significantly based on the specific cell line, exposure time, and assay conditions. The data for this compound is presented as a template for experimental findings.

Experimental Protocols

To ensure a rigorous and reproducible comparison, standardized experimental protocols are essential. The following sections detail the methodologies for key assays used to evaluate and compare the cytotoxic profiles of this compound and paclitaxel.

Cell Culture

Human cancer cell lines (e.g., SK-BR-3, MDA-MB-231, T-47D, and a panel of ovarian and glioma cell lines) are cultured in their respective recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of paclitaxel and this compound (e.g., from 0.1 nM to 10 µM) for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) should be included.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Cell viability is calculated as a percentage of the control, and IC50 values are determined using a four-parameter logistic regression model.

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G1, S, and G2/M) following treatment with the compounds.

Procedure:

  • Plate cells in 6-well plates and treat with paclitaxel and this compound at their respective IC50 concentrations for 24 hours.

  • Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer. An accumulation of cells in the G2/M phase is indicative of a paclitaxel-like mechanism.

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Procedure:

  • Treat cells with paclitaxel and this compound at their IC50 concentrations for 48 hours.

  • Harvest and wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin-binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.

Signaling Pathways and Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the comparative cytotoxic analysis of two compounds.

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cluster_conclusion Conclusion cell_culture Cell Line Seeding (96-well & 6-well plates) treatment Incubate Cells with Compounds (24, 48, 72 hours) cell_culture->treatment compound_prep Compound Dilution (Paclitaxel & Compound X) compound_prep->treatment mtt MTT Assay treatment->mtt cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis ic50 IC50 Calculation mtt->ic50 cycle_dist Cell Cycle Distribution cell_cycle->cycle_dist apop_rate Apoptosis Rate Quantification apoptosis->apop_rate comparison Comparative Profile Analysis ic50->comparison cycle_dist->comparison apop_rate->comparison

Caption: Experimental workflow for comparative cytotoxicity analysis.

Paclitaxel-Induced Apoptosis Signaling Pathway

Paclitaxel is known to induce apoptosis through multiple signaling pathways. A key mechanism involves the stabilization of microtubules, leading to mitotic arrest and the activation of the intrinsic (mitochondrial) apoptosis pathway.

G cluster_cell Cancer Cell paclitaxel Paclitaxel microtubules Microtubule Stabilization paclitaxel->microtubules mitotic_arrest Mitotic Arrest (G2/M) microtubules->mitotic_arrest pi3k_akt PI3K/AKT Pathway (Inhibition) mitotic_arrest->pi3k_akt mapk MAPK Pathway (Activation) mitotic_arrest->mapk bcl2 Bcl-2 (Anti-apoptotic) Downregulation pi3k_akt->bcl2 bax Bax (Pro-apoptotic) Up-regulation mapk->bax cytochrome_c Cytochrome c Release (from Mitochondria) bcl2->cytochrome_c bax->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified signaling pathway of paclitaxel-induced apoptosis.

Conclusion

This guide provides a comprehensive framework for the comparative analysis of the cytotoxic profiles of this compound and paclitaxel. By employing the detailed experimental protocols for cytotoxicity, cell cycle, and apoptosis assays, researchers can generate robust and comparable data. The provided templates for data presentation and the visualization of experimental workflows and signaling pathways offer a clear structure for reporting findings. Such a systematic comparison is essential for elucidating the potential of novel taxane derivatives like this compound in the landscape of cancer chemotherapy. The ultimate goal is to identify compounds with improved efficacy, better safety profiles, or the ability to overcome resistance mechanisms associated with existing drugs like paclitaxel.

Validating the P-glycoprotein Binding Site of 20-Deacetyltaxuspine X: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental data to validate the binding site of the novel taxane derivative, 20-Deacetyltaxuspine X, on the multidrug resistance transporter P-glycoprotein (P-gp). Due to the nascent stage of research on this compound, this guide combines established data for well-characterized P-gp modulators with plausible, synthesized data for this compound, drawing on reported activities of structurally related taxanes. This approach offers a framework for interpreting future experimental results and highlights key validation methodologies.

Executive Summary

P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter, is a key contributor to multidrug resistance (MDR) in cancer therapy by actively effluxing a broad spectrum of chemotherapeutic agents. Taxanes, a cornerstone of chemotherapy, are known substrates and modulators of P-gp. Understanding the specific binding interactions of new taxane derivatives, such as this compound, is crucial for developing strategies to overcome MDR. This guide compares the hypothetical binding and inhibitory profile of this compound with known taxanes and other P-gp inhibitors across several experimental platforms.

Data Presentation: Comparative Analysis of P-gp Modulators

The following tables summarize the binding affinity (Kd), inhibitory concentration (IC50), and ATPase activity modulation of this compound in comparison to other taxanes and standard P-gp inhibitors.

Table 1: Binding Affinity of Selected Compounds to P-glycoprotein

CompoundChemical ClassBinding Affinity (Kd) µMExperimental Method
This compound (Hypothetical) Taxane1.5 Surface Plasmon Resonance
PaclitaxelTaxane0.85[1]Fluorescence Spectroscopy
DocetaxelTaxane40.59[1]Fluorescence Spectroscopy
CabazitaxelTaxane13.53[1]Fluorescence Spectroscopy
VerapamilPhenylalkylamine0.4[3H]azidopine labeling
TariquidarAcridonecarboxamide0.005Radioligand binding assay

Table 2: In Vitro Inhibition of P-glycoprotein Efflux

CompoundIC50 (µM)Cell LineEfflux Substrate
This compound (Hypothetical) 5.8 MDCK-MDR1Rhodamine 123
Simplified Taxane (related to Taxuspine X)7.2[2]L5178/MDRRhodamine 123
Paclitaxel>10 (Substrate)Caco-2Digoxin
Verapamil2.9P-gp VesiclesN-methylquinidine
Tariquidar0.04Caco-2Digoxin

Table 3: Modulation of P-glycoprotein ATPase Activity

CompoundEffect on Basal ATPase ActivityEffect on Verapamil-Stimulated ATPase ActivityConcentration Range (µM)
This compound (Hypothetical) Stimulation Competitive Inhibition 0.1 - 50
PaclitaxelStimulationN/A (Substrate)0.1 - 20
CabazitaxelPartial Inhibition (>10 µM)[1]N/A>10
VerapamilStimulationN/A (Stimulator)0.1 - 100
TariquidarInhibitionNon-competitive Inhibition0.001 - 1

Experimental Protocols

Detailed methodologies are provided for the key experiments cited in this guide to facilitate reproducibility and further investigation.

P-gp ATPase Activity Assay

This assay measures the ATP hydrolysis by P-gp in the presence of a test compound. Compounds that interact with P-gp can either stimulate or inhibit its ATPase activity.

Materials:

  • Recombinant human P-gp membranes (e.g., from Sf9 insect cells)

  • Pgp-Glo™ Assay System (Promega) or similar

  • Test compounds (this compound, controls) dissolved in DMSO

  • Verapamil (positive control for stimulation)

  • Sodium orthovanadate (Na3VO4, P-gp inhibitor control)

  • ATP

  • 96-well white opaque plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add 25 µg of P-gp membranes to each well.

  • Add the test compound dilutions, verapamil (200 µM), or sodium orthovanadate (1.2 mM) to the respective wells. Include a buffer-only control.

  • To measure inhibition of stimulated activity, co-incubate the test compound with a known stimulator like verapamil.

  • Initiate the reaction by adding 5 mM MgATP.

  • Incubate the plate at 37°C for 40 minutes.

  • Stop the reaction and measure the remaining ATP by adding an ATP detection reagent (e.g., luciferase-based).

  • Measure luminescence using a plate reader.

  • A decrease in luminescence corresponds to ATP hydrolysis. Calculate the change in luminescence relative to the basal activity to determine stimulation or inhibition.

Photoaffinity Labeling for Binding Site Identification

This technique is used to covalently label the binding site of a ligand on its target protein through a photoreactive probe.

Materials:

  • A photoactivatable and radiolabeled analog of the ligand of interest (e.g., [3H]azido-taxane).

  • P-gp expressing cell membranes or purified P-gp.

  • Competing ligands (e.g., excess unlabeled this compound, verapamil).

  • UV irradiation source (e.g., 365 nm).

  • SDS-PAGE and autoradiography equipment.

  • Mass spectrometer for peptide mapping.

Procedure:

  • Incubate the P-gp membranes with the photoaffinity probe in the presence and absence of a molar excess of a competing, non-photoactivatable ligand.

  • Irradiate the samples with UV light to induce covalent cross-linking of the probe to the P-gp binding site.

  • Separate the proteins by SDS-PAGE.

  • Visualize the labeled P-gp by autoradiography. A decrease in labeling in the presence of the competitor confirms specific binding.

  • To identify the binding site, excise the labeled P-gp band, digest it with a protease (e.g., trypsin), and analyze the resulting peptides by mass spectrometry to identify the radiolabeled peptide fragments.

Computational Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the binding affinity.

Software:

  • AutoDock Vina, Schrödinger Maestro, or similar molecular modeling software.

  • A high-resolution 3D structure of human P-glycoprotein (e.g., from the Protein Data Bank, PDB ID: 6QEE).

Procedure:

  • Prepare the Receptor: Load the P-gp structure into the modeling software. Remove water molecules and add hydrogen atoms. Define the binding site. This can be the large central hydrophobic cavity for substrates and many inhibitors, or the nucleotide-binding domains for ATP-competitive inhibitors.

  • Prepare the Ligand: Draw or import the 3D structure of this compound and other comparators. Assign appropriate charges and minimize their energy.

  • Docking Simulation: Run the docking algorithm, which will systematically sample different conformations and orientations of the ligand within the defined binding site.

  • Analysis: Analyze the resulting docking poses based on their predicted binding energy (scoring function). The pose with the lowest binding energy is considered the most likely binding mode. Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of P-gp to understand the structural basis of binding.

Visualizations

The following diagrams illustrate key experimental workflows and conceptual relationships in validating the P-gp binding of this compound.

experimental_workflow cluster_biochemical Biochemical Assays cluster_computational In Silico Analysis cluster_cellular Cell-based Assays atpase ATPase Activity Assay binding_validation Binding Site Validation atpase->binding_validation pal Photoaffinity Labeling pal->binding_validation docking Computational Docking docking->binding_validation efflux Efflux Inhibition Assay (Rhodamine 123) efflux->binding_validation start This compound start->atpase Modulation? start->pal Direct Binding? start->docking Predicted Pose? start->efflux Inhibition?

Fig. 1: Experimental workflow for validating P-gp interaction.

atpase_assay_logic cluster_outcomes compound Test Compound (e.g., this compound) atpase P-gp ATPase Activity compound->atpase Interacts with P-gp stimulator Substrate/Stimulator inhibitor Inhibitor no_effect No Interaction atpase->stimulator Increases atpase->inhibitor Decreases atpase->no_effect No Change

Fig. 2: Logic diagram of the P-gp ATPase activity assay outcome.

binding_site_hypothesis cluster_sites Potential Binding Sites pgp P-glycoprotein dbd Drug-Binding Domain (DBD) (Transmembrane Region) pgp->dbd nbd Nucleotide-Binding Domain (NBD) (Cytoplasmic Region) pgp->nbd taxane This compound taxane->dbd Hypothesis 1: Substrate/Competitive Inhibitor taxane->nbd Hypothesis 2: ATP-Competitive Inhibitor

Fig. 3: Hypothesized binding sites for taxanes on P-glycoprotein.

References

"Cross-resistance studies of cancer cells to 20-Deacetyltaxuspine X and other taxoids"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Understanding Cross-Resistance in Taxoids

Taxanes exert their cytotoxic effects by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[1][2][3][4] However, cancer cells can develop resistance through various mechanisms, often leading to cross-resistance to other drugs in the same class.[1]

One of the most well-documented mechanisms of taxane resistance is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), which functions as a drug efflux pump, reducing the intracellular concentration of the therapeutic agent.[5][6][7] Other mechanisms include alterations in microtubule structure and dynamics, and changes in apoptotic signaling pathways.[8]

Comparative Analysis of Taxoid Cytotoxicity

Evaluating the cytotoxic activity of novel taxoids against both drug-sensitive and drug-resistant cancer cell lines is a critical first step in a cross-resistance study. The half-maximal inhibitory concentration (IC50), which is the concentration of a drug that inhibits cell growth by 50%, is a key metric for comparison. The resistance factor (RF) is then calculated by dividing the IC50 of the resistant cell line by the IC50 of the parental, sensitive cell line.

Table 1: Hypothetical Cytotoxicity and Cross-Resistance Profile of Taxoids in Cancer Cell Lines

Cell LineTaxoidIC50 (nM)Resistance Factor (RF)
MCF-7 Paclitaxel5-
(Parental Breast Cancer)Docetaxel3-
20-Deacetyltaxuspine X8-
MCF-7/TAX Paclitaxel15030
(Paclitaxel-Resistant)Docetaxel9030
This compound405
A549 Paclitaxel10-
(Parental Lung Cancer)Docetaxel7-
This compound15-
A549-T12 Paclitaxel909
(Paclitaxel-Resistant)Docetaxel7711
This compound302

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Experimental Protocols

Accurate and reproducible experimental design is paramount in cross-resistance studies. The following outlines a standard methodology for assessing the cytotoxicity of taxoids.

Cell Lines and Culture
  • Parental Cell Lines: Utilize well-characterized cancer cell lines relevant to the intended therapeutic area (e.g., MCF-7 for breast cancer, A549 for lung cancer).

  • Resistant Cell Lines: Develop or acquire taxoid-resistant sublines. Resistance is typically induced by continuous exposure to escalating concentrations of a specific taxoid (e.g., paclitaxel) over a prolonged period.

  • Cell Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum and antibiotics, and incubate at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assays

A variety of assays can be used to measure cell viability and determine the IC50 values of the tested compounds.

  • MTT Assay: This colorimetric assay is based on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the taxoids for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • XTT Assay: Similar to the MTT assay, the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay measures the metabolic activity of viable cells. The advantage of XTT is that the resulting formazan product is water-soluble, simplifying the procedure.[8]

  • ATP-Cell Viability Assay: This assay measures the level of adenosine triphosphate (ATP), an indicator of metabolically active cells.

Visualizing Experimental and Biological Pathways

Diagrams are essential tools for illustrating complex experimental workflows and biological signaling pathways.

Experimental_Workflow Experimental Workflow for Cross-Resistance Assessment cluster_setup Cell Culture & Seeding cluster_treatment Drug Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Parental Parental Cancer Cell Line Seed Seed Cells in 96-well Plates Parental->Seed Resistant Resistant Cancer Cell Line Resistant->Seed Treatment Treat cells with serial dilutions of taxoids Seed->Treatment TaxoidA Taxoid A (e.g., Paclitaxel) TaxoidA->Treatment TaxoidB Taxoid B (e.g., Docetaxel) TaxoidB->Treatment TaxoidX This compound TaxoidX->Treatment Incubate Incubate for 48-72 hours Treatment->Incubate MTT Perform MTT/XTT Assay Incubate->MTT Read Measure Absorbance MTT->Read IC50 Calculate IC50 Values Read->IC50 RF Determine Resistance Factor (RF) IC50->RF Compare Compare Cross-Resistance Profiles RF->Compare Pgp_Mediated_Resistance P-glycoprotein (P-gp) Mediated Taxoid Efflux cluster_cell Cancer Cell Extracellular Extracellular Space Intracellular Intracellular Space Pgp P-glycoprotein (P-gp) Intracellular->Pgp Binding Microtubules Microtubule Stabilization (Cytotoxicity) Intracellular->Microtubules Taxoid_out Taxoid Pgp->Taxoid_out Efflux ADP ADP + Pi Pgp->ADP Taxoid_in Taxoid Taxoid_in->Intracellular Diffusion ATP ATP ATP->Pgp

References

Navigating the Nuances of Taxuspine Bioactivity: A Comparative Guide to P-Glycoprotein Inhibition by Taxuspine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A critical analysis of the available data on the biological effects of taxuspine derivatives reveals a significant focus on their potential to reverse multidrug resistance (MDR) in cancer cells through the inhibition of P-glycoprotein (P-gp). However, a direct comparative study on the reproducibility of the biological effects of 20-Deacetyltaxuspine X across different laboratories is currently absent from the scientific literature. This guide, therefore, provides a comprehensive comparison of the reported biological activities of the closely related parent compound, taxuspine X, and its simplified synthetic analogs, offering valuable insights for researchers, scientists, and drug development professionals in the field of oncology.

Taxuspine X, a taxane diterpenoid isolated from the Japanese yew (Taxus cuspidata), has been identified as a potent agent for reversing multidrug resistance.[1] This activity is primarily attributed to its ability to inhibit the function of P-glycoprotein, a transmembrane efflux pump that actively removes a wide range of chemotherapeutic drugs from cancer cells, thereby reducing their efficacy.[1] Due to the low natural abundance and synthetic complexity of taxuspine X, research efforts have been directed towards the design and synthesis of structurally simplified analogs to explore their P-gp inhibitory potential.[1]

Comparative Analysis of P-Glycoprotein Inhibitory Activity

A key study by Guerrini et al. (2010) provides the most relevant data for a comparative analysis of taxuspine-related compounds. This research focused on the synthesis and biological evaluation of simplified analogs of taxuspine X as P-gp inhibitors. The inhibitory activity was assessed by measuring the concentration of the compound required to inhibit 50% of the P-gp-mediated efflux of a fluorescent substrate, Rhodamine 123, from multidrug-resistant cells.

CompoundStructureCell LineIC50 (µM) for P-gp InhibitionLaboratory/Study
Analog 5 Simplified taxuspine X analogL5178 MDR1> 100Guerrini et al. (2010)[1]
Analog 6 Simplified taxuspine X analog with a benzoyloxy group at C13L5178 MDR17.2Guerrini et al. (2010)[2][3][4]
Analog 7 Simplified carbocyclic taxuspine X analogL5178 MDR124Guerrini et al. (2010)[1]
Verapamil (Control) Known P-gp inhibitorL5178 MDR12.5Guerrini et al. (2010)

Note: Specific quantitative data for this compound is not available in the cited literature. The table presents data for simplified, synthetically derived analogs of taxuspine X.

Experimental Protocols

To ensure the reproducibility of findings, a detailed understanding of the experimental methodologies is crucial. The following protocol is based on the study by Guerrini et al. (2010) for the evaluation of P-gp inhibitory activity.

Cell Line:

  • L5178 MDR1 mouse T-cell lymphoma cell line, which overexpresses P-glycoprotein.

P-gp Inhibition Assay (Rhodamine 123 Efflux Assay):

  • Cell Preparation: L5178 MDR1 cells were cultured in a suitable medium and harvested during the exponential growth phase.

  • Rhodamine 123 Loading: Cells were incubated with the fluorescent P-gp substrate, Rhodamine 123 (R123), to allow for its intracellular accumulation.

  • Incubation with Test Compounds: The R123-loaded cells were then incubated with various concentrations of the test compounds (taxuspine analogs) or a known P-gp inhibitor (verapamil) as a positive control.

  • Efflux Measurement: The efflux of R123 from the cells was monitored over time using flow cytometry. Inhibition of P-gp by the test compounds results in a decreased efflux and consequently, an increased intracellular fluorescence of R123.

  • Data Analysis: The concentration of the test compound that caused a 50% inhibition of R123 efflux (IC50) was calculated from the dose-response curves.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the P-gp-mediated multidrug resistance pathway and a typical experimental workflow for its investigation.

Pgp_efflux cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) Drug_out Drug (Extracellular) Pgp->Drug_out Efflux (ATP-dependent) Drug Chemotherapeutic Drug Drug->Pgp Binding Target Intracellular Target (e.g., DNA, Tubulin) Drug->Target Therapeutic Effect Drug_in Drug (Extracellular) Drug_in->Drug Inhibitor Taxuspine Analog (P-gp Inhibitor) Inhibitor->Pgp Inhibition

Caption: P-gp mediated drug efflux and its inhibition by taxuspine analogs.

experimental_workflow start Start culture Culture MDR Cancer Cells (e.g., L5178 MDR1) start->culture load Load Cells with Fluorescent P-gp Substrate (e.g., Rhodamine 123) culture->load incubate Incubate with Test Compounds (Taxuspine Analogs) load->incubate measure Measure Intracellular Fluorescence (Flow Cytometry) incubate->measure analyze Analyze Data and Calculate IC50 Values measure->analyze end End analyze->end

Caption: Experimental workflow for P-gp inhibition assay.

References

"Evaluating the specificity of 20-Deacetyltaxuspine X for P-glycoprotein over other ABC transporters"

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of cancer therapeutics and drug development, overcoming multidrug resistance (MDR) remains a critical challenge. A key player in this phenomenon is the ATP-binding cassette (ABC) transporter superfamily, with P-glycoprotein (P-gp or ABCB1) being a primary contributor to the efflux of chemotherapeutic agents from cancer cells. The development of specific P-gp inhibitors is therefore a promising strategy to enhance the efficacy of existing anticancer drugs. This guide provides a comprehensive evaluation of the specificity of 20-Deacetyltaxuspine X, a taxane derivative, for P-glycoprotein over other clinically relevant ABC transporters, namely Multidrug Resistance-Associated Protein 1 (MRP1 or ABCC1) and Breast Cancer Resistance Protein (BCRP or ABCG2).

While specific experimental data for this compound is not extensively available in public literature, this guide draws upon established methodologies and data from closely related taxane analogues, such as taxuspine X and other non-cytotoxic taxane-based reversal agents, to provide an illustrative and predictive comparison. Several natural and semisynthetic taxoids, devoid of cytotoxicity, have demonstrated potent inhibitory effects on P-gp activity, acting as efficient reversing agents and allowing the accumulation of chemotherapeutic drugs in MDR cancer cells[1]. The insights from these related compounds form the basis for the comparative data presented herein.

Comparative Analysis of ABC Transporter Inhibition

To ascertain the specificity of a compound, it is essential to compare its inhibitory activity across multiple transporters. The following table summarizes the hypothetical, yet representative, quantitative data for this compound against P-gp, MRP1, and BCRP. This data is presented to illustrate the expected outcomes from the experimental protocols detailed in the subsequent sections.

Table 1: Comparative Inhibitory Activity of this compound against ABC Transporters

ParameterP-glycoprotein (P-gp)Multidrug Resistance-Associated Protein 1 (MRP1)Breast Cancer Resistance Protein (BCRP)
IC50 (µM) for Substrate Transport Inhibition 0.815.2> 50
ATPase Activity Stimulation (EC50, µM) 1.525.8No significant stimulation
Fold-reversal of Substrate-induced Cytotoxicity 18-fold3-fold< 2-fold

Note: The data presented in this table is illustrative and based on the known activities of related taxane-based P-gp modulators. Actual experimental values for this compound may vary.

Experimental Protocols for Specificity Evaluation

A thorough evaluation of a compound's specificity for a particular ABC transporter requires a multi-pronged experimental approach. The following are detailed methodologies for key assays used to generate the comparative data.

ATPase Activity Assay

The ATP-binding cassette of these transporters hydrolyzes ATP to power substrate efflux. The interaction of a compound with the transporter can either stimulate or inhibit this ATPase activity.

Principle: This assay measures the rate of ATP hydrolysis by recombinant human P-gp, MRP1, or BCRP membranes in the presence of varying concentrations of the test compound. The amount of inorganic phosphate (Pi) released is quantified colorimetrically.

Protocol:

  • Membrane Preparation: Utilize commercially available recombinant human P-gp, MRP1, or BCRP membranes expressed in a suitable system (e.g., Sf9 insect cells).

  • Assay Buffer: Prepare an assay buffer typically containing Tris-HCl, MgCl2, ATP, and an ATP regenerating system (e.g., creatine kinase and creatine phosphate).

  • Compound Incubation: Incubate the transporter membranes with a range of concentrations of this compound in the assay buffer at 37°C.

  • Reaction Initiation and Termination: Start the reaction by adding ATP. After a defined incubation period (e.g., 20 minutes), stop the reaction by adding a quenching solution (e.g., sodium dodecyl sulfate).

  • Phosphate Detection: Add a colorimetric reagent (e.g., ammonium molybdate in sulfuric acid followed by a reducing agent) that reacts with the liberated inorganic phosphate to produce a colored complex.

  • Data Analysis: Measure the absorbance at a specific wavelength (e.g., 800 nm). The vanadate-sensitive ATPase activity is determined by subtracting the activity in the presence of sodium orthovanadate (a general P-gp inhibitor) from the total activity. Plot the concentration-response curve to determine the EC50 for ATPase stimulation.

Calcein-AM Transport Assay

This is a cell-based fluorescence assay to measure the inhibition of P-gp, MRP1, or BCRP-mediated efflux.

Principle: Calcein-AM is a non-fluorescent, lipophilic compound that can readily diffuse into cells. Inside the cell, it is hydrolyzed by esterases into the fluorescent and hydrophilic calcein, which is a substrate for P-gp and MRP1. In cells overexpressing these transporters, calcein is actively effluxed, resulting in low intracellular fluorescence. An inhibitor of these transporters will block the efflux, leading to an increase in intracellular fluorescence. A similar principle applies to BCRP using a fluorescent substrate like Hoechst 33342.

Protocol:

  • Cell Culture: Use cell lines specifically overexpressing human P-gp (e.g., K562/MDR1), MRP1 (e.g., H69AR), or BCRP (e.g., MDCKII-BCRP) and their corresponding parental (non-overexpressing) cell lines as controls.

  • Compound Pre-incubation: Seed the cells in a 96-well plate and pre-incubate them with various concentrations of this compound for a specified time (e.g., 30 minutes) at 37°C.

  • Substrate Addition: Add the fluorescent substrate (e.g., Calcein-AM for P-gp and MRP1, or Hoechst 33342 for BCRP) to all wells.

  • Fluorescence Measurement: Measure the intracellular fluorescence over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the rate of fluorescence increase. Plot the inhibitor concentration against the fluorescence signal to determine the IC50 value, which represents the concentration of the inhibitor required to achieve 50% of the maximal inhibition of substrate efflux.

Cytotoxicity Assay (Chemosensitization)

This assay determines the ability of the test compound to reverse MDR by sensitizing resistant cells to a known cytotoxic substrate of the ABC transporter.

Principle: Cells overexpressing an ABC transporter are resistant to cytotoxic drugs that are substrates for that transporter. A specific inhibitor will block the efflux of the cytotoxic drug, leading to its intracellular accumulation and subsequent cell death.

Protocol:

  • Cell Seeding: Seed MDR cells (e.g., P-gp overexpressing MDA435/LCC6(mdr1)) and the parental sensitive cell line in 96-well plates.

  • Co-incubation: Treat the cells with a range of concentrations of a cytotoxic substrate (e.g., paclitaxel for P-gp) in the presence or absence of a fixed, non-toxic concentration of this compound.

  • Incubation: Incubate the cells for a period that allows for cytotoxic effects to manifest (e.g., 72 hours).

  • Viability Assessment: Determine cell viability using a standard method such as the MTT assay or CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: Calculate the IC50 of the cytotoxic drug in the presence and absence of this compound. The fold-reversal of resistance is calculated as the ratio of the IC50 of the cytotoxic drug alone to the IC50 in the presence of the inhibitor.

Visualizing the Evaluation Process

To better understand the workflow and the logical framework for determining specificity, the following diagrams are provided.

Experimental_Workflow cluster_assays In Vitro Assays cluster_transporters Target ABC Transporters cluster_data Data Analysis cluster_conclusion Conclusion ATPase ATPase Activity Assay Pgp P-glycoprotein (P-gp) ATPase->Pgp Test against MRP1 MRP1 ATPase->MRP1 Test against BCRP BCRP ATPase->BCRP Test against CalceinAM Calcein-AM Transport Assay CalceinAM->Pgp Test against CalceinAM->MRP1 Test against CalceinAM->BCRP Test against Cytotoxicity Cytotoxicity Assay Cytotoxicity->Pgp Test against Cytotoxicity->MRP1 Test against Cytotoxicity->BCRP Test against IC50 IC50 Calculation Pgp->IC50 EC50 EC50 Calculation Pgp->EC50 FoldReversal Fold-Reversal Calculation Pgp->FoldReversal MRP1->IC50 MRP1->EC50 MRP1->FoldReversal BCRP->IC50 BCRP->EC50 BCRP->FoldReversal Specificity Specificity Profile of This compound IC50->Specificity EC50->Specificity FoldReversal->Specificity

Caption: Experimental workflow for evaluating the specificity of this compound.

Specificity_Logic cluster_activity Activity Measurement cluster_comparison Comparative Analysis cluster_conclusion Conclusion Pgp_Activity Activity on P-gp (Low IC50/EC50) Comparison Compare Activities Pgp_Activity->Comparison MRP1_Activity Activity on MRP1 (High IC50/EC50) MRP1_Activity->Comparison BCRP_Activity Activity on BCRP (Negligible) BCRP_Activity->Comparison Conclusion High Specificity for P-gp Comparison->Conclusion if P-gp activity >> MRP1 & BCRP activity

Caption: Logical diagram for determining P-gp specificity.

Conclusion

Based on the established profiles of related taxane-based reversal agents, it is hypothesized that this compound exhibits a high degree of specificity for P-glycoprotein over MRP1 and BCRP. The provided experimental protocols offer a robust framework for validating this hypothesis. A significantly lower IC50 and EC50 for P-gp compared to other transporters, coupled with a potent reversal of P-gp-mediated cytotoxicity, would confirm its specificity. Such a finding would position this compound as a promising candidate for further development as a targeted agent to overcome multidrug resistance in cancer therapy. Further preclinical analysis, including pharmacokinetic interaction studies and in vivo efficacy models, is warranted to fully elucidate its therapeutic potential.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 20-Deacetyltaxuspine X

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of cytotoxic compounds is paramount. This guide provides immediate, procedural, and logistical information for the proper handling and disposal of 20-Deacetyltaxuspine X, a potent taxane derivative.

As a member of the taxane family, this compound is classified as a cytotoxic agent and requires stringent disposal protocols to mitigate risks to personnel and the environment. Adherence to institutional and regulatory guidelines is critical.

I. Immediate Safety and Handling Precautions

Proper personal protective equipment (PPE) is mandatory when handling this compound in any form (solid or in solution). The primary routes of exposure are inhalation, dermal contact, and ingestion.

Required Personal Protective Equipment:

PPE ComponentSpecification
Gloves Double gloving with chemotherapy-tested nitrile gloves.
Gown Disposable, lint-free, solid-front gown with closed back and cuffs.
Eye Protection Chemical splash goggles and a face shield.
Respiratory An N-95 respirator or higher is recommended, especially when handling powders.

All handling of this compound should be performed within a certified chemical fume hood or a biological safety cabinet to prevent aerosolization and inhalation exposure.

II. Step-by-Step Disposal Procedure

The disposal of this compound must comply with hazardous waste regulations. Under no circumstances should this compound be disposed of down the drain or in regular trash.[1][2]

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect all solid waste contaminated with this compound, including unused compound, contaminated labware (e.g., vials, pipette tips, weighing boats), and PPE, in a designated, leak-proof, and puncture-resistant hazardous waste container.[3] This container must be clearly labeled as "Hazardous Waste - Cytotoxic" and include the full chemical name: "this compound".

  • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant container. The container must be compatible with the solvent used. Label the container clearly with "Hazardous Waste - Cytotoxic," the chemical name, and the solvent system. Do not mix incompatible waste streams.[2][4]

  • Sharps: Any sharps (e.g., needles, contaminated glass) must be disposed of in a designated sharps container that is puncture-resistant and clearly labeled for cytotoxic waste.[3]

Step 2: Waste Storage

  • Store waste containers in a designated Satellite Accumulation Area within the laboratory.[5] This area should be secure, away from general laboratory traffic, and clearly marked.

  • Ensure all waste containers are kept tightly sealed when not in use.[2][5]

Step 3: Waste Disposal Request

  • Once the waste container is full (typically no more than three-quarters) or has been accumulating for a period defined by your institution's policy (often not exceeding 12 months), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor.[3][5]

  • Complete all necessary waste pickup forms as required by your institution, providing accurate information about the contents of the waste container.

III. Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.

Spill Management Steps:

StepAction
1. Evacuate Immediately alert others in the area and evacuate non-essential personnel.
2. Secure Secure the area to prevent entry.
3. PPE Don the appropriate PPE as listed in the table above.
4. Contain For liquid spills, contain the spill using absorbent pads from a chemotherapy spill kit. For solid spills, gently cover with damp absorbent material to avoid raising dust.
5. Clean Clean the area from the outer edge of the spill inward. Use a detergent solution followed by a disinfectant.
6. Dispose All cleanup materials must be disposed of as cytotoxic hazardous waste.
7. Report Report the spill to your laboratory supervisor and EHS office, as per institutional policy.

IV. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Generation of This compound Waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., unused compound, contaminated PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, solvents) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (e.g., needles, contaminated glass) waste_type->sharps_waste Sharps collect_solid Collect in Labeled Cytotoxic Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Cytotoxic Liquid Waste Container liquid_waste->collect_liquid collect_sharps Collect in Labeled Cytotoxic Sharps Container sharps_waste->collect_sharps store_waste Store in Designated Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste collect_sharps->store_waste request_pickup Request Disposal via Institutional EHS store_waste->request_pickup

Caption: Disposal workflow for this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
20-Deacetyltaxuspine X
Reactant of Route 2
20-Deacetyltaxuspine X

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.